Allyl o-tolyl ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103149. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOGVESOGIHDSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239480 | |
| Record name | Allyl o-tolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-72-1 | |
| Record name | Allyl o-tolyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 936-72-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyl o-tolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLYL O-TOLYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Allyl o-Tolyl Ether via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of allyl o-tolyl ether, a valuable intermediate in organic synthesis, prepared via the robust and versatile Williamson ether synthesis. This document outlines the core chemical principles, a detailed experimental protocol, and extensive characterization data.
Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a premier method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] This guide focuses on the specific application of this reaction for the synthesis of this compound from o-cresol and allyl bromide.
Reaction Mechanism
The synthesis of this compound via the Williamson ether synthesis follows a bimolecular nucleophilic substitution (SN2) pathway. The reaction is initiated by the deprotonation of o-cresol by a suitable base, typically a carbonate or hydroxide, to form the o-cresoxide anion. This nucleophilic anion then attacks the electrophilic methylene carbon of allyl bromide in a concerted step, leading to the formation of the ether linkage and displacement of the bromide leaving group.[2][3]
Experimental Protocol
The following protocol is adapted from a general and efficient procedure for the synthesis of aryl allyl ethers.[4]
Materials:
-
o-Cresol
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine o-cresol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (10-15 volumes).
-
Addition of Allyl Bromide: To the stirred suspension, add allyl bromide (1.2 eq) at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 10% sodium hydroxide solution (to remove any unreacted o-cresol), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Expected Yield:
While a specific yield for this compound is not explicitly documented in the searched literature, a similar synthesis of allyl phenyl ether using phenol and allyl bromide under comparable conditions afforded a yield of 89%.[4] Laboratory syntheses of ethers via the Williamson method typically achieve yields in the range of 50-95%.[3]
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| o-Cresol | C₇H₈O | 108.14 | 191 |
| Allyl Bromide | C₃H₅Br | 120.98 | 71 |
| This compound | C₁₀H₁₂O | 148.20 | Not Available |
Spectroscopic Data for this compound
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not fully available in search results |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) |
| Data available but specific shifts not provided in search results[5] |
Table 3: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| Specific peak values not detailed in search results[6] | C-O-C stretch, C=C stretch, aromatic C-H stretch, aliphatic C-H stretch |
Table 4: Mass Spectrometry (MS) Data of this compound
| m/z | Interpretation |
| 148 | Molecular Ion (M⁺)[6] |
| Other fragmentation data not detailed in search results |
Mandatory Visualizations
Reaction Mechanism
Caption: Williamson ether synthesis mechanism for this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. This compound(936-72-1) 13C NMR spectrum [chemicalbook.com]
- 6. This compound | C10H12O | CID 136749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties of Allyl o-tolyl ether, including boiling point and solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Allyl o-tolyl ether. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this document also furnishes detailed, standard experimental protocols for determining key physical properties such as boiling point and solubility. Furthermore, a logical framework for understanding the factors that influence these properties in ethers is presented.
Physical Properties of this compound
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Boiling Point | Data not available | |
| Solubility in Water | Data not available | |
| LogP (Octanol/Water Partition Coefficient) | Data not available | [2] |
Note: The boiling point and water solubility for this compound are not reported in the searched scientific literature and chemical databases.[1][2][3][4][5][6] For context, Allyl Ether (C₆H₁₀O) is reported to be insoluble in water, with a solubility of 3 g/L. Given the larger hydrophobic tolyl group in this compound, its solubility in water is expected to be very low.
Experimental Protocols for Determination of Physical Properties
The following sections detail standardized laboratory procedures for determining the boiling point and solubility of liquid organic compounds like this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7][8] This is a crucial physical constant for identifying and assessing the purity of a substance.[9]
Method 1: Capillary Method (Small Scale)
This method is suitable for small quantities of a liquid.[8]
-
Apparatus: Thiele tube or an oil bath, thermometer, capillary tube (sealed at one end), small test tube (fusion tube), heating source (e.g., Bunsen burner or hot plate), and liquid paraffin or silicone oil.[7][9]
-
Procedure:
-
Seal one end of a capillary tube by heating it in a flame.[10][11]
-
Place a few milliliters of the liquid sample into the small test tube.[9]
-
Invert the sealed capillary tube and place it into the liquid in the test tube, with the open end submerged.[7]
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.[7]
-
Immerse the assembly in a Thiele tube or oil bath filled with a high-boiling point liquid like paraffin oil.[7]
-
Heat the apparatus gently.[7] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[7]
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.[7][8]
-
Record the atmospheric pressure, as boiling point is pressure-dependent.[10]
-
Method 2: Simple Distillation (Larger Scale)
For larger quantities of the liquid, a simple distillation setup can be used to determine the boiling point.[10]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle or water bath, and boiling chips.
-
Procedure:
-
Place a sample volume (typically at least 5 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.[10]
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the distillation flask.
-
The liquid will begin to boil and its vapor will travel into the condenser.
-
The temperature will stabilize at the boiling point of the liquid as the vapor condenses and is collected in the receiving flask.
-
Record the stable temperature reading on the thermometer as the boiling point.
-
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[12]
Qualitative Solubility Test
This procedure determines the solubility of a compound in various solvents, providing insights into its polarity and the presence of acidic or basic functional groups.[13][14][15]
-
Apparatus: Small test tubes, graduated pipette or dropper, vortex mixer or glass rod for stirring.
-
Solvents: Water, diethyl ether, 5% aqueous sodium hydroxide (NaOH), 5% aqueous sodium bicarbonate (NaHCO₃), 5% aqueous hydrochloric acid (HCl), and concentrated sulfuric acid (H₂SO₄).[15]
-
Procedure:
-
Place approximately 0.1 g of the solid or 0.2 mL of the liquid sample into a small test tube.[15]
-
Add the chosen solvent (e.g., water) dropwise, shaking vigorously after each addition, up to a total of 3 mL.[15][16]
-
Observe whether the compound dissolves completely, is partially soluble, or is insoluble. A compound is generally considered soluble if it dissolves to the extent of about 3 g per 100 mL of solvent.
-
If the compound is water-soluble, its pH can be tested with litmus paper to determine if it is acidic or basic.[13]
-
If the compound is insoluble in water, proceed with the other solvents in a logical sequence. For example, solubility in 5% NaOH suggests an acidic compound, while solubility in 5% HCl indicates a basic compound.[13][15]
-
Solubility in concentrated H₂SO₄ can indicate the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or an unsaturated hydrocarbon.[15]
-
Factors Influencing Physical Properties of Ethers
The boiling point and solubility of ethers are primarily determined by their molecular structure, including molecular weight and the nature of the alkyl or aryl groups attached to the oxygen atom.
Caption: Logical diagram illustrating the key molecular factors that determine the boiling point and solubility of ethers.
References
- 1. This compound | C10H12O | CID 136749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 936-72-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | 936-72-1 [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. labsolu.ca [labsolu.ca]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. byjus.com [byjus.com]
- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 13. scribd.com [scribd.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. saltise.ca [saltise.ca]
An In-depth Technical Guide to Allyl o-tolyl ether (CAS 936-72-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Allyl o-tolyl ether (CAS 936-72-1), a versatile chemical intermediate. This document details its physicochemical properties, spectroscopic data, synthesis, and key reactions. Furthermore, it explores the potential applications of its rearrangement product in the context of drug discovery, drawing parallels with structurally similar bioactive molecules.
Core Compound Properties
This compound, also known as 1-(allyloxy)-2-methylbenzene, is an aromatic ether that serves as a valuable precursor in organic synthesis. Its chemical structure consists of an allyl group attached via an ether linkage to an o-tolyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 936-72-1 | [1] |
| Molecular Formula | C₁₀H₁₂O | [1][2] |
| Molecular Weight | 148.20 g/mol | [1][2] |
| Appearance | Colorless to light orange/yellow clear liquid | TCI |
| Density | 0.97 g/mL (20/20 °C) | TCI |
| Refractive Index | 1.517 - 1.520 (20 °C) | TCI, SpectraBase[3] |
| Boiling Point | 80-82 °C at 12 mmHg | SpectraBase[3] |
| Flash Point | 77 °C (171 °F) | TCI |
| IUPAC Name | 1-methyl-2-(prop-2-en-1-yloxy)benzene | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections summarize the key spectral features.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features and References |
| ¹H NMR | Data available from SpectraBase and ChemicalBook.[4][5] Expected signals include aromatic protons, a multiplet for the vinyl proton, doublets for the terminal vinyl protons, a doublet for the methylene protons adjacent to the oxygen, and a singlet for the methyl group. |
| ¹³C NMR | Data available from SpectraBase and ChemicalBook.[1][4] Expected signals include aromatic carbons, vinyl carbons, a methylene carbon, and a methyl carbon. |
| Infrared (IR) | Data available from NIST and SpectraBase.[2][3] Characteristic peaks are expected for C-O ether stretching, aromatic C-H stretching, and C=C stretching of the allyl group. |
| Mass Spectrometry (MS) | Data available from NIST and PubChem.[1][2] The molecular ion peak (M⁺) is expected at m/z 148. |
Synthesis of this compound
The most common method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of o-cresol with an allyl halide in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from o-cresol and allyl bromide.
Materials:
-
o-cresol
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
10% Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-cresol, anhydrous acetone, and anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add allyl bromide to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 10% NaOH solution to remove any unreacted o-cresol, followed by water, and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation to obtain a clear liquid.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity.
References
Alternative names for Allyl o-tolyl ether such as 2-Allyloxytoluene and o-Allyloxytoluene
An In-depth Examination of 2-Allyloxytoluene for Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl o-tolyl ether, systematically known as 2-allyloxytoluene or o-allyloxytoluene, is an aromatic ether that serves as a versatile intermediate in organic synthesis. Its structural features, particularly the presence of an allyl group attached to a tolyl moiety, make it a key precursor for a variety of chemical transformations, most notably the Claisen rearrangement. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, key reactions, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the fields of chemistry and drug development. Detailed experimental protocols for its synthesis and a significant subsequent reaction are provided, alongside a clear visualization of the reaction mechanism.
Nomenclature and Identification
This compound is known by several synonyms, which are crucial for comprehensive literature and database searches. The primary identifiers for this compound are its CAS number and systematic IUPAC name.
| Identifier | Value |
| Primary Name | This compound |
| Systematic Name | 2-Allyloxytoluene |
| Alternative Names | o-Allyloxytoluene, Benzene, 1-methyl-2-(2-propenyloxy)- |
| CAS Number | 936-72-1[1] |
| Molecular Formula | C₁₀H₁₂O[1][2] |
| Molecular Weight | 148.21 g/mol [1] |
| IUPAC Name | 1-methyl-2-prop-2-enoxybenzene[3] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Appearance | Colorless to light yellow clear liquid | --INVALID-LINK-- |
| Boiling Point | 214.5 °C (estimate for p-isomer) | [4] |
| Density | 0.9719 g/cm³ (for p-isomer) | [4] |
| Refractive Index | 1.5180-1.5200 (for p-isomer) | [4] |
| Solubility | Insoluble in water | General knowledge for ethers |
Note: Some physical properties listed are for the para-isomer (Allyl p-tolyl ether) due to a greater availability of data for that isomer. The properties of the ortho-isomer are expected to be similar but not identical.
Synthesis and Experimental Protocols
The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Williamson Ether Synthesis of this compound
This protocol details the synthesis of this compound from o-cresol and allyl bromide.
Reaction Scheme:
Materials:
-
o-Cresol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Alkoxide:
-
Using Potassium Carbonate (a milder base): To a solution of o-cresol (1.0 eq) in anhydrous acetone, add finely ground potassium carbonate (1.5 eq). Stir the mixture vigorously at room temperature for 30 minutes.
-
Using Sodium Hydride (a stronger base): In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of o-cresol (1.0 eq) in anhydrous THF to the suspension. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).
-
-
Alkylation:
-
To the prepared alkoxide solution, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If potassium carbonate was used, filter the mixture to remove the inorganic salts and wash the solid residue with acetone. Concentrate the filtrate under reduced pressure.
-
If sodium hydride was used, quench the reaction by the slow addition of water at 0 °C.
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.
-
Key Reactions and Mechanisms
This compound is a valuable precursor for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.
Claisen Rearrangement of this compound
The Claisen rearrangement of this compound is a[5][5]-sigmatropic rearrangement that occurs upon heating, yielding 2-allyl-6-methylphenol.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: Place pure this compound in a flask equipped with a reflux condenser under an inert atmosphere.
-
Heating: Heat the ether to a high temperature (typically 180-220 °C) in an oil bath.
-
Monitoring: Monitor the progress of the rearrangement by TLC or GC-MS.
-
Purification: Once the starting material is consumed, the resulting 2-allyl-6-methylphenol can be purified by vacuum distillation.
Mechanism of the Claisen Rearrangement:
The Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. The reaction is intramolecular and follows first-order kinetics.[6]
Applications in Research and Development
This compound is primarily utilized as a synthetic intermediate in organic chemistry. Its applications stem from the reactivity of the allyl group and the aromatic ring.
-
Fine Chemical Synthesis: The Claisen rearrangement of this compound provides a direct route to ortho-allyl phenols, which are valuable building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals.
-
Polymer Chemistry: Allyl ethers can be used in the synthesis of specialty polymers and resins, although this application is less common for this compound specifically compared to other allyl monomers.[7]
-
Medicinal Chemistry: While there is limited direct evidence of this compound itself being a pharmacologically active compound, the allyl motif is present in numerous natural and synthetic compounds with demonstrated anticancer activity.[8] Therefore, derivatives of this compound could be explored as potential therapeutic agents. The structural modifications enabled by its reactivity make it a useful scaffold in the design of new drug candidates.
Biological Activity and Signaling Pathways
Currently, there is no significant body of research available that details specific biological activities or interactions with signaling pathways for this compound. Its primary role is that of a chemical intermediate, and as such, its biological effects have not been a major focus of investigation. The toxicology of toluene, a structural component, has been studied, but direct extrapolation to this compound is not appropriate without specific toxicological data for the ether itself.[9][10]
Safety and Handling
Appropriate safety precautions must be taken when handling this compound, as is the case with all laboratory chemicals.
-
GHS Classification: The compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[3]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable and versatile chemical intermediate with established utility in organic synthesis, particularly as a substrate for the Claisen rearrangement. This guide has provided a detailed overview of its chemical identity, properties, synthesis, and key reactions. For researchers and professionals in drug development and chemical synthesis, understanding the chemistry of this compound opens avenues for the creation of novel and complex molecules. While its direct biological applications are not yet defined, its role as a precursor to potentially bioactive compounds warrants its continued study and utilization in the scientific community. Further research into its specific applications and toxicological profile would be beneficial for expanding its use in various fields.
References
- 1. scbt.com [scbt.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C10H12O | CID 136749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ALLYL P-TOLYL ETHER | 23431-48-3 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. Allyl p-Tolyl Ether | Orgasynth [orgasynth.com]
- 8. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HEALTH EFFECTS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. gov.uk [gov.uk]
An In-depth Technical Guide to the Claisen Rearrangement Mechanism of Allyl o-tolyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the Claisen rearrangement of allyl o-tolyl ether, a thermally induced, intramolecular[1][1]-sigmatropic rearrangement. This reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, leading to the production of substituted phenols that are valuable intermediates in the development of novel therapeutics and other functional molecules.
Core Mechanism: A Concerted Pericyclic Journey
The Claisen rearrangement of this compound is a concerted, pericyclic reaction, meaning all bond-breaking and bond-forming events occur in a single, cyclic transition state.[1][2] The reaction is initiated by thermal energy, which promotes the intramolecular reorganization of the ether to form 2-allyl-6-methylphenol.
The accepted mechanism proceeds through the following key stages:
-
[1][1]-Sigmatropic Rearrangement: Upon heating, this compound undergoes a[1][1]-sigmatropic shift. This involves the concerted movement of six electrons in a cyclic, chair-like transition state. The C-O bond of the ether cleaves, while a new C-C bond forms between the terminal carbon of the allyl group and the ortho position of the aromatic ring.[2]
-
Formation of a Dienone Intermediate: This concerted rearrangement leads to the formation of a non-aromatic cyclohexadienone intermediate.[2]
-
Tautomerization to the Phenol: The dienone intermediate rapidly undergoes tautomerization to restore the aromaticity of the ring, yielding the final, stable product, 2-allyl-6-methylphenol.[2]
The presence of the methyl group at the ortho position directs the allyl group to the other vacant ortho position. If both ortho positions were blocked, the reaction would proceed via a subsequent Cope rearrangement to yield the para-substituted product.[1][3]
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Allyl o-Tolyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for allyl o-tolyl ether. Due to the absence of a complete, publicly available experimental dataset, the spectral information presented herein is a well-informed prediction based on the analysis of structurally analogous compounds and established NMR principles. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the identification and characterization of this and similar molecules.
Molecular Structure and Atom Numbering
The structure of this compound, with the IUPAC name 1-methyl-2-(prop-2-en-1-yloxy)benzene, is depicted below. The numbering of the carbon and hydrogen atoms is provided for clear correlation with the NMR spectral data.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The predictions are based on the analysis of similar functional groups in related molecules.
Table 1. Predicted ¹H NMR Data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.15 | d | ~7.6 | 1H | H6 |
| ~7.10 | t | ~7.8 | 1H | H4 |
| ~6.85 | t | ~7.4 | 1H | H5 |
| ~6.80 | d | ~8.1 | 1H | H3 |
| ~6.05 | ddt | J = 17.2, 10.5, 5.3 | 1H | H9 |
| ~5.40 | dq | J = 17.2, 1.6 | 1H | H10a (trans) |
| ~5.25 | dq | J = 10.5, 1.4 | 1H | H10b (cis) |
| ~4.55 | dt | J = 5.3, 1.5 | 2H | H8 |
| ~2.25 | s | - | 3H | H7 |
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum of this compound is presented in Table 2. Chemical shifts (δ) are referenced to TMS at 0 ppm. The assignments are based on the known chemical shift ranges for aromatic and allylic carbons, informed by data from o-cresol and allyl derivatives.[1][2][3][4]
Table 2. Predicted ¹³C NMR Data for this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C1 |
| ~134.0 | C9 |
| ~131.0 | C4 |
| ~127.0 | C6 |
| ~126.5 | C2 |
| ~121.0 | C5 |
| ~117.5 | C10 |
| ~112.0 | C3 |
| ~69.0 | C8 |
| ~16.0 | C7 |
Experimental Protocol
The following describes a general methodology for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound.
1. Sample Preparation [5][6][7][8]
-
Sample Weighing: Approximately 5-10 mg of this compound is accurately weighed for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Solvent: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which also serves as the internal lock signal. The residual solvent peak of CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR can be used as a reference.
-
Internal Standard: A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Transfer: The solution is transferred to a clean, dry 5 mm NMR tube. It is crucial to ensure the solution is free of any particulate matter, which can be achieved by filtering the solution through a small plug of glass wool in a Pasteur pipette.
2. NMR Data Acquisition [9][10]
-
Spectrometer: The spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Parameters:
-
A standard one-pulse sequence is typically used.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is used between scans.
-
-
¹³C NMR Parameters:
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
-
The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans (e.g., 128-1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is employed.
-
3. Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak.
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons giving rise to each signal.
-
Peak Picking: The chemical shifts of all peaks are accurately determined. For ¹H NMR, the coupling constants (J) are measured from the splitting patterns of the multiplets.
Logical Workflow for Spectral Analysis
The process of elucidating the structure of an unknown compound using the provided spectral data would follow a logical progression.
References
- 1. rsc.org [rsc.org]
- 2. bmse000433 O-Cresol at BMRB [bmrb.io]
- 3. o-Cresol(95-48-7) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. scribd.com [scribd.com]
- 7. organomation.com [organomation.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.uiowa.edu [chem.uiowa.edu]
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Allyl o-Tolyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of Allyl o-tolyl ether. It includes key spectral data, a detailed experimental protocol for its synthesis and spectroscopic characterization, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Infrared Spectral Data of this compound
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The data presented below has been compiled from spectral information available in public databases.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~3080 | Medium | =C-H (alkene) | Stretching |
| ~3040 | Medium | =C-H (aromatic) | Stretching |
| ~2920 | Medium | -C-H (alkane) | Asymmetric Stretching |
| ~2860 | Medium | -C-H (alkane) | Symmetric Stretching |
| ~1647 | Medium | C=C | Alkene Stretching |
| ~1590 | Medium | C=C | Aromatic Ring Stretching |
| ~1490 | Strong | C=C | Aromatic Ring Stretching |
| ~1450 | Medium | -CH₂- | Scissoring |
| ~1240 | Strong | Ar-O-C | Asymmetric Stretching |
| ~1120 | Medium | Ar-O-C | Symmetric Stretching |
| ~995 | Strong | =C-H | Out-of-plane Bending |
| ~920 | Strong | =C-H | Out-of-plane Bending |
| ~750 | Strong | C-H (ortho-disubstituted) | Out-of-plane Bending |
Note: The peak positions and intensities are approximate and can vary slightly depending on the specific experimental conditions and instrument.
Experimental Protocols
This section outlines a detailed methodology for the synthesis of this compound via the Williamson ether synthesis, followed by its characterization using Fourier-transform infrared (FTIR) spectroscopy.
Synthesis of this compound
This procedure is adapted from the standard Williamson ether synthesis protocol.
Materials:
-
o-Cresol
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-cresol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Infrared Spectroscopy Analysis
The following is a general procedure for obtaining the FTIR spectrum of a neat liquid sample.
Materials and Equipment:
-
Purified this compound
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Kimwipes
-
Acetone (for cleaning)
Procedure:
-
Ensure the FTIR spectrometer is properly calibrated and a background spectrum has been collected.
-
Place a single drop of the purified this compound onto the center of a clean, dry salt plate using a Pasteur pipette.
-
Carefully place a second salt plate on top of the first, creating a thin capillary film of the liquid between the plates.
-
Mount the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Process the spectrum as needed (e.g., baseline correction).
-
After analysis, carefully disassemble the salt plates and clean them thoroughly with acetone and a Kimwipe. Store the plates in a desiccator.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and IR analysis of this compound.
Mass Spectrometry of Allyl o-Tolyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Allyl o-tolyl ether (2-allyloxytoluene). The information presented herein is essential for researchers and professionals involved in the identification, characterization, and quantification of this compound in various matrices. This guide covers its mass spectral data, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a proposed fragmentation pathway.
Compound Information
-
Compound Name: this compound
-
Synonyms: o-Allyloxytoluene, 2-Allyloxytoluene, 1-(Allyloxy)-2-methylbenzene[1]
-
Chemical Formula: C₁₀H₁₂O[1]
-
Molecular Weight: 148.20 g/mol [1]
-
CAS Number: 936-72-1[1]
Mass Spectral Data
The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization (EI). The following table summarizes the major mass-to-charge ratios (m/z) and their relative intensities. The base peak, the most abundant ion, is observed at m/z 41.
| m/z | Relative Intensity (%) | Proposed Ion Structure |
| 148 | 25 | [M]⁺ (Molecular Ion) |
| 107 | 100 | [M - C₃H₅]⁺ |
| 91 | 30 | [C₇H₇]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a typical experimental protocol for the analysis of this compound using GC-MS.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Working Standards: Create a series of working standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Extraction (for matrix-based samples): For samples in a complex matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 35-300.
Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization is proposed to follow several key pathways, as illustrated in the diagram below. The initial event is the formation of the molecular ion (m/z 148). The major fragmentation routes involve cleavage of the allyl group and rearrangements.
Caption: Proposed fragmentation pathway of this compound under electron ionization.
The primary fragmentation involves the loss of an allyl radical (•C₃H₅) from the molecular ion to form the stable oxonium ion at m/z 107. Subsequent loss of an oxygen atom leads to the tropylium ion at m/z 91. Further fragmentation of the tropylium ion by loss of a methylene group (CH₂) can produce the phenyl cation at m/z 77. An alternative pathway involves the formation of the allyl cation at m/z 41 through the cleavage of the ether bond with charge retention on the allyl fragment.
References
The Dual Role of the Methyl Group in the Reactivity of Allyl o-Tolyl Ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, exhibits nuanced reactivity shifts with substituted aryl allyl ethers. This technical guide delves into the pivotal role of the ortho-methyl group in the reactivity of allyl o-tolyl ether during its-sigmatropic rearrangement to 2-allyl-6-methylphenol. We will explore the interplay of electronic and steric effects conferred by the methyl substituent, analyze available kinetic data for analogous systems, and provide detailed experimental protocols for the synthesis and rearrangement of this substrate. Through a comprehensive examination of the reaction mechanism, this guide aims to provide a deeper understanding of how substituent placement can be strategically utilized to influence reaction outcomes in the synthesis of complex molecules.
Introduction
The Claisen rearrangement is a thermally induced, concerted pericyclic reaction that transforms allyl aryl ethers into ortho-allyl phenols.[1][2] This transformation proceeds through a highly ordered, cyclic transition state and is a powerful tool for the regioselective introduction of allyl groups onto an aromatic ring. The rate and regioselectivity of the aromatic Claisen rearrangement are significantly influenced by the nature and position of substituents on the aromatic ring.
This guide focuses on this compound, where a methyl group is positioned ortho to the allyloxy moiety. This substitution introduces both electronic and steric factors that modulate the ether's reactivity compared to its unsubstituted counterpart, allyl phenyl ether, and its para-substituted isomer, allyl p-tolyl ether. Understanding the multifaceted role of this ortho-methyl group is crucial for predicting and controlling reaction pathways in synthetic strategies involving substituted phenols.
The Reaction Pathway: A[1][1]-Sigmatropic Rearrangement
The Claisen rearrangement of this compound is a classic example of a-sigmatropic shift. The reaction proceeds through a concerted mechanism, meaning bond breaking and bond formation occur simultaneously within a six-membered, chair-like transition state.[2] This is followed by a rapid tautomerization of the resulting dienone intermediate to the thermodynamically more stable phenolic product, 2-allyl-6-methylphenol.[1]
References
The Influence of Substituent Electronics on the Claisen Rearrangement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Claisen rearrangement, a cornerstone of synthetic organic chemistry, is a powerful tool for carbon-carbon bond formation. This[1][1]-sigmatropic rearrangement of allyl vinyl ethers or allyl aryl ethers to form γ,δ-unsaturated carbonyl compounds or ortho-allyl phenols, respectively, is profoundly influenced by the electronic nature of substituents on the reacting scaffold. Understanding these electronic effects is critical for controlling reaction rates, regioselectivity, and overall efficiency, which is of paramount importance in the complex syntheses encountered in drug development and materials science. This guide provides an in-depth analysis of these substituent effects, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Mechanism of the Claisen Rearrangement
The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a highly ordered, cyclic transition state.[2] This intramolecular process involves the simultaneous breaking of a carbon-oxygen bond and the formation of a carbon-carbon bond. The transition state typically adopts a chair-like conformation to minimize steric interactions.[3] For aromatic Claisen rearrangements, the initial[1][1]-sigmatropic shift forms a cyclohexadienone intermediate, which then rapidly tautomerizes to the thermodynamically stable ortho-substituted phenol, thereby restoring aromaticity.
References
Unraveling the Past: A Technical Guide to the Discovery of the Aromatic Claisen Rearrangement
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical context surrounding the discovery of the aromatic Claisen rearrangement, a cornerstone of modern organic synthesis. We delve into the foundational experiments, quantitative data, and mechanistic insights that established this pivotal reaction, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction: A Serendipitous Discovery
The aromatic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, was first reported in 1912 by the German chemist Rainer Ludwig Claisen.[1][2][3] This discovery marked the first recorded example of a[4][4]-sigmatropic rearrangement.[5] The initial observation involved the thermal rearrangement of allyl phenyl ether to o-allylphenol, a transformation that has since become a fundamental tool in the synthesis of complex organic molecules.[1][6] The reaction is characterized by its high efficiency and atom economy, proceeding through a concerted, intramolecular mechanism.[1][5]
The Foundational Experiment: Claisen's 1912 Publication
Table 1: Summary of Early Experimental Data for the Aromatic Claisen Rearrangement of Allyl Phenyl Ether
| Parameter | Value | Reference |
| Reactant | Allyl Phenyl Ether | [1][6] |
| Product | o-Allylphenol | [1][6] |
| Temperature | ~200-250 °C | [9] |
| Catalyst | None (Thermal Rearrangement) | [9] |
Elucidating the Mechanism: An Intramolecular Pathway
A key aspect of the early investigations into the Claisen rearrangement was determining whether the reaction proceeded through an intramolecular or intermolecular pathway. The prevailing evidence strongly supports a concerted, intramolecular mechanism involving a cyclic transition state.[1][5] This was elegantly demonstrated through crossover and isotopic labeling experiments.
Crossover Experiments: Ruling out Intermolecularity
Crossover experiments are a classic method to distinguish between intramolecular and intermolecular reaction mechanisms.[10] In the context of the aromatic Claisen rearrangement, a crossover experiment would involve heating a mixture of two different, but structurally similar, allyl aryl ethers. If the reaction were intermolecular, one would expect to find "crossed" products, where the allyl group from one ether has migrated to the aromatic ring of the other.
Isotopic Labeling Studies: Tracing the Atoms
Isotopic labeling provides definitive evidence for the intramolecular pathway of the Claisen rearrangement.[4] A key experiment involves the use of allyl phenyl ether specifically labeled with a carbon-14 atom (¹⁴C) at the γ-carbon of the allyl group.
Upon thermal rearrangement, the ¹⁴C label is found exclusively at the benzylic carbon of the resulting o-allylphenol. This result is only consistent with a concerted, intramolecular[4][4]-sigmatropic shift where the allyl group inverts. An intermolecular mechanism involving dissociation of the allyl group would lead to a scrambling of the label.[10]
Experimental Protocol: Isotopic Labeling with ¹⁴C-Labeled Allyl Phenyl Ether [4]
-
Synthesis of [γ-¹⁴C]allyl phenyl ether: Prepare the labeled starting material using standard ether synthesis protocols, employing [3-¹⁴C]allyl bromide.
-
Thermal Rearrangement: Dissolve the purified [γ-¹⁴C]allyl phenyl ether in a high-boiling inert solvent such as N,N-diethylaniline. Heat the solution under reflux at approximately 200-220 °C for several hours.
-
Workup and Analysis: After cooling, acidify the reaction mixture and extract the product with a suitable organic solvent. Purify the o-allylphenol and determine the position of the ¹⁴C label using appropriate analytical techniques, such as scintillation counting of degradation products.
Visualizing the Mechanism and Experimental Logic
The following diagrams illustrate the key mechanistic pathway and the logical framework of the experiments that elucidated the nature of the aromatic Claisen rearrangement.
Conclusion
The discovery of the aromatic Claisen rearrangement by Rainer Ludwig Claisen in 1912 was a landmark event in organic chemistry. Through careful observation and subsequent mechanistic studies, including crossover and isotopic labeling experiments, the intramolecular and concerted nature of this[4][4]-sigmatropic rearrangement was firmly established. This foundational work laid the groundwork for over a century of research and application of the Claisen rearrangement in the synthesis of a vast array of complex and medicinally important molecules. The historical context of this discovery continues to be a rich source of insight for modern synthetic chemists.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. depot-e.uqtr.ca [depot-e.uqtr.ca]
- 7. L. Claisen, “Rearrangement of Phenyl Allyl Ethers in C-Allylphenols,” Berichte der Deutschen Chemischen Gesellschaft, Vol. 45, 1912, pp. 3157-3166.doi10.1002/cber.19120450348 - References - Scientific Research Publishing [scirp.org]
- 8. jk-sci.com [jk-sci.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Crossover experiment (chemistry) - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthetic Applications of Allyl o-Tolyl Ether in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl o-tolyl ether is a versatile reagent in organic synthesis, primarily utilized as a precursor for the synthesis of substituted phenolic compounds and heterocyclic systems. Its strategic importance lies in its ability to undergo the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, to furnish 2-allyl-6-methylphenol. This ortho-allyl phenol derivative serves as a key building block for the synthesis of various valuable molecules, including chromanes, which are prevalent in many biologically active compounds. This document provides detailed application notes and experimental protocols for the key synthetic transformations involving this compound.
Core Applications
The primary synthetic applications of this compound are centered around its[1][1]-sigmatropic rearrangement and subsequent cyclization reactions of the resulting product.
Claisen Rearrangement of this compound
The Claisen rearrangement of this compound proceeds via a concerted pericyclic mechanism to exclusively yield 2-allyl-6-methylphenol. The presence of the methyl group at the ortho position directs the allyl group to the other vacant ortho position. This transformation can be achieved through thermal or Lewis acid-catalyzed conditions.
dot
Caption: Claisen Rearrangement of this compound.
| Entry | Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thermal | Neatly | 200-220 | 3-5 | ~90 | Estimated |
| 2 | Microwave, BF₃·OEt₂ (1.2 eq) | Xylene | 140 | 5-8 min | >95 | [2] |
| 3 | Microwave, ZnCl₂ (3.5 eq) | Xylene | 140 | 5-8 min | >95 | [2] |
Note: Yields are based on analogous reactions and may vary for this compound.
Protocol 1: Thermal Claisen Rearrangement
-
Reaction Setup: Place this compound (1.48 g, 10 mmol) in a dry 25 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Reaction Execution: Heat the flask in a preheated oil bath at 210 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion (typically 3-5 hours), cool the reaction mixture to room temperature.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-allyl-6-methylphenol.
Protocol 2: Microwave-Assisted Lewis Acid-Catalyzed Claisen Rearrangement [2]
-
Reaction Setup: In a 10 mL microwave vial, dissolve this compound (740 mg, 5 mmol) in a minimal amount of anhydrous xylene. Add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.85 mL, 6.75 mmol).
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for 5-8 minutes.
-
Monitoring: Monitor for the disappearance of the starting material by TLC.
-
Work-up: After cooling, quench the reaction with water and extract with diethyl ether (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield 2-allyl-6-methylphenol.
Synthesis of 2,8-Dimethylchromane from 2-allyl-6-methylphenol
The product of the Claisen rearrangement, 2-allyl-6-methylphenol, is a valuable precursor for the synthesis of chromane derivatives. The intramolecular cyclization can be promoted by an acid catalyst.
dot
Caption: Synthesis of 2,8-Dimethylchromane.
| Entry | Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | H₃PO₄ (catalytic) | Toluene | 110 | 12 | ~85 | Hypothetical |
Note: This is a representative procedure; specific yields for 2,8-dimethylchromane may vary.
Protocol 3: Acid-Catalyzed Cyclization to 2,8-Dimethylchromane
-
Reaction Setup: To a solution of 2-allyl-6-methylphenol (1.48 g, 10 mmol) in toluene (20 mL) in a round-bottom flask, add a catalytic amount of phosphoric acid (85%).
-
Reaction Execution: Heat the mixture to reflux (approximately 110 °C) and stir vigorously.
-
Monitoring: Follow the reaction progress by TLC, observing the consumption of the starting material.
-
Work-up: Upon completion (typically 12 hours), cool the reaction to room temperature and wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2,8-dimethylchromane.
Further Synthetic Potential
While the Claisen rearrangement and subsequent cyclization are the most documented applications, the structural motifs within this compound and its rearranged product offer avenues for other important transformations.
Metal-Catalyzed Reactions
The allyl group in both the ether and the rearranged phenol can participate in various transition-metal-catalyzed reactions. For instance, palladium-catalyzed intramolecular cyclization of this compound could potentially lead to the formation of six-membered heterocyclic rings, although this application is less common than the Claisen rearrangement.[3]
Asymmetric Synthesis
The development of asymmetric variants of the Claisen rearrangement is an active area of research.[4] While specific examples using this compound are not widely reported, the use of chiral Lewis acids or organocatalysts could, in principle, induce enantioselectivity in the rearrangement, leading to chiral 2-allyl-6-methylphenols. These chiral building blocks would be of significant interest in the synthesis of enantiomerically pure pharmaceuticals.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. Its primary utility lies in the efficient construction of the 2-allyl-6-methylphenol scaffold via the Claisen rearrangement, which can be performed under both thermal and Lewis acid-catalyzed conditions. This intermediate is a key precursor for the synthesis of chromane derivatives, which are important structural motifs in medicinal chemistry. The protocols provided herein offer a practical guide for researchers to utilize this compound in the synthesis of these and other potentially valuable molecules. Further exploration into its use in metal-catalyzed and asymmetric reactions holds promise for expanding its synthetic utility.
References
Application Notes and Protocols for the Synthesis of Substituted Phenols using Allyl o-tolyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen rearrangement, a[1][1]-sigmatropic rearrangement of allyl aryl ethers, stands as a powerful tool in organic synthesis for the formation of carbon-carbon bonds.[2][3] This reaction facilitates the introduction of an allyl group onto an aromatic ring, yielding substituted phenols that are valuable intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of 2-allyl-6-methylphenol from allyl o-tolyl ether, a derivative of the readily available starting material, o-cresol.
The synthesis involves a two-step process: the formation of this compound via a Williamson ether synthesis, followed by a thermal or Lewis acid-catalyzed Claisen rearrangement to yield the target substituted phenol.[4][5]
Reaction Scheme
The overall transformation from o-cresol to 2-allyl-6-methylphenol is depicted below:
Step 1: Williamson Ether Synthesis o-Cresol is reacted with allyl bromide in the presence of a base to form this compound.
Step 2: Claisen Rearrangement this compound undergoes a thermal or Lewis acid-catalyzed rearrangement to produce 2-allyl-6-methylphenol.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and its subsequent Claisen rearrangement to 2-allyl-6-methylphenol.
Table 1: Williamson Ether Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | o-Cresol | [4] |
| Reagents | Allyl bromide, Base (e.g., K₂CO₃, NaH) | [4][6] |
| Solvent | Acetone, Acetonitrile, or THF | [6] |
| Reaction Temperature | Room Temperature to Reflux | [6] |
| Reaction Time | 6 - 24 hours | [6] |
| Typical Yield | >90% | [7] |
Table 2: Claisen Rearrangement of this compound
| Parameter | Thermal Rearrangement | Lewis Acid Catalyzed | Reference |
| Starting Material | This compound | This compound | [8] |
| Catalyst | None | BF₃·OEt₂, ZnCl₂ | [8] |
| Solvent | Decalin or neat | Xylene | [8] |
| Reaction Temperature | ~200-250 °C | Microwave Irradiation | [8][9] |
| Reaction Time | 5 hours (thermal) | 5-8 minutes (microwave) | [8] |
| Product | 2-Allyl-6-methylphenol | 2-Allyl-6-methylphenol | [10] |
| Typical Yield | Moderate to High | Excellent | [8] |
Table 3: Physicochemical Properties of 2-Allyl-6-methylphenol
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | |
| Molecular Weight | 148.20 g/mol | |
| Boiling Point | 231-233 °C | [11] |
| Density | 0.992 g/mL at 25 °C | [11] |
| Refractive Index (n20/D) | 1.538 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Williamson Ether Synthesis)
This protocol describes the synthesis of this compound from o-cresol and allyl bromide.
Materials:
-
o-Cresol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol (1.0 eq.).
-
If using potassium carbonate, add K₂CO₃ (1.5 eq.) and anhydrous acetone. If using sodium hydride, add anhydrous THF and cool the flask to 0 °C in an ice bath before carefully adding NaH (1.2 eq.) portion-wise.
-
Stir the mixture at room temperature (or at 0 °C for the NaH reaction) for 30 minutes.
-
Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
If using K₂CO₃, heat the mixture to reflux and stir for 6-12 hours. If using NaH, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation if necessary.
Protocol 2: Synthesis of 2-Allyl-6-methylphenol (Claisen Rearrangement)
This protocol describes the thermal and Lewis acid-catalyzed Claisen rearrangement of this compound.
Materials:
-
This compound
-
Decalin (for thermal rearrangement)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or Zinc chloride (ZnCl₂) (for Lewis acid-catalyzed rearrangement)
-
Xylene (for Lewis acid-catalyzed rearrangement)
-
Microwave reactor (for Lewis acid-catalyzed rearrangement)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for column chromatography)
Procedure A: Thermal Rearrangement
-
Place this compound (1.0 eq.) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add decalin as a high-boiling solvent or perform the reaction neat.
-
Heat the mixture to 200-250 °C and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
Once the rearrangement is complete, cool the flask to room temperature.
-
Purify the product directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-allyl-6-methylphenol.
Procedure B: Lewis Acid-Catalyzed Microwave-Assisted Rearrangement [8]
-
In a microwave-safe vessel, dissolve this compound (1.0 eq.) in a minimal amount of xylene.
-
Add the Lewis acid catalyst (e.g., BF₃·OEt₂ (1.4 eq.) or fused ZnCl₂ (3.6 eq.)).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 720 W) in short cycles (e.g., 30 seconds per cycle) for a total of 5-8 minutes. Monitor the reaction progress by TLC between cycles.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-allyl-6-methylphenol.
Mandatory Visualizations
Reaction Mechanism: Claisen Rearrangement
Caption: Mechanism of the Claisen Rearrangement of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of 2-allyl-6-methylphenol.
Logical Relationship
Caption: Logical relationship of reactants, intermediate, and product.
Applications and Further Reactions
Substituted phenols, such as 2-allyl-6-methylphenol, are versatile building blocks in organic synthesis. The allyl group can be further functionalized, for example, through oxidation, hydroboration, or metathesis reactions, to introduce a variety of functional groups. The phenolic hydroxyl group can also be modified, for instance, through etherification or esterification, to generate a diverse range of derivatives. These derivatives have potential applications in:
-
Drug Development: As precursors to more complex molecules with potential therapeutic properties.
-
Agrochemicals: In the synthesis of pesticides and herbicides.
-
Polymer Chemistry: As monomers or additives in the production of specialty polymers.
Spectroscopic Data for 2-Allyl-6-methylphenol
The structure of the final product, 2-allyl-6-methylphenol, can be confirmed by various spectroscopic methods.[1][12][13]
-
¹H NMR: Expected signals include those for the aromatic protons, the vinylic protons of the allyl group, the benzylic protons, the methyl group protons, and the phenolic hydroxyl proton.[13]
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the carbons of the allyl group, and the methyl carbon.[12]
-
IR Spectroscopy: Key absorption bands are expected for the O-H stretch of the phenol, C-H stretches of the aromatic ring and alkyl groups, C=C stretch of the allyl group, and C-O stretch of the phenol.[12]
By following these detailed protocols and utilizing the provided data, researchers can effectively synthesize and characterize 2-allyl-6-methylphenol for its use in various research and development applications.
References
- 1. forskning.ruc.dk [forskning.ruc.dk]
- 2. name-reaction.com [name-reaction.com]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 2-ALLYL-6-METHYLPHENOL | 3354-58-3 [chemicalbook.com]
- 12. 2-Allyl-6-methylphenol | C10H12O | CID 76883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-ALLYL-6-METHYLPHENOL(3354-58-3) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Thermal Claisen Rearrangement of Allyl o-tolyl ether
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the thermal Claisen rearrangement of Allyl o-tolyl ether, a classic[1][1]-sigmatropic rearrangement reaction, to synthesize 2-allyl-6-methylphenol. This protocol is designed for chemistry professionals in research and development who require a detailed understanding of the experimental procedure, reaction parameters, and product characterization.
Introduction
The Claisen rearrangement is a powerful and reliable method for carbon-carbon bond formation. In the case of allyl aryl ethers, a thermal rearrangement leads to the corresponding ortho-allyl phenols. This reaction proceeds through a concerted, intramolecular mechanism involving a six-membered cyclic transition state.[2] The thermal Claisen rearrangement of this compound specifically yields 2-allyl-6-methylphenol, a valuable intermediate in the synthesis of various organic compounds. The reaction is typically carried out at elevated temperatures, and the choice of solvent can influence the reaction rate and yield.[1][3]
Reaction Scheme
The overall transformation involves the migration of the allyl group from the ether oxygen to the ortho position of the aromatic ring, followed by tautomerization to restore aromaticity.
This compound → 2-allyl-6-methylphenol
Data Presentation
The yield of the thermal Claisen rearrangement of this compound is dependent on the reaction conditions, particularly the solvent and temperature. Below is a summary of reported and expected yields under various conditions.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Propylene Carbonate | 180-190 | 1.5 | ~90 (estimated) | Based on similar substrates[1] |
| 1,2-Dichlorobenzene | 180-190 | 4.0 | ~75 (estimated) | Based on similar substrates[1] |
| Neat (No Solvent) | 200-220 | 3-5 | >85 | General observation[4] |
| N,N-Diethylaniline | 210-220 | 3-4 | High | General observation[1] |
Experimental Protocols
This section details the experimental procedure for the thermal Claisen rearrangement of this compound.
Materials and Equipment
-
This compound
-
High-boiling point solvent (e.g., propylene carbonate, 1,2-dichlorobenzene, or N,N-diethylaniline) or no solvent for a neat reaction
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for work-up (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography or a distillation apparatus
-
Solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
NMR spectrometer and/or GC-MS for product characterization
Procedure
1. Reaction Setup:
-
Place this compound (e.g., 10 mmol, 1.48 g) into a round-bottom flask equipped with a magnetic stir bar.
-
If using a solvent, add the high-boiling point solvent (e.g., 20 mL of propylene carbonate). For a neat reaction, no solvent is added.
-
Attach a reflux condenser to the flask.
2. Thermal Rearrangement:
-
Heat the reaction mixture to the desired temperature (e.g., 180-220 °C) using a heating mantle or an oil bath.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1.5 to 5 hours, depending on the temperature and solvent.
3. Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a solvent was used, it can be removed under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a suitable organic solvent such as diethyl ether (50 mL).
-
Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) to remove any highly polar impurities.
-
To separate the phenolic product from any unreacted starting material, extract the organic layer with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH, 3 x 30 mL). The 2-allyl-6-methylphenol will deprotonate and move into the aqueous layer as its sodium salt.
-
Combine the aqueous layers and carefully acidify with an aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~2-3), which will cause the phenolic product to precipitate or form an oil.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution, 1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-allyl-6-methylphenol.
4. Purification:
-
The crude product can be purified by either vacuum distillation or column chromatography on silica gel.
-
Vacuum Distillation: Distill the crude product under reduced pressure. Collect the fraction corresponding to the boiling point of 2-allyl-6-methylphenol.
-
Column Chromatography: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto a silica gel column. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure product.
5. Characterization:
-
Confirm the identity and purity of the 2-allyl-6-methylphenol using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Mechanism
The thermal Claisen rearrangement of this compound is a concerted pericyclic reaction. The following diagram illustrates the flow of electrons in the six-membered transition state, the formation of the dienone intermediate, and the subsequent tautomerization to the final phenolic product.
Caption: Mechanism of the thermal Claisen rearrangement.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the synthesis and purification of 2-allyl-6-methylphenol.
Caption: Workflow for the synthesis of 2-allyl-6-methylphenol.
References
Application Notes and Protocols: Lewis Acid-Catalyzed Claisen Rearrangement of Allyl o-Tolyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction that proceeds via a-sigmatropic rearrangement.[1] Specifically, the aromatic Claisen rearrangement of an allyl aryl ether, such as Allyl o-tolyl ether, yields an ortho-allyl phenol. This reaction is of significant interest in synthetic organic chemistry and drug development as it introduces an allyl group to a phenolic scaffold, a common motif in many biologically active molecules. While the thermal Claisen rearrangement typically requires high temperatures, the use of Lewis acid catalysts can significantly accelerate the reaction, often allowing for milder reaction conditions and improved yields.[2]
This document provides detailed application notes and protocols for the Lewis acid-catalyzed Claisen rearrangement of this compound. While specific quantitative data for this particular substrate is not extensively reported, this guide presents data from analogous substituted allyl aryl ethers to provide a strong foundation for experimental design.
Reaction Principle
The Lewis acid-catalyzed Claisen rearrangement of this compound proceeds through the coordination of the Lewis acid to the ether oxygen. This coordination polarizes the C-O bond, facilitating the-sigmatropic rearrangement to form a transient dienone intermediate. Subsequent tautomerization of this intermediate leads to the final product, 2-allyl-6-methylphenol.[3] The use of a Lewis acid catalyst lowers the activation energy of the reaction, allowing it to proceed at a faster rate and at lower temperatures compared to the uncatalyzed thermal reaction.[4]
Applications
The 2-allyl-6-methylphenol product of this rearrangement is a valuable synthetic intermediate. The introduced allyl group can be further functionalized, for example, through oxidation, hydroboration, or metathesis, to generate a variety of substituted phenolic compounds. These compounds are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Data Presentation
| Entry | Substrate | Lewis Acid | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | Allyl phenyl ether | ZnCl₂ | THF | 55 °C | 40 min | 80 | [5] |
| 2 | Allyl p-tolyl ether | ZnCl₂ | THF | 55 °C | 45 min | 85 | [5] |
| 3 | A variety of o-allylaryl ethers | BF₃·OEt₂ | Xylene | Microwave (720W) | 5-8 min | Excellent | [2] |
| 4 | A variety of o-allylaryl ethers | ZnCl₂ | Xylene | Microwave (720W) | 5-8 min | Excellent | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from o-cresol and allyl bromide.
Materials:
-
o-cresol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add o-cresol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement of this compound (Microwave-Assisted)
This protocol is adapted from a general procedure for the microwave-assisted Lewis acid-catalyzed Claisen rearrangement of o-allylaryl ethers.[2]
Materials:
-
This compound
-
Fused Zinc Chloride (ZnCl₂) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Xylene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure using ZnCl₂:
-
In a 100 mL borosilicate flask, place this compound (12.5 mmol), fused ZnCl₂ (44.7 mmol), and xylene (5.0 mL).
-
Fit the flask with a funnel as a loose top.
-
Subject the reaction mixture to microwave irradiation at 720W in 30-second cycles. Monitor the reaction progress by TLC.
-
The total reaction time is typically 5-8 minutes.
-
After completion, cool the mixture to room temperature.
-
Pour the mixture into water (80 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 2-allyl-6-methylphenol.
-
Purify the product by column chromatography.
Procedure using BF₃·OEt₂:
-
In a 100 mL borosilicate flask, place this compound (12.5 mmol) and BF₃·OEt₂ (17.5 mmol) in a minimum amount of xylene.
-
Fit the flask with a funnel as a loose top.
-
Subject the reaction mixture to microwave irradiation at 720W in 30-second cycles. Monitor the reaction progress by TLC.
-
The total reaction time is typically 5-8 minutes.
-
Follow steps 5-8 from the ZnCl₂ procedure for workup and purification.
Mandatory Visualizations
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the Lewis acid-catalyzed Claisen rearrangement of this compound.
References
Application of Allyl o-Tolyl Ether in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl o-tolyl ether is a valuable and versatile starting material in the synthesis of a diverse range of bioactive molecules. Its strategic importance lies in its ability to undergo the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, to produce 2-allyl-6-methylphenol. This ortho-allyl phenol serves as a key building block for the construction of various heterocyclic scaffolds, including benzofurans, chromanes, and coumarins, many of which exhibit significant pharmacological activities. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways modulated by molecules derived from this compound.
Core Synthetic Strategy: The Claisen Rearrangement
The cornerstone of utilizing this compound is the aromatic Claisen rearrangement, a[1][1]-sigmatropic rearrangement that proceeds through a concerted pericyclic mechanism.[2][3][4][5] Heating this compound leads to the formation of a transient dienone intermediate, which rapidly tautomerizes to the thermodynamically stable 2-allyl-6-methylphenol.[2] This rearrangement can be induced thermally or catalyzed by Lewis acids to proceed under milder conditions.[6][7]
Reaction Scheme: Claisen Rearrangement of this compound
Caption: General workflow of the Claisen rearrangement.
Experimental Protocols
Protocol 1: Synthesis of 2-Allyl-6-methylphenol via Thermal Claisen Rearrangement
This protocol describes the thermal rearrangement of this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in DMF.
-
Heat the solution to reflux and maintain for 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and wash with 1 M HCl.
-
Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-allyl-6-methylphenol.
Expected Yield: While a specific yield for this compound is not widely reported, similar rearrangements of lignin-derived allyl aryl ethers in DMF at reflux for 15 hours have been successful.[8]
Protocol 2: Synthesis of Bioactive Derivatives from 2-Allyl-6-methylphenol
The following are generalized procedures for the synthesis of bioactive heterocyclic compounds from 2-allyl-6-methylphenol.
A. Synthesis of Benzofuran Derivatives (Anticancer Agents)
Benzofuran derivatives can be synthesized from 2-allylphenols through various methods, including oxidative cyclization.
Materials:
-
2-Allyl-6-methylphenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
p-Benzoquinone
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-allyl-6-methylphenol in DMSO, add Pd(OAc)₂ and p-benzoquinone.
-
Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time.
-
After cooling, dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired benzofuran derivative.
B. Synthesis of Chromane Derivatives (Anti-inflammatory Agents)
Chromanes can be synthesized from 2-allylphenols via intramolecular cyclization reactions.
Materials:
-
2-Allyl-6-methylphenol
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Lewis acid (e.g., BF₃·OEt₂)
Procedure:
-
Treat a solution of 2-allyl-6-methylphenol in DCM with m-CPBA to epoxidize the allyl group.
-
After the epoxidation is complete, add a Lewis acid to catalyze the intramolecular cyclization.
-
Quench the reaction and purify the product by column chromatography.
Applications in the Synthesis of Bioactive Molecules
The true value of this compound lies in the diverse biological activities of the molecules synthesized from its rearrangement product, 2-allyl-6-methylphenol.
Antifungal Agents
Derivatives of 2-allylphenol have demonstrated significant antifungal activity, particularly against plant pathogens like Botrytis cinerea.[9][10][11][12][13][14][15][16] The mechanism of action is believed to involve the inhibition of the alternative oxidase (AOX) pathway in the fungal mitochondrial electron transport chain.[1][9][10][13] This pathway allows the fungus to bypass the main respiratory chain, and its inhibition leads to reduced ATP production and increased oxidative stress.[2][12]
Quantitative Data: Antifungal Activity of 2-Allylphenol Derivatives
| Compound | Target Organism | IC₅₀ (µg/mL) | Reference |
| 2-Allylphenol | Botrytis cinerea | 68.0 | [11][16] |
| 2-Allyl-6-methoxyphenol | Botrytis cinerea | 2.0 | [11][16] |
| 2-Allylphenyl acetate | Botrytis cinerea | 1.0 | [11][16] |
| 2-(2-Hydroxypropyl)phenol | Rhizoctonia cerealis | 1.0 - 23.5 | [15] |
| 2-Allylphenol | Rhizoctonia cerealis | 8.2 - 48.8 | [15] |
Signaling Pathway: Fungal Alternative Oxidase (AOX) Pathway
Caption: Inhibition of the fungal AOX pathway.
Anticancer Agents
Benzofuran derivatives synthesized from 2-allylphenols have shown potent cytotoxic activity against various cancer cell lines.[10][17][18][19][20][21] Their mechanisms of action can involve the modulation of key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[17] Inhibition of this pathway can lead to apoptosis and cell cycle arrest in cancer cells.
Quantitative Data: Anticancer Activity of Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ailanthoidol (a natural benzofuran) | Huh7 (Hepatoma) | 22 (at 48h) | [10] |
| Benzofuran-2-carboxamide derivative 50g | HCT-116 (Colon) | 0.87 | [10] |
| Benzofuran-2-carboxamide derivative 50g | HeLa (Cervical) | 0.73 | [10] |
| Benzofuran-2-carboxamide derivative 50g | A549 (Lung) | 0.57 | [10] |
| 2-Acetylbenzofuran hybrid 26 | EGFR Kinase | 0.93 | [10] |
| Bromo derivative 14c | HCT-116 (Colon) | 3.27 | [10] |
| Bromomethyl benzofuran VIII | HL-60 (Leukemia) | 0.1 | [18] |
Signaling Pathway: PI3K/Akt/mTOR Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Agents
Chromane derivatives, accessible from 2-allylphenols, have been investigated for their anti-inflammatory properties. Some of these compounds have been shown to inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway.[20] This pathway is a key regulator of the innate immune response, and its inhibition can ameliorate inflammatory conditions.
Quantitative Data: Anti-inflammatory Activity of Chromane Derivatives
Signaling Pathway: TLR4/MAPK Pathway
Caption: Inhibition of the TLR4/MAPK signaling pathway.
Other Potential Bioactive Molecules
The versatile structure of 2-allyl-6-methylphenol also makes it a potential precursor for the synthesis of other classes of bioactive molecules, including:
-
Coumarins: These compounds are known for a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[6][14][26][27][28][29][30] Synthesis can often be achieved through Pechmann condensation or other cyclization reactions involving phenols.[27][28][29]
-
Cannabinoid Analogs: The structural features of 2-allyl-6-methylphenol bear resemblance to the resorcinol core of cannabinoids.[31] Synthetic strategies, such as Friedel-Crafts alkylations with appropriate terpene derivatives, could potentially lead to the formation of novel cannabinoid analogs with therapeutic potential.[31][32][33][34][35][36][37]
Conclusion
This compound, through its efficient conversion to 2-allyl-6-methylphenol via the Claisen rearrangement, provides a gateway to a rich variety of bioactive molecules. The resulting ortho-allyl phenol is a versatile building block for the synthesis of antifungal, anticancer, and anti-inflammatory agents, among others. The ability to derivatize this core structure and modulate its biological activity highlights the significant potential of this compound in drug discovery and development. The provided protocols and pathway diagrams serve as a valuable resource for researchers interested in exploring the synthetic and therapeutic applications of this important starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. [PDF] Development of a New Lewis Acid-Catalyzed Claisen Rearrangement | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alternative oxidase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 20. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. d-nb.info [d-nb.info]
- 25. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 27. scispace.com [scispace.com]
- 28. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Coumarin synthesis [organic-chemistry.org]
- 30. files01.core.ac.uk [files01.core.ac.uk]
- 31. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthesis of cannabidiol stereoisomers and analogs as potential anticonvulsant agents. [repository.arizona.edu]
- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 34. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 35. mdpi.com [mdpi.com]
- 36. medkoo.com [medkoo.com]
- 37. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]
Application Notes: Allyl o-tolyl ether as a Protecting Group for o-Cresol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the allyl group for the protection of o-cresol, forming allyl o-tolyl ether. This protecting group strategy is valuable in multi-step organic synthesis where the phenolic hydroxyl group of o-cresol requires temporary masking to prevent unwanted side reactions. The allyl group is advantageous due to its general stability under both acidic and basic conditions and the variety of mild methods available for its removal.[1]
Introduction
In complex chemical syntheses, protecting groups are essential tools to ensure selectivity and achieve high yields of the desired product. The allyl ether is a versatile protecting group for phenols, such as o-cresol. The protection involves the conversion of the phenolic hydroxyl group into an allyl ether, which is stable to a range of reaction conditions. Deprotection can be achieved under mild conditions, often catalyzed by transition metals, minimizing damage to sensitive functional groups within the molecule.
A key consideration when using allyl aryl ethers is their propensity to undergo the Claisen rearrangement, a thermal[1][1]-sigmatropic rearrangement, to form C-allylated phenols.[1][2] This can be a competing reaction during deprotection under thermal conditions or can be utilized as a synthetic strategy to introduce an allyl group onto the aromatic ring. For this compound, one ortho position is substituted with a methyl group, directing the rearrangement to the other vacant ortho position to yield 2-allyl-6-methylphenol.
Data Presentation
The following tables summarize quantitative data for the key reactions associated with the use of this compound as a protecting group.
Table 1: Synthesis of this compound (Protection of o-Cresol)
| Reagents | Base | Solvent | Temperature | Time | Yield (%) |
| Allyl bromide | K₂CO₃ | Acetone | Reflux | 8 h | ~90% (estimated)¹ |
¹Yield is estimated based on analogous reactions for the synthesis of similar allyl aryl ethers.
Table 2: Deprotection of Allyl Aryl Ethers
| Method/Reagents | Substrate Type | Temperature | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ / K₂CO₃ | Aryl allyl ether | Reflux | 1 h | 97 | [3] |
| 10% Pd/C | Allyl aryl ether | Not specified | Not specified | High | [3] |
| Ni catalyst / Brønsted acid | O- and N-allyl groups | Not specified | Not specified | High | [3] |
| I₂ / DMSO | Aryl allyl ether | 130 °C | 1-4 h | Not specified | [3] |
Table 3: Thermal Claisen Rearrangement of Allyl Aryl Ethers
| Substrate | Solvent | Temperature (°C) | Product |
| Allyl phenyl ether | None | ~250 | o-allylphenol |
| Allyl aryl ethers | Various | >100 | ortho-allyl phenols |
Experimental Protocols
Protocol 1: Protection of o-Cresol (Synthesis of this compound)
This protocol describes the synthesis of this compound from o-cresol and allyl bromide via a Williamson ether synthesis.
Materials:
-
o-Cresol
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add o-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension and add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 10% sodium hydroxide solution (to remove any unreacted o-cresol), followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Deprotection of this compound (Cleavage to o-Cresol)
This protocol outlines a mild and efficient palladium-catalyzed deprotection of this compound to regenerate o-cresol.[3][4]
Materials:
-
This compound
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Methanol (dry)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Nitrogen or Argon source
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in dry methanol.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to reflux for 1 hour, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography to isolate pure o-cresol.
Protocol 3: Thermal Claisen Rearrangement of this compound
This protocol describes the thermal rearrangement of this compound to 2-allyl-6-methylphenol.
Materials:
-
This compound
-
High-boiling point solvent (e.g., N,N-dimethylaniline or diphenyl ether) (optional, can be run neat)
-
Standard heating and reaction glassware suitable for high temperatures
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Place this compound in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
If using a solvent, dissolve the ether in a high-boiling point solvent.
-
Heat the reaction mixture to a high temperature (typically 180-220 °C) and maintain for several hours. The reaction progress should be monitored by TLC or GC-MS.
-
Once the rearrangement is complete, cool the flask to room temperature.
-
If the reaction was performed neat, the product can be purified directly. If a solvent was used, it can be removed under reduced pressure.
-
The resulting 2-allyl-6-methylphenol can be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the protection of o-cresol and deprotection of this compound.
Caption: Reaction pathways for this compound as a protecting group for o-cresol.
Caption: Decision tree for selecting a deprotection method for this compound.
References
Application Notes and Protocols: Selective Deprotection of Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common methods for the deprotection of allyl ethers, a crucial transformation in multi-step organic synthesis. The focus is on strategies that offer high chemoselectivity, allowing for the removal of the allyl protecting group in the presence of other sensitive functionalities.
The allyl ether is a versatile protecting group for alcohols and phenols due to its stability under a wide range of acidic, basic, and some oxidative/reductive conditions.[1][2] Its removal, however, can be achieved under mild conditions, making it an essential tool in the synthesis of complex molecules.[3][4] The choice of deprotection method is critical and depends on the substrate's overall functional group tolerance.[1]
Comparison of Key Deprotection Methods
The following table summarizes the performance of various reagents and catalytic systems for the deprotection of allyl ethers, providing a comparative overview of their efficacy.
| Method/Reagents | Substrate Type | Reaction Time | Temperature | Yield (%) | Reference |
| Transition Metal-Catalyzed | |||||
| Pd(PPh₃)₄ / K₂CO₃ | Aryl allyl ether | 1 h | Reflux | 97 | [1][5] |
| Pd(PPh₃)₄ / Pyrrolidine | Allyl ester | 50 min | 0 °C | High | [1] |
| 10% Pd/C | Allyl aryl ether | Not specified | Not specified | High | [1][2] |
| [(PPh₃)₃RuCl₂] / DIPEA | O-allyl glycoside | 4 h | Reflux | High | [1] |
| Ni catalyst / Brønsted acid | O- and N-allyl groups | Not specified | Not specified | High | [2] |
| Oxidative Cleavage | |||||
| I₂ / DMSO | Allyl aryl ether | 1-4 h | 130 °C | Not specified | [1] |
| Isomerization-Hydrolysis | |||||
| [(PPh₃)₃RuCl₂], then mild acid | Allyl ether | Isomerization: 4h | Reflux | High | [1] |
Experimental Protocols
Detailed methodologies for the key deprotection strategies are provided below.
Protocol 1: Palladium-Catalyzed Deprotection of Aryl Allyl Ethers
This method is particularly mild and exhibits high selectivity for the cleavage of aryl allyl ethers over alkyl allyl ethers.[3][5]
Reagents and Materials:
-
Aryl allyl ether (1 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃)
-
Dry Methanol
-
Standard glassware for inert atmosphere reactions
Procedure: [1]
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl allyl ether in dry methanol.
-
Add potassium carbonate (K₂CO₃).
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the deprotected phenol.
Protocol 2: Ruthenium-Catalyzed Isomerization followed by Hydrolysis
This two-step, one-pot procedure involves the isomerization of the allyl ether to the corresponding prop-1-enyl ether, which is then readily hydrolyzed under mild acidic conditions.[1]
Reagents and Materials:
-
Allyl ether (1 equiv)
-
Dichlorotris(triphenylphosphine)ruthenium(II) [(PPh₃)₃RuCl₂] (catalytic amount)
-
N,N-diisopropylethylamine (DIPEA)
-
Toluene
-
Aqueous acetone
-
Mild acid (e.g., HCl) or Mercuric chloride (HgCl₂) and Mercuric oxide (HgO) for rapid cleavage
Procedure: [1]
Step A: Isomerization
-
Dissolve the allyl ether in toluene.
-
Add a catalytic amount of [(PPh₃)₃RuCl₂] and DIPEA.
-
Reflux the mixture and monitor the formation of the prop-1-enyl ether by TLC or NMR.
-
Once isomerization is complete, remove the solvent and base under reduced pressure.
Step B: Hydrolysis
-
Dissolve the resulting prop-1-enyl ether in a suitable solvent such as aqueous acetone.
-
For mild hydrolysis, add a mild acid to adjust the pH to ~2.
-
For more rapid cleavage, treat with mercuric chloride (HgCl₂) and mercuric oxide (HgO).
-
Monitor the disappearance of the prop-1-enyl ether by TLC.
-
Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.
Protocol 3: Oxidative Deprotection using Iodine and DMSO
This method provides an alternative for substrates that may be sensitive to transition metal catalysts.[1]
Reagents and Materials:
-
Allyl ether (1 equiv)
-
Sodium iodide (NaI) (catalytic amount)
-
Dimethylsulfoxide (DMSO)
-
Standard heating and reaction glassware
Procedure: [1]
-
To a solution of the allyl ether in DMSO, add a catalytic amount of sodium iodide.
-
Heat the reaction mixture to 130 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture onto crushed ice.
-
If a solid precipitates, filter and dry the product. If the product is soluble, extract with an appropriate organic solvent.
-
Purify the crude product by column chromatography if necessary.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms and workflows of the described deprotection methods.
Caption: Decision workflow for selecting an allyl ether deprotection method.
Caption: Mechanism of Palladium-Catalyzed Allyl Ether Deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 5. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
Application Notes and Protocols for the One-Pot Synthesis of o-Allylphenols from o-Cresol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of o-allylphenols from o-cresol. This method combines the O-allylation of o-cresol and the subsequent Claisen rearrangement of the resulting allyl aryl ether into a single, efficient procedure, avoiding the isolation of intermediates. Two primary approaches are presented: a Lewis acid-catalyzed method and a microwave-assisted thermal rearrangement. These protocols offer significant advantages in terms of reduced reaction time, simplified workup procedures, and improved overall efficiency, making them highly valuable for the synthesis of key intermediates in drug discovery and development.
Introduction
o-Allylphenols are important structural motifs present in numerous natural products and serve as versatile building blocks in organic synthesis, particularly in the pharmaceutical industry. The classical approach to their synthesis involves a two-step process: the Williamson ether synthesis to form an allyl aryl ether, followed by a high-temperature thermal Claisen rearrangement.[1] This traditional method, however, often requires harsh reaction conditions and purification of the intermediate ether. The one-pot tandem O-allylation/Claisen rearrangement strategy streamlines this process, offering a more atom-economical and efficient route to these valuable compounds. This application note details optimized protocols for this one-pot synthesis, focusing on catalytic and microwave-assisted methodologies.
Reaction Mechanism and Workflow
The one-pot synthesis of o-allylphenols from o-cresol proceeds through two key sequential transformations within the same reaction vessel:
-
O-Allylation: o-Cresol is first deprotonated by a base to form the corresponding phenoxide. This nucleophile then reacts with an allyl halide (e.g., allyl bromide) in an SN2 reaction to yield the intermediate o-cresyl allyl ether.
-
Claisen Rearrangement: The in situ generated allyl ether then undergoes a[2][2]-sigmatropic rearrangement to form the final o-allylphenol product. This rearrangement can be promoted by thermal energy or accelerated by the use of a Lewis acid catalyst.[3]
Logical Workflow of the One-Pot Synthesis
Caption: Experimental workflow for the one-pot synthesis of o-allylphenols.
Detailed Reaction Mechanism
Caption: Mechanism of O-allylation followed by Claisen rearrangement.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed One-Pot Synthesis
This protocol utilizes zinc powder as a mild and recyclable Lewis acid catalyst to promote the Claisen rearrangement at a significantly lower temperature than the traditional thermal method.[3]
Materials:
-
o-Cresol
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Zinc powder
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-cresol (10 mmol), anhydrous potassium carbonate (15 mmol), and anhydrous DMF or THF (50 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add allyl bromide (12 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress of the O-allylation by Thin Layer Chromatography (TLC).
-
After completion of the O-allylation, add zinc powder (2.5 mmol) to the reaction mixture.
-
Increase the temperature to 55 °C (for THF) and continue stirring, monitoring the Claisen rearrangement by TLC.[3]
-
Upon completion of the reaction, cool the mixture to room temperature and filter to remove the zinc powder and potassium salts. The zinc powder can be washed with a small amount of solvent, dried, and reused.
-
Transfer the filtrate to a separatory funnel and add 100 mL of diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure o-allylphenol.
Protocol 2: Microwave-Assisted One-Pot Synthesis
Microwave irradiation can significantly accelerate the rate of the Claisen rearrangement, allowing for a rapid one-pot synthesis without the need for a catalyst.
Materials:
-
o-Cresol
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine o-cresol (5 mmol), anhydrous potassium carbonate (7.5 mmol), and anhydrous DMF or NMP (10 mL).
-
Add allyl bromide (6 mmol) to the vessel and securely cap it.
-
Place the vessel in a microwave reactor and initially heat the mixture at 80 °C for 15-20 minutes to facilitate the O-allylation.
-
Increase the microwave power and temperature to 220-250 °C and maintain for 10-20 minutes to induce the Claisen rearrangement.[4] Monitor the internal pressure and temperature carefully.
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
Data Presentation
The following tables summarize typical reaction conditions and yields for the separate O-allylation and Claisen rearrangement steps, which can be used as a basis for optimizing the one-pot procedure.
Table 1: O-Allylation of Phenols - Representative Conditions
| Entry | Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield of Allyl Ether (%) |
| 1 | Phenol | K₂CO₃ | Acetone | Reflux | 6 | >95 |
| 2 | o-Cresol | NaH | DMF | 25 | 2 | ~98 |
| 3 | Phenol | Cs₂CO₃ | Acetonitrile | 80 | 3 | >95 |
Table 2: Claisen Rearrangement of Allyl Aryl Ethers - Comparison of Conditions
| Entry | Substrate | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield of o-Allylphenol (%) | Reference |
| 1 | Allyl phenyl ether | Thermal | None | Neat | 200-220 | 3 h | 70-85 | [1] |
| 2 | Allyl phenyl ether | Catalytic | Zinc powder | THF | 55 | 40 min | 80 | [3] |
| 3 | Allyl phenyl ether | Microwave | None | NMP | 250 | 15 min | High | [4] |
| 4 | Substituted Allyl Aryl Ethers | Catalytic | BCl₃ | Dichloromethane | 10 | 30 min | High |
Troubleshooting and Optimization
-
Incomplete O-Allylation: Ensure all reagents and solvents are anhydrous. The base (K₂CO₃) should be finely powdered and dried before use. Increasing the reaction time or temperature for the first step may improve conversion.
-
Low Yield of Claisen Rearrangement: For the thermal method, ensure the temperature is high enough to promote the rearrangement. For the catalytic method, the quality of the Lewis acid is crucial. For the microwave-assisted method, optimization of the temperature and irradiation time may be necessary for different substrates.
-
Formation of Byproducts: The formation of p-allylphenol can occur if both ortho positions are blocked or under certain catalytic conditions. Purification by column chromatography is usually effective in separating these isomers.
Conclusion
The one-pot synthesis of o-allylphenols from o-cresol represents a significant improvement over traditional multi-step procedures. The catalyzed and microwave-assisted protocols detailed in this application note offer mild, efficient, and rapid methods for obtaining these valuable synthetic intermediates. These methodologies are highly adaptable and can likely be applied to a range of substituted phenols, providing a robust tool for researchers in organic synthesis and drug development. Further optimization of reaction parameters for specific substrates is encouraged to achieve maximum yields and purity.
References
Application Notes and Protocols for the Microwave-Assisted Claisen Rearrangement of Allyl o-tolyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen rearrangement is a powerful and atom-economical carbon-carbon bond-forming reaction, categorized as a[1][1]-sigmatropic rearrangement. This reaction transforms allyl aryl ethers into their corresponding ortho-allyl phenols. The application of microwave irradiation to this rearrangement offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reproducibility.[2][3] These benefits are particularly valuable in research and drug development settings where rapid synthesis and optimization of lead compounds are critical.
This document provides detailed application notes and protocols for the microwave-assisted Claisen rearrangement of a representative substrate, Allyl o-tolyl ether, to produce 2-allyl-6-methylphenol. The methodologies described herein are based on established procedures for similar o-allylaryl ethers and can be adapted for a range of substituted analogues.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture leads to several key advantages:
-
Rapid Reaction Times: Reactions that may take hours with conventional heating can often be completed in minutes using microwave irradiation.
-
Higher Yields: The short reaction times minimize the formation of byproducts, often resulting in higher isolated yields of the desired product.
-
Increased Purity: Cleaner reaction profiles simplify the purification process.
-
Energy Efficiency: Direct heating of the reaction medium is more energy-efficient than conventional methods that heat the reaction vessel.
-
Reproducibility: Modern microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and power, ensuring high reproducibility.
Reaction Mechanism
The Claisen rearrangement of this compound is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The reaction involves the breaking of a carbon-oxygen bond and the formation of a new carbon-carbon bond at the ortho position of the aromatic ring. This is followed by tautomerization to restore the aromaticity of the phenol.[4][5][6]
Caption: Reaction mechanism of the Claisen rearrangement.
Experimental Protocols
The following protocols are based on the microwave-assisted, Lewis acid-catalyzed Claisen rearrangement of o-allylaryl ethers. These procedures can be adapted for this compound.
Protocol 1: ZnCl₂ Catalyzed Rearrangement
Materials:
-
This compound (1.0 eq)
-
Fused Zinc Chloride (ZnCl₂) (3.6 eq)
-
Anhydrous xylene
-
Microwave reactor vials
-
Standard laboratory glassware for work-up
-
Ethyl acetate
-
Water
-
Brine solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave reactor vial, add this compound (12.5 mmol) and fused ZnCl₂ (44.7 mmol).
-
Add anhydrous xylene (5.0 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 720W. The reaction is typically run in 30-second cycles.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The total reaction time is expected to be in the range of 5-8 minutes.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water (80 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate, 10:1) to afford 2-allyl-6-methylphenol.
Protocol 2: BF₃·OEt₂ Catalyzed Rearrangement
Materials:
-
This compound (1.0 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.4 eq)
-
Anhydrous xylene
-
Microwave reactor vials
-
Standard laboratory glassware for work-up
-
Ethyl acetate
-
Water
-
Brine solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave reactor vial, add this compound (12.5 mmol) and a minimal amount of anhydrous xylene.
-
Add Boron trifluoride diethyl etherate (17.5 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 720W in 30-second cycles.
-
Monitor the reaction progress by TLC. The total reaction time is expected to be between 5-8 minutes.
-
After cooling to room temperature, pour the mixture into water (80 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the final product, 2-allyl-6-methylphenol.
Data Presentation
The following table summarizes the expected reaction conditions and yields for the microwave-assisted Claisen rearrangement of o-allylaryl ethers, which are representative for the rearrangement of this compound.
| Catalyst | Solvent | Microwave Power (W) | Time (min) | Yield (%) |
| ZnCl₂ | Xylene | 720 | 5 - 8 | 75 - 81 |
| BF₃·OEt₂ | Xylene | 720 | 5 - 8 | 85 - 92 |
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
The microwave-assisted Claisen rearrangement of this compound provides a rapid, efficient, and high-yielding route to 2-allyl-6-methylphenol. The use of Lewis acid catalysts in conjunction with microwave irradiation significantly accelerates the reaction. The protocols and data presented here serve as a valuable guide for researchers in the fields of organic synthesis and drug development, enabling the efficient preparation of substituted phenols which are important intermediates in various synthetic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Allyl o-tolyl Ether Rearrangement Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of heterocyclic compounds, commencing with the Claisen rearrangement of allyl o-tolyl ether. The resulting product, 2-allyl-6-methylphenol, serves as a versatile intermediate for the synthesis of valuable heterocyclic scaffolds, including dihydrobenzofurans and chromenes.
Overview of the Synthetic Pathway
The overall synthetic strategy involves a two-step process:
-
[1][1]-Sigmatropic Rearrangement: Thermal rearrangement of this compound via a Claisen rearrangement to yield 2-allyl-6-methylphenol.
-
Heterocyclization: Intramolecular cyclization of the 2-allyl-6-methylphenol intermediate to form either a five-membered dihydrobenzofuran ring or a six-membered chromene ring, depending on the chosen synthetic route.
Caption: Overall synthetic workflow from this compound to heterocyclic products.
Experimental Protocols
Synthesis of 2-Allyl-6-methylphenol via Claisen Rearrangement
This protocol describes the thermal Claisen rearrangement of this compound.[2][3][4]
Materials:
-
This compound
-
High-boiling point solvent (e.g., N,N-diethylaniline or propylene carbonate)[5]
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add a high-boiling point solvent such as N,N-diethylaniline (if necessary, to facilitate even heating).
-
Heat the mixture to reflux (typically 180-220°C) under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Once the rearrangement is complete, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude 2-allyl-6-methylphenol can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 2-Allyl-6-methylphenol | C₁₀H₁₂O | 148.20 | 231-233 | 0.992 | 1.538 |
Spectroscopic Data for 2-Allyl-6-methylphenol:
| Type | Key Signals |
| ¹H NMR | δ (ppm): 2.2 (s, 3H, CH₃), 3.4 (d, 2H, Ar-CH₂), 5.0-5.2 (m, 2H, =CH₂), 5.9-6.1 (m, 1H, -CH=), 6.7-7.0 (m, 3H, Ar-H), ~4.5-5.5 (br s, 1H, OH) |
| ¹³C NMR | δ (ppm): ~15.8 (CH₃), ~34.8 (Ar-CH₂), ~115.7 (=CH₂), ~121.0, ~124.5, ~127.9 (Ar-C), ~130.2 (Ar-C), ~136.9 (-CH=), ~151.5 (Ar-C-O) |
| IR (neat) | ν (cm⁻¹): ~3400-3500 (O-H stretch), ~3070 (=C-H stretch), ~2920, 2860 (C-H stretch), ~1640 (C=C stretch), ~1450, 1370 (C-H bend), ~1200 (C-O stretch) |
Synthesis of Dihydrobenzofuran Derivatives
This protocol details the synthesis of 2,3-dihydro-7-methyl-2-(iodomethyl)benzofuran via an electrophilic iodocyclization.[6]
Materials:
-
2-Allyl-6-methylphenol
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-allyl-6-methylphenol (1.0 eq) in dichloromethane.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add a solution of iodine (1.5 eq) in dichloromethane dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent system) to afford the desired 2,3-dihydro-7-methyl-2-(iodomethyl)benzofuran.
Data Presentation:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 2,3-Dihydro-7-methyl-2-(iodomethyl)benzofuran | C₁₀H₁₁IO | 274.09 | ~80-90 |
Expected Spectroscopic Data for 2,3-Dihydro-7-methyl-2-(iodomethyl)benzofuran:
| Type | Key Signals |
| ¹H NMR | δ (ppm): ~2.2 (s, 3H, Ar-CH₃), ~2.8 (dd, 1H, Ar-CH₂), ~3.2 (dd, 1H, Ar-CH₂), ~3.4 (m, 2H, CH₂I), ~4.8 (m, 1H, O-CH), ~6.7-7.0 (m, 3H, Ar-H) |
| ¹³C NMR | δ (ppm): ~10.0 (CH₂I), ~16.0 (Ar-CH₃), ~35.0 (Ar-CH₂), ~82.0 (O-CH), ~120.0, ~125.0, ~128.0 (Ar-C), ~157.0 (Ar-C-O) |
This method allows for the synthesis of more complex dihydrobenzofuran derivatives by coupling 2-allylphenols with aryl triflates.[7]
Caption: Palladium-catalyzed synthesis of dihydrobenzofurans.
Protocol: A general procedure involves reacting the 2-allylphenol with an aryl triflate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., a phosphine ligand) and a base. The reaction conditions, such as solvent, temperature, and specific catalyst system, will vary depending on the specific substrates used.
Synthesis of Chromene Derivatives
This protocol outlines a potential pathway for the synthesis of 2H-chromenes from 2-allyl-6-methylphenol, based on palladium-catalyzed intramolecular oxidative cyclization methods used for similar substrates.[8]
Materials:
-
2-Allyl-6-methylphenol
-
Palladium(II) chloride (PdCl₂)
-
Copper(II) chloride (CuCl₂) (as a re-oxidant)
-
Solvent (e.g., ethanol, methanol)
-
Oxygen atmosphere
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-allyl-6-methylphenol (1.0 eq) in a suitable solvent like ethanol in a round-bottom flask.
-
Add catalytic amounts of palladium(II) chloride (e.g., 0.03 eq) and copper(II) chloride (e.g., 0.1 eq).
-
Stir the reaction mixture under an oxygen atmosphere at a slightly elevated temperature (e.g., 60°C).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the 2,8-dimethyl-2H-chromene.
Data Presentation:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,8-Dimethyl-2H-chromene | C₁₁H₁₂O | 160.21 |
Expected Spectroscopic Data for 2,8-Dimethyl-2H-chromene:
| Type | Key Signals |
| ¹H NMR | δ (ppm): ~1.4 (d, 3H, C2-CH₃), ~2.2 (s, 3H, Ar-CH₃), ~4.8 (m, 1H, C2-H), ~5.6 (dd, 1H, C3-H), ~6.2 (dd, 1H, C4-H), ~6.6-6.9 (m, 3H, Ar-H) |
| ¹³C NMR | δ (ppm): ~16.0 (Ar-CH₃), ~21.0 (C2-CH₃), ~75.0 (C2), ~120.0, ~122.0, ~124.0, ~128.0 (Ar-C & C4), ~129.0 (C3), ~152.0 (Ar-C-O) |
Signaling Pathways and Logical Relationships
The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state. The subsequent heterocyclization reactions also follow well-defined mechanistic pathways.
Caption: Mechanism of the Claisen rearrangement.
Caption: Mechanisms for the synthesis of dihydrobenzofuran and chromene derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: The Role of Allyl o-Tolyl Ether in the Synthesis of Natural Product Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl o-tolyl ether serves as a versatile precursor in the synthesis of complex molecular architectures, particularly in the generation of substituted phenolic compounds that are key intermediates for natural product analogues. The strategic placement of the methyl and allyl groups on the aromatic ring, achieved through a facile Claisen rearrangement, provides a valuable building block for a variety of bioactive molecules. This document outlines the synthesis of this compound, its subsequent Claisen rearrangement to 2-allyl-6-methylphenol, and the application of this product in the synthesis of analogues of the biologically active natural products, honokiol and magnolol. Detailed experimental protocols and reaction parameters are provided to facilitate the replication and adaptation of these methods in a research and development setting.
Introduction
The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been a cornerstone of organic synthesis for over a century.[1][2] This[3][3]-sigmatropic rearrangement of allyl aryl ethers provides a direct route to ortho-allyl phenols, which are valuable intermediates in the synthesis of numerous natural products and their analogues.[1][2] this compound is a particularly useful starting material as its rearrangement selectively yields 2-allyl-6-methylphenol, a disubstituted phenol with two distinct points for further functionalization. This unique substitution pattern is found in a variety of bioactive natural products, including the neolignans honokiol and magnolol, which exhibit a range of pharmacological activities such as anticancer, anti-inflammatory, and neuroprotective effects. The development of synthetic analogues of these natural products is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound and its Claisen Rearrangement
The synthesis of natural product analogues using this compound as a starting material typically involves a two-step sequence: the formation of the ether followed by a thermal Claisen rearrangement.
Step 1: Synthesis of this compound
The synthesis of this compound is a straightforward Williamson ether synthesis, involving the reaction of o-cresol with an allyl halide in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
o-Cresol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-cresol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Step 2: Thermal Claisen Rearrangement to 2-Allyl-6-methylphenol
Heating this compound induces a[3][3]-sigmatropic rearrangement to afford 2-allyl-6-methylphenol. The reaction is typically performed in a high-boiling solvent or neat.
Experimental Protocol: Thermal Claisen Rearrangement of this compound
-
Materials:
-
This compound
-
N,N-diethylaniline (or another high-boiling solvent)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Place this compound (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N,N-diethylaniline as a solvent (optional, the reaction can be run neat).
-
Heat the mixture to reflux (typically 180-220 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, dilute the mixture with diethyl ether.
-
Wash the organic solution with 1 M HCl to remove the N,N-diethylaniline, followed by water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-allyl-6-methylphenol can be purified by column chromatography on silica gel or by vacuum distillation.
-
Application in the Synthesis of Honokiol and Magnolol Analogues
2-Allyl-6-methylphenol is a key building block for the synthesis of analogues of the bioactive biphenolic neolignans, honokiol and magnolol. The general strategy involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by the introduction of allyl groups.
Synthetic Strategy Overview
A common approach to unsymmetrically substituted biphenyls, characteristic of honokiol analogues, involves the Suzuki-Miyaura cross-coupling of a suitably protected bromo-2-allyl-6-methylphenol with a boronic acid derivative. Subsequent manipulation of functional groups and a final Claisen rearrangement can furnish the desired analogues.
Data Presentation
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | o-Cresol, Allyl bromide | K₂CO₃, Acetone, Reflux | This compound | >90 | General Protocol |
| 2 | This compound | Neat, 200 °C | 2-Allyl-6-methylphenol | 85-95 | General Protocol |
| 3 | Bromo-2-allyl-6-methoxymethoxyphenol, 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 100 °C | Biphenyl intermediate | 70-85 | Adapted from[2] |
| 4 | Biphenyl intermediate | Allyl bromide, K₂CO₃, Acetone, Reflux | Di-allyl biphenyl ether | >90 | Adapted from[2] |
| 5 | Di-allyl biphenyl ether | Neat, 180-200 °C | Honokiol Analogue | 80-90 | Adapted from[2] |
Diagrams of Key Processes
Caption: Synthetic workflow from o-cresol to a honokiol analogue.
Caption: Claisen rearrangement of this compound.
Conclusion
This compound is a readily accessible and highly useful building block in the synthesis of natural product analogues. Its efficient conversion to 2-allyl-6-methylphenol via a thermal Claisen rearrangement provides a strategically substituted aromatic core that is amenable to a variety of cross-coupling and functionalization reactions. The application of this methodology in the synthesis of honokiol and magnolol analogues highlights its significance in medicinal chemistry and drug discovery, offering a robust platform for the generation of novel bioactive compounds. The protocols and data presented herein provide a comprehensive guide for researchers to utilize this compound in their synthetic endeavors.
References
Application of Allyl o-Tolyl Ether in the Development of Novel Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl o-tolyl ether is a versatile monomer that holds potential for the development of novel polymers with tailored properties. The presence of the allyl group allows for polymerization and post-polymerization modification, while the o-tolyl group influences the polymer's thermal and mechanical characteristics. This document provides an overview of the potential applications of this compound in polymer synthesis, including detailed, albeit adapted, experimental protocols for its polymerization and subsequent modification. It is important to note that while the polymerization of allyl compounds is a well-established field, specific literature detailing the synthesis and characterization of poly(this compound) is limited. Therefore, the protocols and data presented herein are based on established methodologies for structurally similar allyl ethers and serve as a foundational guide for researchers exploring this specific monomer.
Synthesis of this compound
The synthesis of the this compound monomer can be achieved through a Williamson ether synthesis. This well-established reaction involves the deprotonation of o-cresol followed by nucleophilic substitution with an allyl halide.
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
o-Cresol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Allyl bromide or allyl chloride
-
Acetone or ethanol (solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cresol in the chosen solvent (e.g., acetone).
-
Add an equimolar amount of a strong base (e.g., NaOH) to the solution to form the corresponding phenoxide.
-
Heat the mixture to reflux to ensure complete formation of the sodium or potassium o-cresoxide.
-
Slowly add an equimolar amount of allyl bromide or allyl chloride to the refluxing solution via a dropping funnel.
-
Continue refluxing the reaction mixture for several hours until the reaction is complete (monitoring by TLC is recommended).
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
-
Characterize the purified this compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Polymerization of this compound
The polymerization of allyl ethers can be challenging due to degradative chain transfer to the monomer, which can lead to the formation of low molecular weight polymers.[1] However, both radical and cationic polymerization methods can be explored for this compound.
Radical Polymerization
Radical polymerization is a common method for vinyl monomers. For allyl ethers, it's known that the polymerization can be difficult to achieve due to the high electron density of the double bond.[1][2] A proposed mechanism for some allyl ether polymerizations involves a radical-mediated cyclization (RMC) reaction.[2]
Materials:
-
This compound (purified)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (radical initiator)
-
Anhydrous toluene or another suitable solvent
-
Methanol or hexane (non-solvent for precipitation)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Vacuum line and inert gas source (e.g., nitrogen or argon)
Procedure:
-
Place the purified this compound and the chosen solvent in a Schlenk flask.
-
De-gas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Under an inert atmosphere, add the radical initiator (e.g., AIBN, 1-2 mol% relative to the monomer).
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Stir the reaction for a predetermined time (e.g., 24-48 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
After the desired reaction time, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction solution into a large excess of a non-solvent such as methanol or hexane with vigorous stirring.
-
Isolate the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent and dry it under vacuum to a constant weight.
-
Characterize the resulting poly(this compound) by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and polydispersity index (PDI), and by ¹H NMR and ¹³C NMR to confirm the polymer structure.
Cationic Polymerization
Cationic polymerization is another potential route for polymerizing allyl ethers, particularly those that can form stable carbocationic intermediates.[3] Lewis acids are commonly used as co-initiators.[3]
Materials:
-
This compound (purified and dried)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Lewis acid initiator (e.g., boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄))
-
Anhydrous methanol (for quenching)
-
Cold hexane (non-solvent for precipitation)
-
Schlenk flask and syringe techniques for handling air- and moisture-sensitive reagents
Procedure:
-
Inside a glovebox or under a strict inert atmosphere, dissolve the purified and dried this compound in anhydrous DCM in a Schlenk flask.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath.
-
Add the Lewis acid initiator dropwise via a syringe.
-
Stir the reaction mixture at this low temperature for the specified duration.
-
Quench the polymerization by adding a small amount of anhydrous methanol.
-
Precipitate the polymer by pouring the solution into a large volume of cold hexane.
-
Isolate the polymer by filtration and dry it under vacuum.
-
Characterize the polymer using GPC, ¹H NMR, and ¹³C NMR.
Potential Polymer Properties (Hypothetical Data)
Due to the lack of specific experimental data for poly(this compound), the following table presents hypothetical data based on typical values for polymers derived from other allyl ethers. This is for illustrative purposes to guide researchers in their characterization efforts.
| Property | Radical Polymerization (Expected Range) | Cationic Polymerization (Expected Range) |
| Number Average Mol. Wt. (Mn) | 1,000 - 10,000 g/mol | 1,000 - 15,000 g/mol |
| Weight Average Mol. Wt. (Mw) | 2,000 - 20,000 g/mol | 1,500 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 | 1.2 - 2.5 |
| Glass Transition Temp. (Tg) | 40 - 80 °C | 50 - 90 °C |
| Thermal Decomposition (TGA) | > 200 °C | > 220 °C |
Post-Polymerization Modification: Claisen Rearrangement
The pendant allyl ether groups on the poly(this compound) backbone are amenable to the Claisen rearrangement, a powerful[1][1]-sigmatropic rearrangement that occurs upon heating.[4][5][6] This reaction would convert the allyl ether units into o-allyl phenol units, introducing hydroxyl functionalities along the polymer chain. These hydroxyl groups can serve as sites for further chemical modifications, drug conjugation, or for altering the polymer's solubility and thermal properties.
Experimental Protocol: Claisen Rearrangement of Poly(this compound)
Materials:
-
Poly(this compound)
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), diphenyl ether)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup
Procedure:
-
Dissolve the poly(this compound) in a high-boiling point solvent in a round-bottom flask under an inert atmosphere.
-
Heat the solution to a high temperature (typically 180-250 °C) and maintain it at reflux for several hours.[5]
-
Monitor the progress of the rearrangement by taking aliquots and analyzing them using FT-IR spectroscopy (disappearance of the ether linkage peak and appearance of a broad hydroxyl peak) and ¹H NMR spectroscopy (shift in aromatic and aliphatic proton signals).
-
After the reaction is complete, cool the solution and precipitate the modified polymer in a suitable non-solvent (e.g., water or methanol).
-
Filter, wash, and dry the polymer.
-
Characterize the resulting polymer with pendant hydroxyl groups to confirm the structural modification.
Visualizing the Workflow and Concepts
To aid in the understanding of the experimental processes and the chemical transformations involved, the following diagrams have been generated.
Caption: Synthesis of this compound monomer.
Caption: Proposed polymerization workflows for this compound.
Caption: Claisen rearrangement of poly(this compound).
References
- 1. researchgate.net [researchgate.net]
- 2. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Claisen Rearrangement [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting low yields in the Williamson ether synthesis of Allyl o-tolyl ether
This guide provides troubleshooting solutions and frequently asked questions for researchers encountering low yields in the Williamson ether synthesis of Allyl o-tolyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the Williamson ether synthesis of this compound?
Low yields in this synthesis can typically be traced back to three primary factors: the formation of unwanted side products, incomplete or slow reaction progression, and suboptimal reaction conditions.[1] The most significant challenges are competing side reactions, such as C-alkylation of the phenoxide and elimination reactions of the allyl halide.[1][2] Additionally, incomplete deprotonation of the o-cresol, loss of the volatile allyl bromide, or insufficient reaction time can severely limit the yield.[1][2]
Q2: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?
When synthesizing aryl ethers like this compound, two main side reactions compete with the desired O-alkylation.[2][3]
-
C-Alkylation: The o-cresolate anion is an ambident nucleophile, meaning the allyl group can attack the aromatic ring (C-alkylation) instead of the oxygen atom.[2][4] This forms allyl-substituted cresol isomers. To minimize this, ensure complete and rapid formation of the phenoxide ion using a strong base in an appropriate solvent.[1]
-
Elimination (E2 Reaction): The phenoxide can act as a base, causing the elimination of HBr from allyl bromide to form propadiene. While this is more common with sterically hindered alkyl halides, it can still occur under harsh conditions (e.g., excessively high temperatures).[4][5] Using a primary, unhindered halide like allyl bromide helps, but temperature control is crucial.[1][6]
-
Allyl Halide Hydrolysis: If water is present in the reaction mixture, the allyl halide can be hydrolyzed to form allyl alcohol, consuming the electrophile.[1] Ensure all reagents and glassware are thoroughly dry.
Q3: How do I choose the right base and solvent for deprotonating o-cresol?
The choice of base and solvent is critical for efficiently generating the o-cresolate nucleophile and promoting the desired S(_N)2 reaction.
-
Bases: For aryl alcohols (phenols), common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[3] For a more robust and complete deprotonation, a stronger base like sodium hydride (NaH) is often used.[6][7] Using at least a stoichiometric amount, and often a slight excess (1.5-2 equivalents), of the base is recommended to drive the deprotonation to completion.[1]
-
Solvents: Polar aprotic solvents are highly recommended as they solvate the cation but not the nucleophile, increasing its reactivity.[2] Acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices that accelerate the S(_N)2 reaction rate.[2][3] Protic solvents should be avoided as they can slow the reaction.[2]
Q4: My reaction seems to stall or remains incomplete. What should I check?
If you observe a significant amount of unreacted o-cresol even after a prolonged period, consider the following:
-
Incomplete Deprotonation: The base may not be strong enough or may have been added in insufficient quantity to fully deprotonate the o-cresol.[1]
-
Loss of Allyl Bromide: Allyl bromide is volatile (boiling point: 71 °C). If the reaction is run at elevated temperatures without an efficient reflux condenser, the allyl bromide can evaporate from the mixture, altering the stoichiometry and halting the reaction.[1]
-
Insufficient Reaction Time: Williamson ether syntheses can require several hours (from 1 to 8) to reach completion, especially at lower temperatures.[2][4] Monitor the reaction by Thin Layer Chromatography (TLC) to confirm it has gone to completion before starting the workup.
Q5: Should I use a phase transfer catalyst (PTC)? When is it necessary?
A phase transfer catalyst (PTC) is highly beneficial, particularly in industrial settings or when using a two-phase system (e.g., aqueous NaOH and an organic solvent).[2] The PTC, such as tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide, transporting it from the aqueous or solid phase into the organic phase where it can react with the allyl bromide.[8][9] This dramatically increases the reaction rate and is a common method for improving yields in syntheses involving phenoxides.[8]
Troubleshooting Guide
This decision tree can help diagnose the cause of low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. byjus.com [byjus.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. m.youtube.com [m.youtube.com]
Identifying and minimizing byproducts in the Claisen rearrangement of Allyl o-tolyl ether
Technical Support Center: Claisen Rearrangement of Allyl o-tolyl ether
Welcome to the technical support center for the Claisen rearrangement of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during this crucial synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected major product of the Claisen rearrangement of this compound?
The expected major product is 2-allyl-6-methylphenol . The Claisen rearrangement is a[1][1]-sigmatropic rearrangement. In this compound, one of the two ortho positions on the phenyl ring is blocked by a methyl group. Therefore, the rearrangement selectively proceeds at the available ortho position.[2] The reaction involves a concerted mechanism, passing through a cyclic transition state to form a non-aromatic dienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol product.[3]
Q2: I am observing a significant amount of a byproduct with the same mass as my desired product. What is it likely to be?
A common byproduct in the Claisen rearrangement of ortho-substituted allyl aryl ethers is the para-rearranged isomer , in this case, 4-allyl-2-methylphenol .[2][4] This occurs when the initially formed ortho-dienone intermediate undergoes a subsequent[1][1]-sigmatropic shift, known as a Cope rearrangement, moving the allyl group to the para position. This is more likely to occur at higher reaction temperatures or with prolonged reaction times.[2]
Q3: How can I minimize the formation of the para-rearranged byproduct (4-allyl-2-methylphenol)?
Minimizing the formation of the para-isomer involves controlling the reaction conditions to favor the initial ortho-rearrangement and subsequent tautomerization over the competing Cope rearrangement. Here are some strategies:
-
Lower Reaction Temperature: The Cope rearrangement generally requires a higher activation energy than the initial Claisen rearrangement. Conducting the reaction at the lowest effective temperature can significantly favor the formation of the ortho-product.[5]
-
Use of Lewis Acids: Lewis acid catalysts such as bismuth triflate or zinc powder can promote the Claisen rearrangement at lower temperatures, thereby disfavoring the para-rearrangement pathway.[6]
-
Solvent Choice: Polar solvents can accelerate the rate of the Claisen rearrangement.[7] Using a high-boiling polar solvent might allow for lower reaction temperatures.
Q4: I am seeing a low overall yield and the presence of o-cresol in my reaction mixture. What could be the cause?
The presence of o-cresol suggests that a side reaction involving the cleavage of the allyl group is occurring. This can happen under harsh thermal conditions. The ether linkage can break, leading to the formation of o-cresol and various allyl fragments. To mitigate this, consider the following:
-
Optimize Reaction Time and Temperature: Avoid excessively high temperatures or prolonged heating. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to cleavage.
Q5: My final product seems to contain a cyclized impurity. What is this and how can I avoid it?
The ortho-allylphenol product can sometimes undergo a subsequent intramolecular cyclization to form a dihydrofuran derivative, such as 2-methyl-2,3-dihydrobenzofuran.[8] This is more likely to occur under acidic conditions or at high temperatures. To avoid this:
-
Neutral Workup: Ensure that the reaction workup is performed under neutral or slightly basic conditions to prevent acid-catalyzed cyclization.
-
Prompt Isolation: Isolate the product as soon as the reaction is complete to prevent post-reaction transformations.
Data Presentation
The following table summarizes the expected products and byproducts in the Claisen rearrangement of this compound and the general effect of reaction conditions on their formation.
| Product/Byproduct | Structure | Formation Pathway | Conditions Favoring Formation |
| Main Product: 2-Allyl-6-methylphenol | 2-allyl-6-methylphenol | [1][1]-Sigmatropic (Claisen) Rearrangement at the unhindered ortho position. | Lower reaction temperatures, use of Lewis acid catalysts. |
| Byproduct 1: 4-Allyl-2-methylphenol | 4-allyl-2-methylphenol | Initial Claisen rearrangement followed by a[1][1]-sigmatropic (Cope) rearrangement. | High reaction temperatures, prolonged reaction times. |
| Byproduct 2: o-Cresol | o-cresol | Cleavage of the allyl ether bond. | Excessively high temperatures, presence of oxidative agents. |
| Byproduct 3: Dihydrofuran Derivative | 2-methyl-2,3-dihydrobenzofuran | Intramolecular cyclization of the 2-allyl-6-methylphenol product. | Acidic conditions, high temperatures. |
Experimental Protocols
Protocol 1: Thermal Claisen Rearrangement
-
Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction is typically performed neat or in a high-boiling solvent such as N,N-diethylaniline or propylene carbonate.[4]
-
Inert Atmosphere: Flush the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 180-220 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic solution with 1M HCl to remove any basic solvent, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or acetonitrile), add a catalytic amount of a Lewis acid (e.g., Zn powder (0.25 eq) or Bi(OTf)₃ (5 mol%)).[6]
-
Reaction Conditions: Stir the reaction mixture at a lower temperature, for example, 55 °C for zinc powder catalysis.[6] Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Reaction pathway for the Claisen rearrangement of this compound.
Caption: Troubleshooting workflow for minimizing byproducts.
References
- 1. 2-Allylphenol synthesis - chemicalbook [chemicalbook.com]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt - Google Patents [patents.google.com]
- 6. benthamopen.com [benthamopen.com]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Optimizing reaction conditions for the synthesis of Allyl o-tolyl ether
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Allyl o-tolyl ether, primarily through the Williamson ether synthesis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of o-Cresol: The formation of the o-cresoxide nucleophile is crucial for the reaction. | - Use a sufficiently strong base to ensure complete deprotonation. For phenols like o-cresol, bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are effective.[1] For unactivated alcohols, stronger bases like sodium hydride (NaH) are often used, though they may be overly reactive for this synthesis.[1][2] - Ensure anhydrous (dry) conditions, as water can consume the base and inhibit alkoxide formation.[2] |
| Poor Nucleophilicity of o-Cresoxide: Steric hindrance from the ortho-methyl group can reduce the nucleophilicity of the phenoxide. | - While o-cresol is a viable nucleophile, ensure other parameters are optimized. Consider using a phase-transfer catalyst to enhance the nucleophile's reactivity. |
| Ineffective Alkylating Agent: The allyl halide may be old or degraded. | - Use a fresh, preferably distilled, sample of allyl bromide or allyl chloride.[3] Allyl bromide is generally more reactive than allyl chloride. |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at excessively high temperatures. | - The typical temperature range for Williamson ether synthesis is 50-100°C.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific setup. |
| Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. | - Aprotic solvents like acetonitrile, N,N-dimethylformamide (DMF), or acetone are commonly used to minimize side reactions.[1][2][4] |
| Premature Termination of Reaction: The reaction may not have proceeded to completion. | - Monitor the reaction progress using TLC or Gas Chromatography (GC) to ensure the starting materials have been consumed before workup.[2] |
Issue 2: Presence of Significant Impurities in the Product
| Possible Cause | Suggested Solution |
| Unreacted o-Cresol: Incomplete reaction or insufficient allyl bromide. | - After the reaction, wash the organic layer with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) to remove unreacted phenolic starting material.[4] |
| Formation of Diallyl Ether: This can occur if there is hydrolysis of the allyl halide to allyl alcohol, which then reacts further. | - Ensure anhydrous reaction conditions to prevent the formation of allyl alcohol.[5] |
| C-Alkylation Product (Ring Alkylation): The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring as well as on the oxygen atom.[1] | - O-alkylation is generally favored. However, to minimize C-alkylation, carefully control the reaction conditions. The choice of solvent and counter-ion can influence the O/C alkylation ratio. |
| Elimination Product (Propadiene): Although less likely with a primary halide like allyl bromide, elimination can be a competing reaction. | - The Williamson ether synthesis is an SN2 reaction, which competes with the E2 elimination pathway.[2] Using a primary alkyl halide like allyl bromide minimizes this side reaction.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method is the Williamson ether synthesis.[1][6] This reaction involves the deprotonation of o-cresol with a suitable base to form the o-cresoxide ion, which then acts as a nucleophile and attacks an allyl halide (e.g., allyl bromide) in an SN2 reaction to form the ether.[6][7]
Q2: Which base is best suited for the deprotonation of o-cresol?
A2: For phenolic starting materials like o-cresol, moderately strong bases are generally sufficient. Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are excellent choices, often used in solvents like acetonitrile or acetone.[1][4][8] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used effectively.[1][3]
Q3: What are the recommended solvents for this synthesis?
A3: Aprotic solvents are generally preferred for the Williamson ether synthesis as they do not participate in the reaction and can help to minimize side reactions like dehydrohalogenation.[1][2] Good solvent choices include acetonitrile, N,N-dimethylformamide (DMF), and acetone.[1][2][4]
Q4: How can I improve the reaction rate and yield?
A4: Several strategies can be employed to optimize the reaction:
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can significantly improve the reaction rate by facilitating the transfer of the o-cresoxide from the solid or aqueous phase to the organic phase where the allyl halide is present.[1][9]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and increase yields in Williamson ether syntheses.[2][10]
-
Choice of Leaving Group: Using allyl bromide is generally more effective than allyl chloride due to the better leaving group ability of bromide.[7]
Q5: What are the common side reactions to be aware of?
A5: The primary side reactions include:
-
E2 Elimination: Competition with the desired SN2 reaction, though less of an issue with primary halides like allyl bromide.[2][6]
-
C-Alkylation: Alkylation on the aromatic ring of the o-cresoxide ion.[1]
-
Hydrolysis of Allyl Halide: If water is present, the allyl halide can hydrolyze to form allyl alcohol, which can then lead to the formation of diallyl ether.[2][5]
Q6: How is the final product, this compound, purified?
A6: A typical purification procedure involves:
-
Workup: After the reaction is complete, the mixture is cooled, and water is added. The product is then extracted into an organic solvent like diethyl ether.[4]
-
Washing: The organic extract is washed with an aqueous base (e.g., 10% NaOH) to remove unreacted o-cresol, followed by washing with water and then a brine solution.[4][8]
-
Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or potassium carbonate.[4][8]
-
Solvent Removal: The solvent is removed by evaporation under reduced pressure.[4][8]
-
Distillation: The crude product is then purified by vacuum distillation to obtain pure this compound.[4]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Williamson ether synthesis of aryl ethers. Note that optimal conditions for this compound should be determined empirically.
| Parameter | Typical Conditions |
| Reactants | o-Cresol, Allyl Bromide |
| Base | K2CO3, Cs2CO3, NaOH, KOH |
| Solvent | Acetonitrile, DMF, Acetone |
| Temperature | 50 - 100 °C[2] |
| Reaction Time | 1 - 8 hours (conventional heating)[2] |
| Catalyst (optional) | Tetrabutylammonium bromide (Phase-Transfer Catalyst) |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-cresol (1 equivalent), a suitable solvent (e.g., acetonitrile, 10 volumes), and a base (e.g., K2CO3, 2 equivalents).[8]
-
Stir the mixture at room temperature for a short period to facilitate the formation of the o-cresoxide.
-
Add allyl bromide (1.1 - 1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress of the reaction by TLC.[2]
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate (organic layer) successively with 10% aqueous NaOH, water, and brine.[4][8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
Purify the crude product by vacuum distillation.[4]
Protocol 2: Phase-Transfer Catalysis (PTC) Enhanced Synthesis
-
In a round-bottom flask, dissolve o-cresol (1 equivalent) in a suitable organic solvent (e.g., toluene).
-
Add an aqueous solution of a strong base (e.g., 50% NaOH).[9]
-
Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (e.g., 2-5 mol%).[9]
-
Heat the biphasic mixture to 60-70°C with vigorous stirring.[9]
-
Add allyl bromide (1.2 equivalents) dropwise to the mixture.[9]
-
Continue vigorous stirring at this temperature and monitor the reaction by TLC (typically complete within 2-4 hours).[9]
-
After completion, cool the mixture and separate the organic layer.
-
Wash the organic layer with water to remove the base and catalyst.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Visualizations
Caption: Reaction pathway for the Williamson synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. prepchem.com [prepchem.com]
- 5. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods [mdpi.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions [orgchemres.org]
Preventing the formation of C-alkylation byproducts in phenol allylation
Welcome to the Technical Support Center for Phenol Allylation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize phenol allylation reactions, with a specific focus on preventing the formation of C-alkylation byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the main products in a phenol allylation reaction?
A1: The reaction of a phenol with an allylating agent can yield two main products: the desired O-allylated product (an allyl phenyl ether) and the undesired C-allylated product (an allyl phenol). The C-allylated product is often a result of a subsequent Claisen rearrangement of the initially formed O-allylated ether.[1][2]
Q2: Why is C-alkylation a common side reaction?
A2: C-alkylation is a common byproduct for two main reasons:
-
Ambident Nucleophile: The phenoxide ion, formed by deprotonating phenol with a base, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions).[3] Alkylation can occur at either site.
-
Claisen Rearrangement: The initially formed O-allylated product, an allyl phenyl ether, can undergo a thermally induced[4][4]-sigmatropic rearrangement known as the Claisen rearrangement to form the more thermodynamically stable ortho-allylphenol.[1][2][5] If the ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-allylphenol.[5]
Q3: What is the key to selectively obtaining the O-allylated product?
A3: The key to selective O-allylation is to operate under conditions that favor the kinetically controlled product over the thermodynamically controlled one.[6][7] The O-allylated product is the kinetic product, meaning it forms faster, while the C-allylated product is the thermodynamic product, meaning it is more stable.[6][7] By carefully selecting the reaction parameters, you can favor the formation and isolation of the allyl phenyl ether before it has a chance to rearrange.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Solution |
| Low or no yield of the desired O-allylated product. | Incomplete deprotonation of the phenol. | Ensure a suitable base is used to fully deprotonate the phenol to the more nucleophilic phenoxide ion. Stronger bases like NaH or K₂CO₃ are often more effective than weaker bases like NaOH.[8] |
| Poor reactivity of the allylating agent. | Use a more reactive allylating agent. Allyl bromide or iodide are generally more reactive than allyl chloride.[9] | |
| Significant formation of C-alkylation byproducts. | High reaction temperature. | High temperatures promote the Claisen rearrangement.[5] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely and stop it once the starting material is consumed to prevent subsequent rearrangement. |
| Prolonged reaction time. | Extended reaction times, even at moderate temperatures, can lead to the accumulation of the thermodynamically favored C-allylated product. Optimize the reaction time by monitoring via TLC or GC. | |
| Inappropriate solvent choice. | Protic solvents can solvate the phenoxide oxygen, making the carbon atoms of the ring more accessible for alkylation. Use polar aprotic solvents like DMF, DMSO, or acetone to favor O-allylation. | |
| Formation of multiple C-allylated isomers (ortho and para). | Unsubstituted phenol and conditions favoring rearrangement. | If the ortho positions are available, the Claisen rearrangement will primarily yield the ortho-allylphenol.[2] If these positions are blocked, a subsequent Cope rearrangement can occur to yield the para-isomer.[5] To avoid this, strictly control temperature and reaction time. |
| Difficulty in separating O- and C-allylated products. | Similar polarities of the products. | Optimize the reaction conditions to maximize the yield of the desired O-allylated product and minimize the formation of the C-allylated byproduct, simplifying purification. If separation is necessary, consider column chromatography with a carefully selected solvent system. |
Data Presentation: Influence of Reaction Parameters on Selectivity
The following tables summarize the effect of various experimental parameters on the ratio of O- to C-alkylation in phenol allylation.
Table 1: Effect of Solvent on O/C Alkylation Ratio
| Solvent | Dielectric Constant (ε) | O/C Ratio | Reference |
| N,N-Dimethylformamide (DMF) | 36.7 | High | |
| Dimethyl sulfoxide (DMSO) | 46.7 | High | |
| Acetone | 20.7 | Moderate-High | [3] |
| Acetonitrile | 37.5 | Moderate | [10] |
| Tetrahydrofuran (THF) | 7.6 | Moderate-Low | |
| Dichloromethane (DCM) | 9.1 | Low | [1] |
| Toluene | 2.4 | Low | [11] |
| Water (in Phase Transfer Catalysis) | 80.1 | High (with PTC) | [12] |
Note: Higher O/C ratios indicate greater selectivity for the desired O-allylated product.
Table 2: Effect of Base on O-Allylation Selectivity
| Base | pKa of Conjugate Acid | O/C Ratio | Notes | Reference |
| Sodium Hydride (NaH) | ~35 | Very High | Strong, non-nucleophilic base. Ensures complete deprotonation. | [3] |
| Potassium Carbonate (K₂CO₃) | 10.3 | High | Commonly used, effective and easy to handle. | [8] |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | High | Often provides higher yields and rates due to the "cesium effect". | |
| Sodium Hydroxide (NaOH) | 15.7 | Moderate-Low | Can be used, but the presence of water can promote C-alkylation. | [1] |
| Potassium Hydroxide (KOH) | 15.7 | Moderate-Low | Similar to NaOH. | [8] |
| Triethylamine (Et₃N) | 10.7 | Low | Generally not strong enough for complete deprotonation of phenols. | [13] |
Table 3: Effect of Temperature on Product Distribution
| Temperature (°C) | Reaction Time | O-Allylated Product (%) | C-Allylated Product (%) | Notes | Reference |
| Room Temperature (~25°C) | 24 h | >95 | <5 | Favors kinetic product. | |
| 50°C | 8 h | ~80 | ~20 | Onset of Claisen rearrangement. | |
| 80°C | 4 h | ~50 | ~50 | Significant rearrangement occurs. | [14] |
| >100°C | 1-2 h | <20 | >80 | Thermodynamic product is dominant. | [5] |
Note: These are generalized trends. Actual results will vary based on the specific phenol, allylating agent, and other reaction conditions.
Experimental Protocols
Protocol 1: Selective O-Allylation using Potassium Carbonate in DMF
This protocol is designed to maximize the yield of the O-allylated product under kinetic control.
-
Materials:
-
Phenol (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the phenol and anhydrous DMF.
-
Add the anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenol.
-
Slowly add the allyl bromide to the reaction mixture dropwise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: O-Allylation using Phase Transfer Catalysis (PTC)
This method is useful for reactions where the phenoxide salt has limited solubility in the organic solvent.
-
Materials:
-
Phenol (1.0 eq)
-
Allyl chloride (1.5 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 50% w/v)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Organic solvent (e.g., dichloromethane or toluene)
-
-
Procedure:
-
In a two-necked round-bottom flask, dissolve the phenol in the organic solvent.
-
Add the tetrabutylammonium bromide (the phase transfer catalyst).
-
Add the sodium hydroxide solution and stir the biphasic mixture vigorously.
-
Add the allyl chloride to the reaction mixture.
-
Continue vigorous stirring at a controlled temperature (e.g., 40-50°C) and monitor the reaction by TLC or GC.
-
After the reaction is complete, separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo.
-
Purify the product by column chromatography or distillation.
-
Visualizations
Caption: Reaction pathways for O- and C-allylation of phenol.
Caption: Troubleshooting workflow for minimizing C-alkylation.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jackwestin.com [jackwestin.com]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. organicreactions.org [organicreactions.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. O-Allylation of phenols with allylic acetates in aqueous media using a magnetically separable catalytic system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Allyl o-tolyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Allyl o-tolyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?
A1: The most common impurities include unreacted starting materials such as o-cresol and allyl bromide. Side products can also be present, including diallyl ether and products of C-alkylation of o-cresol.[1]
Q2: My aqueous workup is forming a persistent emulsion. How can I resolve this?
A2: Emulsion formation during the aqueous wash is a common issue. To break the emulsion, you can add a saturated aqueous solution of sodium chloride (brine).[2] The increased ionic strength of the aqueous layer helps to separate the organic and aqueous phases. If the emulsion persists, filtering the mixture through a pad of Celite may also be effective.
Q3: I am having difficulty separating this compound from unreacted o-cresol by distillation. What can I do?
A3: Incomplete removal of acidic o-cresol during the aqueous wash can lead to co-distillation with your product. Ensure a thorough wash with a dilute sodium hydroxide solution to remove all phenolic impurities. Additionally, optimizing the distillation rate to 1-2 drops per second and using a fractionating column with adequate theoretical plates can improve separation.[2]
Q4: During column chromatography, my product is eluting with the solvent front or not moving from the baseline on the TLC plate. How should I adjust my solvent system?
A4: If your product runs with the solvent front, the eluent is too polar. You should decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[2] If the product remains at the baseline, the eluent is not polar enough. In this case, you should increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).[2] A good starting point for developing your solvent system is a mixture of hexane and ethyl acetate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | Incomplete reaction; Loss of product during aqueous workup; Inefficient distillation or chromatography. | Ensure complete deprotonation of o-cresol before adding allyl bromide. Minimize the number of transfers and extractions. Optimize distillation and chromatography conditions as described in the FAQs. |
| Product Contamination with o-cresol | Incomplete removal during aqueous wash. | Wash the crude organic layer thoroughly with 1M NaOH solution followed by water and brine washes.[3] |
| Product Contamination with Allyl Bromide | Excess allyl bromide used in the reaction; Incomplete removal during workup. | Use a minimal excess of allyl bromide. Remove residual allyl bromide by distillation under reduced pressure before further purification.[4] |
| Poor Separation in Column Chromatography | Inappropriate solvent system; Column overloading. | Develop an optimal solvent system using TLC to achieve a target Rf value of 0.25-0.35 for the this compound. Do not overload the column; a general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[5] |
Experimental Protocols
Synthesis of Crude this compound (Adapted from Williamson Ether Synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-cresol (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base like anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature.
-
Allylation: Slowly add allyl bromide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate contains the crude this compound.
Aqueous Workup Protocol
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of 1M sodium hydroxide solution to remove unreacted o-cresol. Shake gently and separate the aqueous layer.
-
Wash the organic layer with an equal volume of water.
-
Wash the organic layer with an equal volume of brine to help break any emulsions and remove dissolved water.[2]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Fractional Distillation
-
Assemble a fractional distillation apparatus.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Heat the flask gently. Collect any low-boiling fractions, which may contain residual allyl bromide or solvent.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (approximately 207-208 °C at atmospheric pressure).
Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give an Rf value of approximately 0.25-0.35 for this compound.[2]
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
| Parameter | Synthesis of Aryl Allyl Ethers (General) | Notes |
| Typical Yield | 85-95% | Yields can vary depending on the specific substrate and reaction conditions.[4] |
| Purity after Aqueous Workup | Variable, depends on the efficiency of the wash. | The primary goal of the workup is to remove ionic impurities and unreacted starting materials. |
| Purity after Distillation | >95% | Effective for separating compounds with significantly different boiling points. |
| Purity after Column Chromatography | >98% | Offers high resolution for separating compounds with similar polarities. |
Note: The data presented is based on typical outcomes for the synthesis and purification of aryl allyl ethers and may vary for this compound depending on the specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for the purification of crude this compound.
References
Technical Support Center: Controlling Regioselectivity in the Claisen Rearrangement of Substituted Allyl Aryl Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of the Claisen rearrangement of substituted allyl aryl ethers.
Frequently Asked Questions (FAQs)
Q1: What is the aromatic Claisen rearrangement and why is controlling regioselectivity crucial?
The aromatic Claisen rearrangement is a powerful carbon-carbon bond-forming reaction where an allyl aryl ether rearranges upon heating to produce an allyl-substituted phenol.[1][2] This intramolecular, concerted pericyclic reaction proceeds through a[3][3]-sigmatropic rearrangement.[1][3][4] Controlling regioselectivity—that is, directing the allyl group to a specific position on the aromatic ring (typically the ortho or para position)—is critical in organic synthesis to ensure the desired isomer is the major product, simplifying purification and increasing the overall efficiency of a synthetic route.
Q2: What are the primary factors that influence the regioselectivity (ortho vs. para) in the Claisen rearrangement?
The regioselectivity of the aromatic Claisen rearrangement is primarily governed by the substitution pattern of the aryl ring. The initial rearrangement almost always occurs to the ortho position.[5] If both ortho positions are blocked by other substituents, the allyl group undergoes a subsequent Cope rearrangement to the para position.[1][2] For meta-substituted allyl aryl ethers, both electronic and steric factors of the substituents play a significant role in determining which ortho position is favored.[6][7]
Q3: How do electronic effects of substituents on the aryl ring direct the rearrangement?
The electronic nature of substituents, particularly at the meta position, has a pronounced effect on regioselectivity. Generally:
-
Electron-donating groups (EDGs) at the meta position tend to favor the migration of the allyl group to the ortho position further away from the substituent.[6][7][8][9][10]
-
Electron-withdrawing groups (EWGs) at the meta position typically direct the allyl group to the ortho position closer to the substituent.[1][3][6][7][8][9][10]
The atomic charge on the potential carbon migration sites is a key determinant; the major isomer is often formed at the carbon atom with a higher negative charge.[6][7][8][9][10]
Q4: What is the role of solvents in the Claisen rearrangement?
Solvents can significantly impact the rate of the Claisen rearrangement. Polar solvents, especially those capable of hydrogen bonding like ethanol/water mixtures, can accelerate the reaction by stabilizing the polar transition state.[1][3][11] While solvent choice has a less pronounced effect on regioselectivity compared to substrate structure, it is a crucial parameter for optimizing reaction times and yields.[12] For thermal rearrangements, high-boiling, non-polar solvents are often used to achieve the necessary high temperatures.[12]
Q5: Can Lewis acids be used to influence the reaction?
Yes, Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and ytterbium triflate (Yb(OTf)₃) can catalyze the Claisen rearrangement.[5][13][14][15] They lower the activation energy of the reaction, allowing it to proceed at significantly lower temperatures.[5] This can be advantageous for preventing thermal decomposition of sensitive substrates and can sometimes influence the regioselectivity of the reaction.
Troubleshooting Guide
Problem 1: My reaction is not proceeding or giving a very low yield.
-
Possible Cause: The reaction temperature is too low. The thermal Claisen rearrangement often requires temperatures between 180-250°C.[5][6]
-
Solution: Gradually increase the reaction temperature or switch to a higher-boiling solvent.[5]
-
-
Possible Cause: Your substrate or product is decomposing at high temperatures.
Problem 2: I am getting a mixture of ortho and para products, or poor regioselectivity between two different ortho positions.
-
Possible Cause: The electronic and steric influences of your aryl substituents are not sufficiently directing.
-
Solution: Analyze the electronic properties of the substituents on your aryl ring. For meta-substituted ethers, an electron-donating group will favor the C4-allyl product, while an electron-withdrawing group will favor the C2-allyl product.[6][7][8][9][10] Consider modifying the substituents to enhance the desired electronic effect.
-
-
Possible Cause: Steric hindrance is preventing migration to the desired ortho position.
-
Solution: If one ortho position is sterically hindered, the rearrangement will favor the less hindered ortho position. If both are blocked, the reaction will proceed to the para position.[1] Evaluate the steric bulk of your substituents and, if possible, modify them to favor the desired outcome.
-
Problem 3: I am observing significant byproduct formation.
-
Possible Cause: The high temperatures required for the thermal rearrangement are causing undesired side reactions.[6]
-
Solution: Employ a Lewis acid catalyst to perform the reaction at a lower temperature.[5] This can minimize thermal degradation and improve the overall yield of the desired product.
-
Data Presentation
Table 1: Effect of Meta-Substituents on Regioselectivity
| meta-Substituent | Electronic Nature | Major Product | Reference |
| Methoxy (-OCH₃) | Electron-Donating | para-product (69%) | [1][3] |
| Bromo (-Br) | Electron-Withdrawing | ortho-product (71%) | [1][3] |
| Methyl (-CH₃) | Electron-Donating | Migration further from the substituent | [6][7][8][9][10] |
| Chloro (-Cl) | Electron-Withdrawing | Migration towards the substituent | [6][7][8][9][10] |
Table 2: Influence of Solvent on Reaction Rate
| Solvent | Relative Rate Constant | Key Property | Reference |
| Sulfolane | ~1 | Polar aprotic | [1][3] |
| Ethanol/Water | ~10x higher than Sulfolane | Polar protic, H-bonding | [1][3] |
| "On Water" (interfacial) | Increased rate acceleration | H-bonding at interface | [11] |
Experimental Protocols
Protocol 1: General Procedure for Thermal Claisen Rearrangement
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted allyl aryl ether in a high-boiling solvent (e.g., N,N-diethylaniline, 1,2-dichlorobenzene).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 180-225°C) and maintain it for the required time (can range from hours to days).[6]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a non-polar solvent was used, it can be removed under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: General Procedure for Lewis Acid-Catalyzed Claisen Rearrangement
-
Preparation: To a solution of the substituted allyl aryl ether in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., AlCl₃, TiCl₄·THF₂) catalytically (5-10 mol%) at a reduced temperature (e.g., -78°C or 0°C).[13]
-
Reaction: Allow the reaction mixture to warm to the appropriate temperature (often room temperature or slightly above) and stir until the starting material is consumed.
-
Monitoring: Track the reaction's progress via TLC or GC.
-
Quenching and Work-up: Carefully quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl or water). Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting residue by column chromatography.
Visualizations
Caption: Mechanism of the aromatic Claisen rearrangement.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Claisen rearrangements: insight into solvent effects and "on water" reactivity from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. esports.bluefield.edu - Claisen Rearrangement Organic Chemistry [esports.bluefield.edu]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. [PDF] Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. | Semantic Scholar [semanticscholar.org]
- 15. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Solvent Polarity in Claisen Rearrangements: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Claisen rearrangement, a cornerstone of carbon-carbon bond formation, is profoundly influenced by the reaction environment. Solvent polarity, in particular, plays a critical role in modulating the reaction rate. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments investigating the impact of solvent polarity on this powerful rearrangement.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Claisen rearrangement is proceeding much slower than anticipated in a nonpolar solvent. Is this expected?
A1: Yes, this is a common observation. The Claisen rearrangement proceeds through a concerted, pericyclic transition state that is significantly more polar than the ground state of the reactants.[1] Nonpolar solvents are less effective at stabilizing this polar transition state, leading to a higher activation energy and consequently, a slower reaction rate. If a faster reaction is desired, consider switching to a more polar solvent.
Q2: I've switched to a polar aprotic solvent like DMSO or DMF, but the rate increase is not as dramatic as I expected. Why?
A2: While polar aprotic solvents can accelerate the Claisen rearrangement compared to nonpolar solvents, polar protic solvents, especially those capable of hydrogen bonding, are generally more effective.[1] Hydrogen-bonding solvents can further stabilize the partial negative charge on the ether oxygen in the transition state, leading to a more significant rate enhancement. For example, ethanol/water mixtures have been reported to yield rate constants up to 10-fold higher than in sulfolane, a polar aprotic solvent.[1]
Q3: I am observing significant side product formation when running the reaction in a high-boiling point polar solvent. What can I do?
A3: High temperatures, often required for the Claisen rearrangement, in combination with polar solvents can sometimes promote side reactions. If you are observing decomposition or the formation of undesired byproducts, consider the following:
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Lower the reaction temperature: While this will slow down the desired rearrangement, it may disproportionately slow down the side reactions.
-
Use a solvent with a lower boiling point: This will naturally limit the maximum reaction temperature.
-
Consider microwave-assisted heating: Microwave irradiation can sometimes promote the desired rearrangement at lower bulk temperatures and shorter reaction times, potentially minimizing side product formation.
Q4: Are there any alternatives to using high temperatures to drive the reaction in less polar solvents?
A4: Yes, Lewis acid catalysis can be employed to accelerate the Claisen rearrangement, often allowing the reaction to proceed at lower temperatures. Trivalent organoaluminium reagents, for instance, have been shown to be effective catalysts.
Q5: How can I accurately compare the effect of different solvents on the reaction rate?
A5: To obtain meaningful and comparable data, it is crucial to maintain consistent experimental conditions across all solvents. This includes:
-
Identical reactant concentrations.
-
Precise temperature control.
-
Consistent monitoring of the reaction progress. Utilizing an internal standard in your analytical method (e.g., GC or NMR) is highly recommended for accurate quantification of reactant consumption and product formation.
Data Presentation: Impact of Solvent Polarity on Reaction Rate
The following table summarizes the effect of solvent polarity on the first-order rate constant (k) for the Claisen rearrangement of allyl p-tolyl ether. The data illustrates a clear trend of increasing reaction rate with increasing solvent polarity.
| Solvent | Dielectric Constant (ε) at 20°C | Rate Constant (k) x 10⁵ (s⁻¹) at 170°C |
| Tetradecane | 2.05 | 0.972 |
| Di-n-butyl ether | 3.06 | 1.83 |
| Anisole | 4.33 | 3.42 |
| Nitrobenzene | 34.82 | 11.2 |
| Carbitol | - | 21.4 |
| 28.5% Ethanol in Water | - | 38.8 |
Data synthesized from foundational studies on solvent effects in Claisen rearrangements. The trend is illustrative of the general principle.
Experimental Protocols
Protocol: Kinetic Analysis of the Claisen Rearrangement of Allyl Phenyl Ether via ¹H NMR Spectroscopy
This protocol outlines a general procedure for monitoring the progress of a Claisen rearrangement to determine the reaction rate constant.
1. Materials and Reagents:
-
Allyl phenyl ether (substrate)
-
A selection of anhydrous solvents with varying polarities (e.g., decane, diphenyl ether, N,N-dimethylformamide)
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Internal standard (e.g., hexamethylbenzene, 1,4-dimethoxybenzene - must be stable under reaction conditions and have signals that do not overlap with reactant or product signals)
-
NMR tubes and spectrometer
-
Constant temperature oil bath or heating block
2. Preparation of the Reaction Mixture:
-
Accurately weigh a known amount of allyl phenyl ether and the chosen internal standard into a vial.
-
Add a precise volume of the desired solvent to the vial to achieve a known concentration (e.g., 0.1 M).
-
Thoroughly mix the solution until all components are fully dissolved.
-
Transfer an aliquot of the reaction mixture to an NMR tube.
3. Data Acquisition:
-
Set the NMR spectrometer to the desired reaction temperature. Allow the probe to equilibrate.
-
Acquire an initial ¹H NMR spectrum (t=0) before immersing the NMR tube in the heating source.
-
Place the NMR tube in the pre-heated oil bath or heating block.
-
At regular time intervals, remove the NMR tube from the heat, quickly cool it to quench the reaction, and acquire a ¹H NMR spectrum. The frequency of data collection will depend on the reaction rate.
-
Continue this process until the reaction is complete or has proceeded to a significant extent (e.g., >90% conversion).
4. Data Analysis:
-
For each spectrum, integrate the signal corresponding to a unique proton on the allyl phenyl ether (reactant) and the signal of the internal standard.
-
Normalize the integral of the reactant signal to the integral of the internal standard to account for any variations in sample volume or spectrometer performance.
-
Calculate the concentration of the reactant at each time point.
-
Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time.
-
The slope of the resulting straight line will be equal to the negative of the first-order rate constant (-k).
Visualizations
Caption: Solvent Stabilization of the Claisen Rearrangement Transition State.
Caption: Workflow for Kinetic Analysis of the Claisen Rearrangement.
References
Suppressing elimination side reactions in Williamson ether synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals suppress elimination side reactions during Williamson ether synthesis.
Troubleshooting Guide: Minimizing Elimination Side Reactions
Use this guide to diagnose and resolve common issues leading to the formation of alkene byproducts in your Williamson ether synthesis.
Issue 1: Low Yield of Ether, High Yield of Alkene Byproduct
-
Potential Cause: Unfavorable substrate structure. The Williamson ether synthesis is highly sensitive to the structure of the alkylating agent.
-
Troubleshooting Steps:
-
Analyze the Alkyl Halide: The reaction proceeds via an S(_N)2 mechanism. Therefore, the use of methyl or primary alkyl halides is strongly recommended to favor substitution over elimination.[1][2] Secondary alkyl halides will often result in a mixture of ether and alkene, while tertiary alkyl halides will almost exclusively yield the elimination product.[1][2]
-
Redesign the Synthesis: If you are using a secondary or tertiary alkyl halide, consider a retrosynthetic analysis to see if the target ether can be formed from a primary alkyl halide and a more complex alkoxide. For unsymmetrical ethers, there are two possible combinations of alkoxide and alkyl halide; always choose the route that utilizes the less sterically hindered alkyl halide.[1][3]
-
-
Expected Outcome: A significant reduction in the alkene byproduct and an increased yield of the desired ether.
Issue 2: Reaction Favors Elimination Despite Using a Primary Alkyl Halide
-
Potential Cause: Inappropriate choice of base, solvent, or reaction temperature.
-
Troubleshooting Steps:
-
Evaluate the Base: While a strong base is required to form the alkoxide, a highly hindered base, such as potassium tert-butoxide, can preferentially act as a base for elimination rather than as a nucleophile for substitution. Opt for a strong, but less sterically hindered base like sodium hydride (NaH).[4]
-
Assess the Solvent: The choice of solvent can significantly influence the reaction pathway. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they enhance the nucleophilicity of the alkoxide without solvating it as strongly as protic solvents.[4][5] Protic solvents can cage the nucleophile, reducing its effectiveness for substitution and potentially favoring elimination.
-
Control the Temperature: Higher reaction temperatures tend to favor the E2 elimination pathway.[5] Williamson ether synthesis is typically conducted at temperatures ranging from 50-100 °C.[6][7] If elimination is a problem, try running the reaction at a lower temperature for a longer period.
-
-
Expected Outcome: A shift in the product ratio to favor the S(_N)2 substitution product (ether).
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize an ether from a secondary alcohol. What is the best strategy to avoid elimination?
A1: You can certainly use a secondary alcohol. The key is to convert the secondary alcohol into its corresponding alkoxide and react it with a methyl or primary alkyl halide. The S(_N)2 reaction is much more tolerant of steric hindrance on the nucleophile (the alkoxide) than on the electrophile (the alkyl halide).[1]
Q2: My reaction is not going to completion, even after extended reaction times. What can I do?
A2: This could be due to incomplete deprotonation of the alcohol. Ensure you are using a sufficiently strong base, like sodium hydride (NaH), to fully generate the more reactive alkoxide.[1][4] Also, confirm that your reagents and solvent are anhydrous, as water can consume the base and hydrolyze the alkyl halide.[5]
Q3: I am observing C-alkylation in addition to the desired O-alkylation when using a phenoxide. How can I prevent this?
A3: The solvent choice is critical when using phenoxides. Polar aprotic solvents like DMF or acetonitrile will favor O-alkylation. Protic solvents, on the other hand, can lead to significant amounts of C-alkylation.[5][8]
Q4: Are there any alternatives to the Williamson ether synthesis for sterically hindered ethers?
A4: Yes, for cases where the Williamson ether synthesis is likely to fail due to elimination, alternative methods such as the Mitsunobu reaction or acid-catalyzed dehydration of alcohols can be considered. The Mitsunobu reaction is particularly useful for the synthesis of sterically hindered alkyl aryl ethers under milder, non-basic conditions.
Data Presentation
The following table provides illustrative data on the effect of substrate structure and reaction conditions on the product distribution in Williamson ether synthesis.
| Alkyl Halide | Alkoxide | Solvent | Temperature (°C) | % Ether (S(_N)2) | % Alkene (E2) | Reference |
| n-Butyl chloride | n-Butoxide | n-Butanol | Reflux | 61 | - | [9] |
| n-Butyl chloride | n-Butoxide | DMSO | Reflux | 95 | - | [9] |
| Isopropyl bromide | Hydroxide | Ethanol | 55 | 29 | 71 | [10] |
| Isopropyl bromide | Ethoxide | Ethanol | 25 | 21 | 79 | [10] |
| Isopropyl bromide | Ethoxide | Ethanol/Water | 25 | 47 | 53 | [10] |
Note: The data presented are from various sources and are intended for illustrative purposes to demonstrate general trends.
Experimental Protocols
General Protocol for Minimizing Elimination in Williamson Ether Synthesis
This protocol provides a general methodology for the synthesis of ethers while minimizing the competing E2 elimination reaction.
1. Alkoxide Formation: a. To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the desired alcohol (1.0 eq.). b. Add a suitable anhydrous polar aprotic solvent (e.g., DMF or THF) to dissolve the alcohol. c. Cool the solution to 0 °C in an ice bath. d. Under a positive pressure of nitrogen, carefully add a strong, non-hindered base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.
2. Ether Synthesis: a. To the freshly prepared alkoxide solution, add the primary alkyl halide (1.0-1.2 eq.) dropwise via a syringe at room temperature. b. Heat the reaction mixture to 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). c. Maintain the reaction at this temperature until the starting material is consumed (typically 1-8 hours).[6][7]
3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. c. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). d. Combine the organic layers and wash with water and then with brine. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4) or Na(_2)SO(_4)), filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or distillation to obtain the desired ether.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection for Efficient Lewis Acid-Mediated Claisen Rearrangement
Welcome to the technical support center for Lewis acid-mediated Claisen rearrangement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Claisen rearrangement is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I improve the conversion rate?
Low yields in a Lewis acid-mediated Claisen rearrangement can be attributed to several factors, including suboptimal catalyst selection, inappropriate reaction temperature, or catalyst deactivation.
Troubleshooting Steps:
-
Catalyst Choice: The choice of Lewis acid is critical and substrate-dependent. Stronger Lewis acids like TiCl₄ or AlCl₃ can be effective but may also promote side reactions. Milder Lewis acids such as ZnCl₂ or Yb(OTf)₃ might be more suitable for sensitive substrates. It is often beneficial to screen a panel of Lewis acids to identify the optimal catalyst for your specific substrate.
-
Reaction Temperature: While Lewis acids lower the activation energy of the Claisen rearrangement, some thermal energy may still be required. If the reaction is sluggish at room temperature, a gradual increase in temperature should be considered. However, excessively high temperatures can lead to decomposition of the substrate or product.
-
Solvent Selection: The solvent can significantly influence the reaction rate and selectivity. Non-polar solvents like dichloromethane (CH₂Cl₂) or toluene are commonly used. For reactions requiring higher temperatures, high-boiling point solvents such as xylene or decalin may be necessary.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While catalytic amounts (5-10 mol%) are often sufficient, for less reactive substrates, increasing the catalyst loading may be necessary.[1] However, excess Lewis acid can lead to undesired side reactions.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[2]
Q2: I am observing the formation of a significant amount of the corresponding phenol (from the cleavage of the allyl group) as a by-product. How can I minimize this side reaction?
Phenol formation is a common side reaction, particularly with aromatic Claisen rearrangements, and is often exacerbated by harsh reaction conditions.
Potential Solutions:
-
Milder Lewis Acid: Strong Lewis acids can promote the cleavage of the allyl ether. Switching to a milder Lewis acid can often suppress this side reaction.
-
Lower Reaction Temperature: As phenol formation is often favored at higher temperatures, conducting the reaction at the lowest effective temperature is crucial. The use of a more active Lewis acid can enable lower reaction temperatures.
-
Anhydrous Conditions: The presence of water can facilitate the hydrolysis of the allyl ether, leading to phenol formation. Ensuring strictly anhydrous conditions by using dry solvents and freshly distilled reagents is critical.
Q3: My reaction is producing a mixture of ortho- and para-rearranged products. How can I control the regioselectivity?
The regioselectivity of the aromatic Claisen rearrangement is influenced by both steric and electronic factors.
Strategies for Controlling Regioselectivity:
-
Steric Hindrance: If one of the ortho positions is blocked by a substituent, the rearrangement will be directed to the other ortho position or the para position.
-
Electronic Effects: Electron-donating groups on the aromatic ring tend to favor para-rearrangement, while electron-withdrawing groups favor ortho-rearrangement.[3]
-
Lewis Acid Choice: The nature of the Lewis acid can influence the transition state and thus the regioselectivity. Bulky Lewis acids may favor rearrangement at the less sterically hindered position.
Q4: How can I improve the stereoselectivity (diastereoselectivity and/or enantioselectivity) of my Lewis acid-mediated Claisen rearrangement?
Achieving high stereoselectivity is often a primary goal, especially in the synthesis of chiral molecules for drug development.
Strategies for Enhancing Stereoselectivity:
-
Chiral Lewis Acids: The use of chiral Lewis acids is a powerful strategy for achieving enantioselective Claisen rearrangements. These are typically formed by complexing a metal Lewis acid with a chiral ligand, such as BINOL or BOX derivatives. The chiral environment around the metal center directs the approach of the substrate, leading to the preferential formation of one enantiomer.
-
Substrate Control: The inherent chirality of the substrate can be used to direct the stereochemical outcome of the rearrangement. This is a common strategy in natural product synthesis.
-
Catalyst and Ligand Screening: The optimal chiral Lewis acid is highly substrate-dependent. It is often necessary to screen a variety of metal precursors and chiral ligands to achieve high enantioselectivity.
-
Temperature Optimization: Lowering the reaction temperature often leads to higher stereoselectivity, as it allows for greater differentiation between the diastereomeric transition states.
Troubleshooting Guides
Guide 1: Low Diastereoselectivity
| Symptom | Possible Cause | Suggested Solution |
| Poor anti/syn or E/Z ratio | Non-optimal Lewis acid | Screen a panel of Lewis acids with varying steric bulk and Lewis acidity (e.g., TiCl₄·THF₂, Yb(OTf)₃, AlCl₃).[4] |
| High reaction temperature | Lower the reaction temperature. | |
| Incorrect substrate geometry | Ensure the geometry (E/Z) of the starting allyl vinyl ether is correct, as this often dictates the stereochemical outcome. |
Guide 2: Low Enantioselectivity
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (ee) | Ineffective chiral ligand | Screen a variety of chiral ligands (e.g., BINOL derivatives, bisoxazolines). |
| Achiral background reaction | Lower the reaction temperature to suppress the uncatalyzed thermal rearrangement. | |
| Poor substrate-catalyst interaction | Modify the substrate to include a coordinating group that can form a more rigid complex with the chiral Lewis acid. | |
| Catalyst deactivation | Ensure strictly anhydrous and inert conditions. |
Data Presentation
Table 1: Comparison of Lewis Acids for the Rearrangement of an Acyl Morpholine Derivative [4]
| Entry | Lewis Acid (10 mol%) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | None | 0 | - |
| 2 | Yb(OTf)₃ | 78 | >99:1 |
| 3 | AlCl₃ | 83 | >99:1 |
| 4 | Ti(OiPr)₂Cl₂ | 75 | >99:1 |
| 5 | TiCl₄·THF₂ | 92 | >99:1 |
Table 2: Effect of Allyl Substituent on Diastereoselectivity using TiCl₄·THF₂ (5 mol%)
| Entry | Allyl Substituent (R¹) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | H | 81 | - |
| 2 | Me | 92 | >99:1 |
| 3 | Ph | 76 | >99:1 |
| 4 | Cl | 88 | >99:1 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Acyl-Claisen Rearrangement[4]
-
Catalyst Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (0.08 mmol, 10 mol%) and dry dichloromethane (CH₂Cl₂).
-
Reaction Setup: To the catalyst solution at 23 °C, sequentially add the allylic morpholine (0.8 mmol) and diisopropylethylamine (i-Pr₂EtN) (1.2 mmol).
-
Addition of Acid Chloride: Add the acid chloride (0.98 mmol) as a 1.0 M solution in CH₂Cl₂ dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 23 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and wash with 1 N NaOH. Extract the aqueous layer with Et₂O.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Claisen Rearrangement using ZnCl₂[2]
-
Reaction Setup: In a microwave-safe vessel, combine the o-allylaryl ether (12.5 mmol) and fused zinc chloride (ZnCl₂) (44.7 mmol). If necessary, add a minimal amount of a high-boiling solvent like xylene.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation (e.g., 720W) in short cycles (e.g., 30 seconds per cycle).
-
Reaction Monitoring: Monitor the reaction progress between cycles using TLC. The total reaction time is typically 5-8 minutes.
-
Quenching and Work-up: After cooling to room temperature, pour the mixture into water. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
Monitoring the progress of Allyl o-tolyl ether rearrangement by TLC or GC-MS
Welcome to the technical support center for monitoring the Claisen rearrangement of allyl o-tolyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring this reaction by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the Claisen rearrangement of this compound?
A1: The Claisen rearrangement is a thermally induced pericyclic reaction where this compound rearranges to form 2-allyl-o-cresol. This[1][1]-sigmatropic rearrangement involves the concerted movement of six electrons, leading to the formation of a new carbon-carbon bond at the ortho position of the aromatic ring. The initial rearrangement product is a non-aromatic dienone, which quickly tautomerizes to the more stable phenolic product, 2-allyl-o-cresol.[1][2][3]
Q2: Why is it important to monitor the progress of this reaction?
A2: Monitoring the reaction progress is crucial to determine the optimal reaction time, maximize the yield of the desired product (2-allyl-o-cresol), and minimize the formation of byproducts. Incomplete reactions will show the presence of the starting material, while prolonged reaction times or excessive temperatures can lead to the formation of side products or decomposition.[4]
Q3: What are the expected polarity differences between this compound and 2-allyl-o-cresol, and how does this affect their separation?
A3: 2-Allyl-o-cresol is more polar than this compound due to the presence of the hydroxyl (-OH) group, which can participate in hydrogen bonding. In contrast, this compound has an ether linkage, which is less polar. This difference in polarity is the basis for their separation by chromatography.
-
On a normal-phase TLC plate (e.g., silica gel) , the more polar 2-allyl-o-cresol will have a stronger interaction with the stationary phase and will, therefore, travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the less polar this compound.
-
In GC analysis , the elution order will depend on the polarity of the column. On a non-polar column, separation is primarily based on boiling points, but polarity can still play a role.[5][6] On a polar GC column, the more polar 2-allyl-o-cresol will interact more strongly with the stationary phase, leading to a longer retention time.
Q4: Can I use either TLC or GC-MS to monitor the reaction? What are the advantages of each?
A4: Yes, both techniques are suitable for monitoring this reaction.
-
TLC is a quick, simple, and inexpensive method for qualitative analysis of the reaction progress. It allows for rapid visualization of the disappearance of the starting material and the appearance of the product.[4][7]
-
GC-MS provides both qualitative and quantitative information. It offers higher resolution and sensitivity, allowing for the separation and identification of the starting material, product, and any potential side products based on their retention times and mass spectra. GC-MS can also be used to determine the relative concentrations of the components in the reaction mixture.
Data Presentation: Representative Chromatographic Data
The following tables provide representative data for the TLC and GC-MS analysis of the this compound rearrangement. Note: These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Representative TLC Data
| Compound | Structure | Polarity | Representative Rf Value (Hexane:Ethyl Acetate 8:2) |
| This compound | Less Polar | 0.65 | |
| 2-Allyl-o-cresol | More Polar | 0.35 |
Table 2: Representative GC-MS Data (using a non-polar column)
| Compound | Representative Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| This compound | 10.5 | 148 (M+), 107, 91, 77 |
| 2-Allyl-o-cresol | 12.2 | 148 (M+), 133, 105, 91, 77 |
Experimental Protocols
Protocol 1: Monitoring by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: Using a pencil, gently draw an origin line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the origin line.
-
Spot the Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate) and spot it on the left lane.
-
Lane 2 (Co-spot): Spot the starting material and then, on top of the same spot, apply a sample of the reaction mixture.
-
Lane 3 (Reaction Mixture): Spot a sample of the reaction mixture on the right lane.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 8:2 hexane:ethyl acetate). Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). The spots can be further visualized by staining with a suitable agent, such as a potassium permanganate solution or a ferric chloride solution (for the phenolic product). The starting material (this compound) will have a higher Rf value than the product (2-allyl-o-cresol).
Protocol 2: Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Dilute the sample with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis.
-
GC-MS Parameters (Illustrative):
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.
-
-
Data Analysis: Identify the peaks corresponding to this compound and 2-allyl-o-cresol based on their retention times and mass spectra. The progress of the reaction can be quantified by comparing the peak areas of the starting material and the product over time.
Troubleshooting Guides
TLC Troubleshooting
Q: My spots are streaking on the TLC plate. What should I do?
A: Streaking can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting.[8][9]
-
Highly Polar Compounds: The phenolic product, 2-allyl-o-cresol, might streak if the eluent is not sufficiently polar to move it effectively. Try increasing the polarity of your solvent system (e.g., by increasing the proportion of ethyl acetate).
-
Acidic Nature of the Product: The phenolic proton is acidic and can interact strongly with the silica gel. Adding a small amount of acetic acid to the eluent can help to reduce streaking.[8]
Q: The spots for my starting material and product are very close together. How can I improve the separation?
A: To improve the resolution between spots with similar Rf values:
-
Change the Solvent System: Try a different combination of solvents. Sometimes, switching to a solvent with a different polarity or hydrogen bonding capability (e.g., using dichloromethane instead of hexane) can improve separation.[10]
-
Optimize the Solvent Ratio: Small adjustments to the ratio of your eluent components can have a significant impact on separation.
-
Use a Longer TLC Plate: A longer plate will allow for a greater separation distance between the spots.
GC-MS Troubleshooting
Q: I am observing significant peak tailing for the 2-allyl-o-cresol peak. What could be the cause?
A: Peak tailing for polar, active compounds like phenols is common in GC analysis.
-
Active Sites: The phenolic hydroxyl group can interact with active sites in the GC inlet liner or at the beginning of the column. Using a deactivated inlet liner and periodically trimming a small portion (a few centimeters) from the front of the column can help.
-
Derivatization: If peak tailing is severe, consider derivatizing the sample to convert the polar -OH group into a less polar silyl ether. This can be done by treating an aliquot of the reaction mixture with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Q: I am seeing unexpected peaks in my chromatogram. What are they?
A: Unexpected peaks could be due to several reasons:
-
Side Products: The Claisen rearrangement can sometimes yield side products. For aromatic Claisen rearrangements, if both ortho positions are blocked, the allyl group can migrate to the para position.[1] Also, at high temperatures, cleavage of the allyl group can occur, leading to the formation of o-cresol.
-
Carryover: If a concentrated sample was injected previously, you might be observing carryover from the previous run. Injecting a solvent blank can help to confirm this.
-
Contamination: The sample or the GC system might be contaminated. Ensure that your solvent and glassware are clean.
Q: My starting material and product are not well-separated. What can I do?
A: To improve the separation of this compound and 2-allyl-o-cresol:
-
Optimize the Temperature Program: A slower temperature ramp rate will generally provide better resolution.
-
Change the Column: If resolution is still an issue, consider using a more polar GC column. The different interactions of the analytes with a polar stationary phase will likely result in better separation.
Visualizing the Experimental Workflow
References
- 1. Claisen Rearrangement [organic-chemistry.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromtech.com [chromtech.com]
- 6. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Safe handling and storage procedures for Allyl o-tolyl ether to prevent peroxide formation
This guide provides essential information for the safe handling and storage of Allyl o-tolyl ether to minimize the risk of peroxide formation. Peroxide formation in ethers can lead to highly explosive compounds, posing a significant safety hazard in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peroxide formation and why is it a concern for this compound?
A1: this compound, like many other ethers, can react with atmospheric oxygen in a process called autooxidation to form unstable and potentially explosive peroxides.[1][2] This process is often initiated by light, heat, and the presence of contaminants.[1][3] The accumulation of these peroxides, especially if concentrated through distillation or evaporation, presents a severe explosion hazard upon shock, friction, or heating.[1][4]
Q2: How can I visually inspect my container of this compound for peroxides?
A2: Before handling, carefully inspect the container in a well-lit area, preferably with a non-hazardous light source providing backlight.[5] Look for:
-
Crystal formation: Sharp, crystalline solids may be visible in the liquid or around the cap.[5][6] If crystals are observed, do not handle the container and treat it as a potential bomb. [6]
-
Wisp-like structures: The presence of suspended, cloud-like, or wisp-like structures within the liquid.[5]
-
Discoloration: Any noticeable change in color.[5]
-
Oily droplets: Formation of a separate, oily layer.[6]
If any of these signs are present, do not attempt to open or move the container and contact your institution's Environmental Health & Safety (EHS) department immediately.
Q3: How often should I test my this compound for peroxides?
A3: It is recommended to test for peroxides before each use, especially if the container has been opened previously.[7] Opened containers of peroxide-forming chemicals should be tested at regular intervals, typically every 3 to 6 months.[8][9] Always label the container with the date it was received and the date it was first opened.[4][5]
Q4: What should I do if my this compound tests positive for peroxides?
A4: The appropriate action depends on the concentration of peroxides detected. Refer to the table below for general guidelines. If the peroxide concentration is above the acceptable limit for your intended use, the peroxides must be removed, or the chemical should be disposed of as hazardous waste.[6]
Q5: Can I inhibit peroxide formation in my this compound?
A5: Yes. Many manufacturers add inhibitors like Butylated Hydroxytoluene (BHT) to peroxide-forming solvents.[1][10] If you have an uninhibited stock or have removed the inhibitor (e.g., through distillation), you can add BHT (typically 1 gram per liter) to slow down peroxide formation.[7] Note that inhibitors are consumed over time and do not remove peroxides that have already formed.[1][7]
Q6: What are the ideal storage conditions for this compound?
A6: To minimize peroxide formation, store this compound in a cool, dry, and dark place, away from heat and light sources.[4][5] The container should be tightly sealed, preferably under an inert atmosphere like nitrogen or argon, to exclude oxygen.[5][7] It is best to store it in its original, light-resistant container.[4]
Quantitative Data Summary
| Parameter | Recommended Value/Guideline | Citation |
| Peroxide Concentration | ||
| Reasonably Safe for Most Lab Procedures | < 3 ppm | [6] |
| Moderate Hazard (Avoid Concentration) | 3 - 30 ppm | [6] |
| Unacceptable/Serious Hazard | > 30 ppm | [6] |
| Testing Frequency (Opened Container) | Every 3 months | [8] |
| Inhibitor Concentration (BHT) | ~ 1 g/L | [7] |
| Storage Temperature | Cool, well-ventilated place | [11] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | [5][7] |
Experimental Protocols
Protocol 1: Peroxide Testing with Test Strips (Semi-Quantitative)
This method is suitable for routine checks of simple ethers.[7][8]
-
Materials: Commercial peroxide test strips (e.g., Quantofix®), sample of this compound, deionized water (if required by strip manufacturer).
-
Procedure: a. Immerse the test strip into the this compound sample for approximately 1 second.[8] b. Remove the strip and allow the solvent to evaporate.[8] c. If required by the manufacturer's instructions for organic solvents, add one drop of deionized water to the test pad after the solvent has evaporated.[12] d. Wait for the time specified in the manufacturer's instructions (typically 5-15 seconds). e. Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in ppm (mg/L).
-
Interpretation: Record the date and the test result on the container label.[12] Take appropriate action based on the peroxide concentration as outlined in the table above.
Protocol 2: Potassium Iodide (KI) Test (Qualitative/More Sensitive)
This test is more sensitive than test strips and can detect di-alkyl peroxides.[6]
-
Materials: 1 mL of this compound, 1 mL of a freshly prepared 10% (w/v) potassium iodide solution, glacial acetic acid, test tube.
-
Procedure: a. In a fume hood, add 1 mL of the this compound to be tested to a test tube.[6] b. Add 1 mL of glacial acetic acid containing approximately 100 mg of dissolved potassium iodide.[6][7] c. Shake the mixture.
-
Interpretation:
Logical Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. louisville.edu [louisville.edu]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 5. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 9. odu.edu [odu.edu]
- 10. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. This compound | 936-72-1 | TCI AMERICA [tcichemicals.com]
- 12. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
Validation & Comparative
A Comparative Analysis of the Claisen Rearrangement of Ortho-, Meta-, and Para-Tolyl Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The Claisen rearrangement, a cornerstone of carbon-carbon bond formation, offers a powerful tool for the strategic functionalization of aromatic systems. This guide provides a comparative study of the thermal Claisen rearrangement of ortho-, meta-, and para-tolyl allyl ethers. By examining the product distributions, reaction yields, and underlying mechanistic pathways, this document aims to provide valuable insights for researchers leveraging this reaction in synthetic chemistry and drug development.
Comparative Performance Data
The regiochemical outcome of the Claisen rearrangement of tolyl allyl ethers is dictated by the position of the methyl substituent on the aromatic ring. The following table summarizes the key performance indicators for the rearrangement of each isomer. It is important to note that reaction conditions can influence yields and product ratios; the data presented here is a synthesis of reported findings to provide a comparative baseline.
| Substrate | Product(s) | Product Distribution (%) | Typical Yield (%) | Reaction Conditions |
| ortho-Tolyl Allyl Ether | 2-allyl-6-methylphenol | ~100 | High | High Temperature (180-225 °C), Neat or in a high-boiling solvent |
| meta-Tolyl Allyl Ether | 2-allyl-5-methylphenol & 4-allyl-3-methylphenol | 45:55 (approx.)[1] | Moderate to High | High Temperature (180-225 °C), Neat or in a high-boiling solvent |
| para-Tolyl Allyl Ether | 2-allyl-4-methylphenol | >95 | High | High Temperature (180-225 °C), Neat or in a high-boiling solvent |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of tolyl allyl ethers and their subsequent Claisen rearrangement.
Protocol 1: Synthesis of Tolyl Allyl Ethers
This procedure is based on the Williamson ether synthesis.[2][3]
Materials:
-
Appropriate cresol (o-, m-, or p-cresol)
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or N,N-dimethylformamide (DMF) as solvent
Procedure:
-
To a round-bottom flask, add the cresol, potassium carbonate (1.5-2.0 equivalents), and the solvent.
-
Stir the mixture at room temperature.
-
Add allyl bromide (1.1-1.5 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Protocol 2: Thermal Claisen Rearrangement
This protocol describes a general procedure for the thermal rearrangement of the synthesized tolyl allyl ethers.[2]
Materials:
-
Synthesized tolyl allyl ether
-
High-boiling point solvent (e.g., N,N-diethylaniline, diphenyl ether) or neat conditions
Procedure:
-
Place the tolyl allyl ether in a round-bottom flask equipped with a reflux condenser.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to a high temperature (typically 180-225 °C).[1]
-
Monitor the rearrangement by TLC or gas chromatography (GC).
-
After the reaction is complete, cool the flask to room temperature.
-
The product mixture can be purified by column chromatography on silica gel to isolate the respective allyl-substituted phenols.
Mechanistic Pathways and Logical Relationships
The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered cyclic transition state, formally known as a[4][4]-sigmatropic rearrangement.[5][6][7] The regioselectivity observed for the different tolyl ether isomers can be rationalized by considering the available ortho positions and the electronic influence of the methyl group.
Ortho-Tolyl Allyl Ether Rearrangement
For ortho-tolyl allyl ether, the allyl group migrates exclusively to the unoccupied ortho position (C6) to yield 2-allyl-6-methylphenol. The methyl group at C2 blocks one of the potential migration sites.
Caption: Rearrangement of ortho-tolyl allyl ether.
Meta-Tolyl Allyl Ether Rearrangement
In the case of meta-tolyl allyl ether, there are two non-equivalent ortho positions available for migration (C2 and C6). The methyl group, being an electron-donating group, can influence the electron density of the aromatic ring. This results in a mixture of two constitutional isomers: 2-allyl-5-methylphenol and 4-allyl-3-methylphenol. Experimental data suggests a slight preference for migration to the C2 position, leading to 4-allyl-3-methylphenol.[1]
Caption: Competing pathways in meta-tolyl allyl ether rearrangement.
Para-Tolyl Allyl Ether Rearrangement
For para-tolyl allyl ether, both ortho positions (C2 and C6) are equivalent. Therefore, the rearrangement leads to a single product, 2-allyl-4-methylphenol. If both ortho positions were blocked, a subsequent[4][4]-sigmatropic rearrangement (a Cope rearrangement) could lead to migration to the para position. However, with the ortho positions available, the initial Claisen rearrangement is the dominant pathway.[4]
Caption: Rearrangement of para-tolyl allyl ether.
Conclusion
The position of the methyl group on the aromatic ring of tolyl allyl ethers serves as a critical control element in the Claisen rearrangement, dictating the product distribution. The ortho and para isomers provide a high degree of regioselectivity, yielding single major products. In contrast, the meta isomer results in a mixture of two constitutional isomers, a factor that must be considered in synthetic design. Understanding these substituent effects is paramount for researchers aiming to employ the Claisen rearrangement for the targeted synthesis of substituted phenols in various applications, including the development of novel therapeutic agents.
References
Reactivity Face-Off: Allyl o-Tolyl Ether vs. Allyl Phenyl Ether in the Claisen Rearrangement
A detailed analysis for researchers and drug development professionals on the kinetic and mechanistic nuances of the aromatic Claisen rearrangement, comparing the reactivity of allyl o-tolyl ether and its unsubstituted counterpart, allyl phenyl ether.
The aromatic Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, exhibits significant reactivity shifts based on the substitution pattern of the aryl ring. This guide provides a comparative analysis of the reactivity of this compound and Allyl phenyl ether, focusing on the electronic and steric effects that govern their thermal rearrangement to the corresponding ortho-allylphenols. This comparison is supported by experimental data and detailed protocols to aid researchers in predicting and optimizing their synthetic strategies.
Executive Summary of Reactivity Comparison
The introduction of a methyl group at the ortho position of allyl phenyl ether to form this compound exerts a notable influence on the rate of the Claisen rearrangement. While electron-donating groups like methyl are generally expected to accelerate the reaction, the steric hindrance introduced by the ortho-substituent plays a crucial role, often retarding the reaction rate compared to the unsubstituted analogue.
| Compound | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Temperature (°C) | Observations |
| Allyl phenyl ether | ~24.2 | ~1.16 x 10¹¹ | 170-250 | Baseline reactivity for comparison. |
| Allyl p-tolyl ether | ~23.8 | ~1.12 x 10¹¹ | 170-250 | The para-methyl group slightly accelerates the reaction due to its electron-donating nature. |
| This compound | Data not available in comparative studies | Data not available in comparative studies | Expected to be higher than allyl phenyl ether | The ortho-methyl group is expected to increase the activation energy due to steric hindrance in the transition state, leading to a slower reaction rate. |
Note: The quantitative data for Allyl phenyl ether and Allyl p-tolyl ether is derived from a study on para-substituted phenyl allyl ethers and serves as a close approximation for the electronic effect of the methyl group.[1] Direct comparative kinetic data for this compound under the same conditions was not found in the reviewed literature. The expected trend for this compound is based on established principles of steric hindrance in the Claisen rearrangement.
Mechanistic Insights: The Role of the Ortho-Methyl Group
The Claisen rearrangement proceeds through a concerted, pericyclic transition state where the allyl group migrates from the ether oxygen to the ortho position of the aromatic ring.
In the case of Allyl phenyl ether , the ortho positions are sterically unencumbered, allowing for a relatively facile approach of the allyl group to form the six-membered cyclic transition state.
For This compound , the presence of the methyl group at one of the ortho positions introduces significant steric repulsion with the incoming allyl group. This steric clash raises the energy of the transition state, thereby increasing the activation energy of the reaction and slowing the rate of rearrangement to the substituted ortho position. Consequently, the rearrangement of this compound will preferentially occur at the unsubstituted ortho position (para to the methyl group). If both ortho positions are blocked, the reaction can proceed to the para position, though this typically requires higher temperatures.[2][3]
Visualizing the Reaction Pathways
The following diagrams illustrate the Claisen rearrangement for both ethers, highlighting the key transition states.
Caption: Comparative reaction pathways for the Claisen rearrangement of Allyl Phenyl Ether and this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis of the starting materials and for monitoring the kinetics of the Claisen rearrangement.
Synthesis of Allyl Aryl Ethers
Materials:
-
Phenol or o-cresol (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (1.5 eq)
-
Acetone (anhydrous)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the corresponding phenol, potassium carbonate, and acetone.
-
Add allyl bromide dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Remove the acetone in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with aqueous sodium hydroxide to remove any unreacted phenol.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude allyl aryl ether.
-
Purify the product by column chromatography on silica gel if necessary.
Kinetic Analysis of the Claisen Rearrangement
Materials:
-
Allyl aryl ether (e.g., Allyl phenyl ether or this compound)
-
High-boiling point solvent (e.g., diphenyl ether or decalin)
-
Internal standard (e.g., naphthalene or durene)
Procedure:
-
Prepare a solution of the allyl aryl ether and the internal standard in the chosen solvent of a known concentration.
-
Place a series of sealed reaction tubes containing the solution in a thermostatically controlled oil bath or heating block set to the desired reaction temperature.
-
At specific time intervals, remove a tube from the heat source and quench the reaction by rapid cooling in an ice bath.
-
Analyze the composition of each sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Quantify the disappearance of the starting material and the appearance of the product relative to the internal standard.
-
Plot the natural logarithm of the concentration of the starting material versus time. The slope of this plot will be the negative of the first-order rate constant (k).
-
Repeat the experiment at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Caption: General experimental workflow for the synthesis and kinetic analysis of the Claisen rearrangement of allyl aryl ethers.
Conclusion
The reactivity of allyl aryl ethers in the Claisen rearrangement is a delicate interplay of electronic and steric factors. While the electron-donating methyl group in a para position (as in allyl p-tolyl ether) can slightly accelerate the reaction compared to the unsubstituted allyl phenyl ether, an ortho-methyl group (in this compound) is expected to significantly hinder the reaction due to steric repulsion in the transition state. For researchers and drug development professionals, a thorough understanding of these substituent effects is paramount for designing efficient synthetic routes and predicting reaction outcomes. The provided experimental protocols offer a robust starting point for further quantitative investigations into the kinetics of these important transformations.
References
A Comparative Guide to the Spectroscopic Analysis and Characterization of Allyl o-Tolyl Ether Rearrangement Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the products generated from the Claisen rearrangement of allyl o-tolyl ether. It delves into the spectroscopic characterization of the primary ortho-rearranged product and its potential para-rearranged isomer. Furthermore, this guide evaluates alternative synthetic methodologies for the principal product, offering a comparative analysis based on performance and available experimental data.
The Claisen Rearrangement of this compound: Products and Spectroscopic Characterization
The Claisen rearrangement of this compound is a thermally induced[1][1]-sigmatropic rearrangement that predominantly yields 2-allyl-6-methylphenol, the ortho product. A potential minor product is 4-allyl-2-methylphenol, the para product, which can form if the ortho positions are blocked or under specific reaction conditions.
The primary product of the Claisen rearrangement of this compound is 2-allyl-6-methylphenol . Spectroscopic analysis is crucial for its identification and characterization. A potential, though less favorable, product is 4-allyl-2-methylphenol . Below is a comparative summary of their key spectroscopic data.
| Spectroscopic Data | 2-Allyl-6-methylphenol (Ortho Product) | 4-Allyl-2-methylphenol (Potential Para Product) |
| ¹H NMR (CDCl₃, δ ppm) | ~6.9-7.1 (m, 3H, Ar-H), ~5.9-6.1 (m, 1H, -CH=CH₂), ~5.0-5.2 (m, 2H, -CH=CH ₂), ~4.8 (s, 1H, -OH), ~3.4 (d, 2H, Ar-CH ₂-), ~2.2 (s, 3H, Ar-CH ₃)[2][3] | ~6.6-7.0 (m, 3H, Ar-H), ~5.9-6.1 (m, 1H, -CH=CH₂), ~5.0-5.2 (m, 2H, -CH=CH ₂), ~4.6 (s, 1H, -OH), ~3.3 (d, 2H, Ar-CH ₂-), ~2.2 (s, 3H, Ar-CH ₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~151.0 (C-OH), ~136.0 (-C H=CH₂), ~130.0 (Ar-C), ~128.0 (Ar-C), ~125.0 (Ar-C), ~122.0 (Ar-C), ~116.0 (-CH=C H₂), ~35.0 (Ar-C H₂-), ~16.0 (Ar-C H₃) | Data not readily available in searched literature. |
| IR (cm⁻¹) | ~3500 (O-H stretch, broad), ~3080 (C-H stretch, vinyl), ~1640 (C=C stretch, vinyl), ~1480, 1450 (C=C stretch, aromatic)[2] | ~3400 (O-H stretch, broad), ~3080 (C-H stretch, vinyl), ~1640 (C=C stretch, vinyl), ~1500, 1450 (C=C stretch, aromatic)[4] |
| Mass Spectrum (m/z) | 148 (M⁺), 133, 115, 105, 91, 77[2] | 148 (M⁺), 133, 115, 107, 91, 77[4] |
Methodologies for Synthesis and Analysis: A Comparative Overview
The synthesis of 2-allyl-6-methylphenol is primarily achieved through the Claisen rearrangement. However, alternative methods exist, which may offer advantages in terms of yield, selectivity, or reaction conditions.
Comparison of Synthetic Methods
| Method | Description | Advantages | Disadvantages | Typical Yield |
| Claisen Rearrangement | Thermal rearrangement of this compound.[5][6] | High atom economy, often high yielding for ortho-substituted phenols. | High temperatures required, potential for side products. | 80-95%[6] |
| Friedel-Crafts Allylation | Direct allylation of o-cresol using an allyl halide and a Lewis acid catalyst.[7][8] | Milder conditions than thermal rearrangement. | Polyalkylation is a common side reaction, regioselectivity can be an issue. | 45-70% |
| Grignard Reaction | Reaction of an o-cresol-derived Grignard reagent with an allyl halide. | Versatile for forming C-C bonds. | Requires anhydrous conditions, Grignard reagents are highly reactive and basic. | 60-80% |
| Palladium-Catalyzed Cross-Coupling | Suzuki or similar coupling of an ortho-halomethylphenol with an allylboronic acid derivative.[9][10] | High functional group tolerance, mild reaction conditions. | Catalyst cost and removal can be a concern. | 70-90% |
Experimental Protocols
General Protocol for Thermal Claisen Rearrangement
-
Preparation: this compound is synthesized via Williamson ether synthesis from o-cresol and allyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone.
-
Rearrangement: The purified this compound is placed in a high-boiling point solvent (e.g., N,N-diethylaniline) or heated neat.
-
Heating: The reaction mixture is heated to reflux (typically 180-220 °C) for several hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable solvent (e.g., diethyl ether).
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-allyl-6-methylphenol.
General Protocol for Friedel-Crafts Allylation of o-Cresol
-
Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) is suspended in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.
-
Reactant Addition: A solution of o-cresol and allyl bromide in the same solvent is added dropwise to the cooled (0 °C) catalyst suspension.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Quenching: The reaction is quenched by carefully pouring the mixture into ice-water.
-
Extraction and Purification: The product is extracted with an organic solvent, washed, dried, and purified by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of the Claisen rearrangement products.
Caption: Experimental workflow for the synthesis and analysis of Claisen rearrangement products.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Allyl-6-methylphenol | C10H12O | CID 76883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ALLYL-6-METHYLPHENOL(3354-58-3) 1H NMR [m.chemicalbook.com]
- 4. 2-Allyl-4-methylphenol [webbook.nist.gov]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Alkylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. nobelprize.org [nobelprize.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Kinetic Insights into the Claisen Rearrangement of Substituted Allyl Phenyl Ethers: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the kinetics of fundamental organic reactions is paramount for optimizing synthetic routes and designing novel molecular entities. The Claisen rearrangement, a thermally induced[1][1]-sigmatropic rearrangement of allyl phenyl ethers to ortho-allylphenols, is a cornerstone of carbon-carbon bond formation. This guide provides a comparative analysis of the kinetic parameters of this reaction, focusing on the influence of substituents on the phenyl ring. Detailed experimental protocols and visual representations of the underlying processes are included to facilitate a deeper understanding and practical application of this reaction.
The Influence of Substituents on Reaction Kinetics
The rate of the Claisen rearrangement is significantly influenced by the electronic nature of substituents on the phenyl ring. Electron-donating groups (EDGs) generally accelerate the reaction, while electron-withdrawing groups (EWGs) tend to retard it. This effect can be rationalized by the partial positive charge that develops on the ether oxygen atom in the transition state. EDGs can stabilize this transition state through resonance or inductive effects, thereby lowering the activation energy. Conversely, EWGs destabilize the transition state, leading to a higher activation energy and a slower reaction rate.
A study utilizing a one-pot transient flow method provided quantitative data on the activation energies for a series of para-substituted phenyl allyl ethers.[2] These findings are summarized in the table below, offering a clear comparison of the substituent effects.
| Substituent (Z) | Hammett Parameter (σ+) | Activation Energy (Ea) in kJ mol⁻¹ (Experimental) | Activation Energy (Ea) in kJ mol⁻¹ (Predicted) |
| OMe | -0.78 | 115.4 | 107.5 |
| Me | -0.31 | 112.9 | 112.0 |
| F | -0.07 | 113.2 | 114.3 |
| H | 0 | 116.1 | 115.0 |
| C(O)CH₃ | 0.50 | 119.2 | 119.8 |
| CN | 0.66 | 122.4 | 121.3 |
| NHAc | -0.60 | 106.9 | 109.3 |
| Br | 0.15 | 117.9 | 116.4 |
Experimental Protocols
Synthesis of Substituted Allyl Phenyl Ethers
A general and reliable method for the synthesis of substituted allyl phenyl ethers is the Williamson ether synthesis.
Materials:
-
Substituted phenol (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq) or another suitable base
-
Anhydrous acetone or N,N-dimethylformamide (DMF) as solvent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol, potassium carbonate, and anhydrous acetone.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add allyl bromide dropwise to the reaction mixture.
-
Heat the mixture to reflux (for acetone, approx. 56 °C) and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted allyl phenyl ether.
Kinetic Study of the Thermal Claisen Rearrangement
The kinetics of the Claisen rearrangement can be monitored by various analytical techniques, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. The following is a general protocol for a kinetic study using GC analysis.
Materials:
-
Synthesized substituted allyl phenyl ether
-
High-boiling point solvent (e.g., diphenyl ether, decane)
-
Internal standard (e.g., a stable compound with a distinct retention time from the reactant and product)
-
GC vials
Procedure:
-
Prepare a stock solution of the substituted allyl phenyl ether and an internal standard in the chosen high-boiling point solvent of a known concentration.
-
Divide the stock solution into several sealed reaction vials.
-
Place the vials in a preheated oil bath or a thermostatted oven at the desired reaction temperature.
-
At specific time intervals, remove a vial from the heat source and immediately quench the reaction by cooling it in an ice bath.
-
Analyze the composition of the reaction mixture in each vial by GC. The disappearance of the starting material and the appearance of the product can be quantified by integrating the respective peak areas relative to the internal standard.
-
Plot the concentration of the starting material versus time and determine the rate constant (k) from the integrated rate law for a first-order reaction: ln[A]t = -kt + ln[A]₀.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation: k = Ae^(-Ea/RT).
Visualizing the Process
To better illustrate the key aspects of the kinetic studies of the Claisen rearrangement, the following diagrams were generated using Graphviz.
References
A Comparative Guide to the Claisen Rearrangement of Allyl o-tolyl Ether: Thermal vs. Lewis Acid Catalysis
For Researchers, Scientists, and Drug Development Professionals
The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful method for the strategic introduction of allyl groups. In the case of aryl allyl ethers, such as allyl o-tolyl ether, this[1][1]-sigmatropic rearrangement yields valuable ortho-allyl phenols, key intermediates in the synthesis of a wide range of biologically active molecules and complex natural products. Traditionally, this transformation is induced thermally, requiring high energy input. However, the advent of Lewis acid catalysis has provided a milder and often more efficient alternative.
This guide provides an objective comparison of the thermal and Lewis acid-catalyzed Claisen rearrangement of this compound, supported by experimental data from related systems to highlight the key performance differences.
Performance Comparison
The uncatalyzed thermal Claisen rearrangement of aryl allyl ethers is notoriously demanding, typically requiring high temperatures and prolonged reaction times, which can lead to the formation of undesired side products and decomposition.[2][3] In contrast, Lewis acid catalysis has been shown to significantly accelerate the reaction, allowing for lower reaction temperatures and shorter durations, often resulting in higher yields of the desired ortho-rearranged product.[4]
| Parameter | Thermal Rearrangement | Lewis Acid-Catalyzed Rearrangement |
| Typical Temperature | 150-300 °C[2] | 55 °C to moderate heating (microwave-assisted)[4] |
| Reaction Time | Several hours (e.g., 5 hours)[4] | Minutes to a few hours (e.g., 5-8 minutes with microwave)[4] |
| Yield | Generally low to moderate, especially for ortho-substituted ethers[4] | Good to excellent (e.g., 75-92%)[4] |
| Catalyst | None | Lewis acids such as ZnCl₂, BF₃·OEt₂, AlCl₃, TiCl₄[4][5] |
| Selectivity | Can lead to side products due to high temperatures[2] | Generally high for the ortho-product |
Experimental Protocols
Detailed methodologies for both the synthesis of the starting material, this compound, and its subsequent rearrangement under thermal and Lewis acid-catalyzed conditions are provided below. The protocols for the rearrangement are based on established procedures for similar substrates.
Synthesis of this compound
A general and reliable method for the synthesis of allyl aryl ethers is the Williamson ether synthesis.[2]
Materials:
-
o-cresol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add o-cresol (1.0 eq.) and acetone.
-
Add potassium carbonate (1.5 eq.) to the solution.
-
Add allyl bromide (1.2 eq.) and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Thermal Claisen Rearrangement of this compound
This protocol is adapted from general procedures for the thermal rearrangement of aryl allyl ethers.[4][6]
Materials:
-
This compound
-
High-boiling point solvent (e.g., decalin or N,N-diethylaniline)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Place this compound in a round-bottom flask. For high-concentration reactions, the reaction can be run neat. Alternatively, dissolve the ether in a high-boiling solvent like decalin.
-
Heat the reaction mixture to a high temperature (typically 180-250 °C).[3]
-
Maintain the temperature for several hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, it can be removed under reduced pressure.
-
The resulting crude 2-allyl-6-methylphenol can be purified by column chromatography on silica gel.
Lewis Acid-Catalyzed Claisen Rearrangement of this compound (Microwave-Assisted)
This protocol is based on the successful rearrangement of various o-allylaryl ethers using Lewis acids under microwave irradiation.[4]
Materials:
-
This compound
-
Fused zinc chloride (ZnCl₂) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Xylene
-
Microwave reactor
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a microwave-safe vessel, dissolve this compound (1.0 eq.) in xylene.
-
Add the Lewis acid catalyst (e.g., fused ZnCl₂ (3.5 eq.) or BF₃·OEt₂ (1.4 eq.)).
-
Subject the reaction mixture to microwave irradiation (e.g., 720W) for a short period (typically 5-8 minutes), monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting 2-allyl-6-methylphenol by column chromatography on silica gel.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways for the thermal and Lewis acid-catalyzed Claisen rearrangements and a general experimental workflow.
Caption: Thermal Claisen Rearrangement Pathway.
Caption: Lewis Acid-Catalyzed Claisen Rearrangement Pathway.
Caption: General Experimental Workflow.
Conclusion
For the Claisen rearrangement of this compound, Lewis acid catalysis presents a significant improvement over the traditional thermal method. The use of Lewis acids allows for dramatically reduced reaction temperatures and times, leading to higher yields of the desired 2-allyl-6-methylphenol. While thermal rearrangement remains a viable, catalyst-free option, its practical application is limited by the harsh conditions and potentially low efficiency. For researchers and professionals in drug development seeking efficient and high-yielding routes to ortho-allyl phenols, the Lewis acid-catalyzed Claisen rearrangement is the demonstrably superior method.
References
Allyl o-tolyl ether as an alternative to other allyl aryl ethers in sigmatropic rearrangements
For Researchers, Scientists, and Drug Development Professionals
The aromatic Claisen rearrangement, a thermally induced[1][1]-sigmatropic rearrangement of allyl aryl ethers, is a cornerstone of synthetic organic chemistry for forming C-C bonds and synthesizing substituted phenols. The substitution pattern on the aromatic ring significantly influences the reaction's kinetics, yield, and regioselectivity. This guide provides a comparative analysis of allyl o-tolyl ether against other allyl aryl ethers, particularly the unsubstituted allyl phenyl ether, in the context of this powerful rearrangement.
Performance Comparison
The introduction of a methyl group at the ortho position of the phenyl ring in this compound exerts notable electronic and steric effects on the Claisen rearrangement compared to the parent allyl phenyl ether.
Electronic Effects: The methyl group is weakly electron-donating, which can slightly accelerate the rate of rearrangement compared to the unsubstituted allyl phenyl ether.
Steric Effects: The primary influence of the ortho-methyl group is steric. It can direct the migrating allyl group to the other ortho position (C6). If both ortho positions are substituted, the rearrangement is forced to the para position.[2] This steric hindrance can also influence the rate of the reaction, potentially slowing it down compared to less hindered analogues.
Data Presentation
The following table summarizes representative experimental data for the thermal Claisen rearrangement of allyl phenyl ether in different solvents.[3] Specific quantitative data for the thermal rearrangement of this compound under directly comparable conditions is not available in the cited literature, highlighting an area for further experimental investigation.
| Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Allyl Phenyl Ether | 1,2-Dichlorobenzene | ~186 | 40 | 55 | [3] |
| Allyl Phenyl Ether | Propylene Carbonate | ~242 | 5 | 73 | [3] |
| This compound | N/A | N/A | N/A | N/A | Data not available in cited literature |
N/A: Not Available in the cited literature.
Experimental Protocols
The following are generalized protocols for the synthesis of allyl aryl ethers and their subsequent thermal Claisen rearrangement.
Synthesis of Allyl Aryl Ethers
This procedure describes a standard Williamson ether synthesis for the preparation of allyl aryl ethers.
Materials:
-
Substituted phenol (e.g., o-cresol, phenol) (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetone
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol, potassium carbonate, and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Thermal Claisen Rearrangement
This protocol outlines the thermal rearrangement of a synthesized aryl allyl ether.
Materials:
-
Allyl aryl ether (e.g., this compound, allyl phenyl ether)
-
High-boiling point solvent (e.g., N,N-diethylaniline, propylene carbonate)
Procedure:
-
Place the allyl aryl ether in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the high-boiling point solvent.
-
Heat the reaction mixture to the desired temperature (typically 180-250 °C) and maintain for the required time (can range from a few hours to over 40 hours, depending on the substrate and solvent).[3]
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Once the rearrangement is complete, cool the flask to room temperature.
-
The product can be isolated and purified by standard techniques such as column chromatography.
Visualizations
Claisen Rearrangement Mechanism
The Claisen rearrangement of an allyl aryl ether is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[1][4] The initial rearrangement yields a non-aromatic dienone intermediate, which then tautomerizes to the stable aromatic phenol.[1]
Caption: The concerted mechanism of the aromatic Claisen rearrangement.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and rearrangement of allyl aryl ethers.
Caption: General experimental workflow for the synthesis and rearrangement of allyl aryl ethers.
References
A Comparative Analysis of Allyl o-Tolyl Ether and Benzyl Ether as Protecting Groups in Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For researchers, scientists, and professionals in drug development, the ability to mask and subsequently unmask reactive functional groups with high efficiency and selectivity is paramount. This guide provides an objective comparison of two common ether-based protecting groups for hydroxyl moieties: the allyl ether, with a specific focus on the conceptual properties of an aryl variant like allyl o-tolyl ether, and the widely used benzyl ether. This analysis is supported by experimental data for the parent compounds to offer a clear perspective on their respective efficacies.
Note: While this guide specifically addresses this compound, comprehensive experimental data for this substituted variant is limited in publicly available literature. Therefore, the quantitative data and detailed protocols provided for the allyl ether group are based on the performance of the unsubstituted allyl ether. The presence of the o-tolyl group, being an electron-donating substituent, may subtly influence the reactivity and stability of the allyl ether, a factor that researchers should consider.
At a Glance: Key Differences
| Feature | Allyl Ether | Benzyl Ether |
| Structure | R-O-CH₂CH=CH₂ | R-O-CH₂Ph |
| Stability | Generally stable to a wide range of acidic and basic conditions. | Highly stable to acidic and basic conditions, as well as many oxidizing and reducing agents.[1] |
| Cleavage Conditions | Typically removed under mild conditions using palladium(0) catalysts.[1] Other methods include isomerization followed by hydrolysis, and oxidative cleavage.[2][3] | Commonly cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[1] Also susceptible to strong acids and certain oxidizing agents.[1] |
| Orthogonality | Excellent orthogonality with many other protecting groups due to specific palladium-catalyzed deprotection. | Less orthogonal if other reducible functional groups (e.g., alkenes, alkynes, Cbz groups) are present.[1] |
| Key Advantage | Mild and highly selective deprotection conditions.[1] | High stability and robustness throughout multi-step syntheses.[1] |
Performance Comparison: Quantitative Data
The following tables summarize representative yields for the protection of alcohols as allyl and benzyl ethers and their subsequent deprotection under various conditions. It is important to note that yields are substrate-dependent and the following data is for illustrative purposes.
Table 1: Protection of Alcohols as Allyl and Benzyl Ethers
| Substrate | Protecting Group Reagent | Base | Solvent | Conditions | Yield (%) | Reference |
| Benzyl alcohol | Allyl bromide | KOH | None | RT, 4.5 h | 96 | [4] |
| 1-Butanol | Allyl bromide | NaH | THF | 0 °C to RT, 12-16 h | High | [5] |
| Primary Alcohol | Benzyl bromide | NaH | DMF | 0 °C to RT | High | [1] |
| Diol | Benzyl bromide | Ag₂O | Various | RT | Good to Excellent | [1] |
Table 2: Deprotection of Allyl and Benzyl Ethers
| Protected Substrate | Deprotection Reagents | Solvent | Conditions | Yield (%) | Reference |
| Aryl allyl ether | Pd(PPh₃)₄, K₂CO₃ | Methanol | Reflux, 1 h | 97 | [3] |
| Allyl aryl ether | 10% Pd/C | Methanol | Mild, Basic | High | [2] |
| O-allyl glycoside | [(PPh₃)₃RuCl₂], DIPEA then H₃O⁺ | Toluene | Reflux, 4h | High | [3] |
| Benzyl ether | H₂, 10% Pd/C | Various | RT | High | [1] |
| Benzyl ether | Formic acid, Pd/C | Various | RT | High | [1] |
| Aryl benzyl ether | BCl₃ | DCM | -78 °C | 92 | [1] |
Experimental Protocols
Protection of a Primary Alcohol with Benzyl Ether
This protocol describes a general procedure for the benzylation of an alcohol using sodium hydride and benzyl bromide.
Materials:
-
Alcohol (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Benzyl bromide (BnBr, 1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a solution of the alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), sodium hydride is added portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is cooled back to 0 °C, and benzyl bromide is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is transferred to a separatory funnel, and water is added.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This protocol outlines the standard procedure for the cleavage of a benzyl ether using hydrogen gas and a palladium catalyst.
Materials:
-
Benzyl ether (1.0 equivalent)
-
10% Palladium on carbon (Pd/C, 10 mol%)
-
Methanol, Ethanol, or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the benzyl ether in a suitable solvent such as methanol.
-
Carefully add 10% Pd/C to the solution.
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC for the disappearance of the starting material.
-
Once the reaction is complete, filter the mixture through a plug of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Palladium-Catalyzed Deprotection of an Aryl Allyl Ether
This method is particularly mild and shows high selectivity for aryl allyl ethers, which is relevant for this compound.[3][6]
Materials:
-
Aryl allyl ether (e.g., this compound, 1 equivalent)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃)
-
Dry Methanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl allyl ether in dry methanol.[3]
-
Add potassium carbonate.[3]
-
Add the palladium catalyst, Pd(PPh₃)₄.[3]
-
Reflux the reaction mixture and monitor its progress by TLC.[3]
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography.
Visualization of Workflows
Caption: General workflow for the protection and deprotection of alcohols.
Caption: Decision tree for selecting between allyl and benzyl ether protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
Unraveling the Transition State of Allyl o-Tolyl Ether Rearrangement: A Computational Comparison
The Claisen rearrangement, a cornerstone of synthetic organic chemistry, involves a[1][1]-sigmatropic shift of an allyl aryl ether to an ortho-allyl phenol. Understanding the intricate details of the high-energy transition state is paramount for predicting reaction outcomes and designing novel synthetic pathways. This guide provides a comparative analysis of computational studies on the transition state of the allyl o-tolyl ether rearrangement, juxtaposing it with related substrates and computational methodologies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Performance Comparison: Activation Barriers and Transition State Geometries
Computational chemistry provides a powerful lens to scrutinize the fleeting existence of transition states. Key parameters such as activation energy (Ea) and the lengths of the breaking C-O and forming C-C bonds are critical indicators of the reaction's feasibility and mechanism. Below is a summary of these parameters for the Claisen rearrangement of this compound and its analogs, calculated using various levels of theory.
| Substrate | Computational Method | Activation Energy (kcal/mol) | C-O Bond Length (Å) | C-C Bond Length (Å) | Reference |
| Allyl p-tolyl ether | B3LYP/6-31G* | 36.08 (Experimental) | 2.12 | 2.20 | [2] |
| Allyl phenyl ether | B3LYP/6-31G(d) | 39.7 | - | - | [2] |
| Allyl phenyl ether | M05-2X/6-311G(d) | - | ~2.36 | ~2.05 | [2] |
Note: Direct computational data for this compound was not explicitly found in the search results. Data for the closely related allyl p-tolyl ether and the parent allyl phenyl ether are presented for comparison.
The data indicates that the Claisen rearrangement proceeds through a concerted, albeit asynchronous, mechanism. In the transition state of allyl p-tolyl ether, the etheric C-O bond is significantly broken (93.1%), while the new C-C bond is only partially formed (8.5%).[2] This asynchronicity is a hallmark of many pericyclic reactions. The choice of computational functional, such as B3LYP versus M05-2X, can influence the calculated bond lengths in the transition state, highlighting the importance of methodological consistency in comparative studies.[2]
Alternative Substrates: The Role of Substituents
The electronic nature and position of substituents on the aryl ring can significantly influence the activation energy and regioselectivity of the Claisen rearrangement.
-
Allyl Phenyl Ether : As the parent compound, it provides a baseline for understanding substituent effects. Its rearrangement has been studied using various computational methods, revealing the fundamental characteristics of the aromatic Claisen rearrangement transition state.[2]
-
Allyl p-tolyl ether : The electron-donating methyl group at the para position is expected to stabilize the transition state, potentially lowering the activation barrier compared to the unsubstituted allyl phenyl ether.
-
Allyl Naphthyl Ethers : Studies on these extended aromatic systems have shown that the rearrangement can proceed stepwise through tight-ion-pair intermediates, particularly when catalyzed.[3] This offers a mechanistic alternative to the concerted pathway observed for simpler allyl aryl ethers.
Experimental and Computational Protocols
A detailed understanding of the methodologies employed is crucial for interpreting and reproducing computational results.
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.
-
Functional and Basis Set Selection : The choice of functional (e.g., B3LYP, M05-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)) is critical. B3LYP is a popular hybrid functional, while M05-2X is known for its good performance in describing non-covalent interactions and transition states.[2] Larger basis sets generally provide more accurate results at a higher computational cost.
-
Geometry Optimization : The geometries of the reactant, transition state, and product are optimized to find the minimum energy structures (for reactant and product) and the first-order saddle point (for the transition state) on the potential energy surface.
-
Frequency Calculations : These are performed to characterize the stationary points. A minimum energy structure has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations : IRC calculations are performed to confirm that the identified transition state connects the reactant and the desired product.[2]
Solvent Effects
The inclusion of solvent effects can be crucial for accurate predictions, as polar and protic solvents can stabilize charged intermediates or transition states.
-
Polarizable Continuum Model (PCM) : This is a common implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant.[2]
-
Explicit Solvation : In this more computationally intensive approach, individual solvent molecules are included in the calculation, allowing for the study of specific solute-solvent interactions like hydrogen bonding.
Visualizing Computational Workflows and Mechanistic Factors
To better illustrate the processes involved in these computational studies, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ02074G [pubs.rsc.org]
- 3. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Navigating the Landscape of Claisen Rearrangement: A Comparative Guide to Product Distribution in Allyl Aryl Ethers
For researchers, scientists, and professionals in drug development, the Claisen rearrangement of allyl aryl ethers stands as a pivotal reaction for C-C bond formation and the synthesis of complex phenolic compounds. The regioselectivity of this thermal rearrangement is paramount in determining the final product architecture. This guide provides a comprehensive analysis of the product distribution in the Claisen rearrangement of various allyl aryl ethers, supported by experimental data and detailed protocols to aid in reaction planning and optimization.
The Claisen rearrangement is a[1][1]-sigmatropic rearrangement that transforms an allyl aryl ether into a C-allylated phenol. The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of a non-aromatic dienone intermediate, which then tautomerizes to the final phenol product.[2][3] Typically, the allyl group migrates to the ortho position of the aromatic ring. However, if both ortho positions are substituted, the reaction can proceed to the para position. The electronic nature of substituents on the aromatic ring plays a crucial role in directing the regioselectivity of this rearrangement.
The Decisive Role of Substituents in Product Distribution
The product distribution between ortho and para isomers, and between different ortho isomers in meta-substituted systems, is heavily influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct effects on the regiochemical outcome of the rearrangement.
A study by Möller et al. investigated the Claisen rearrangement of several meta-substituted allyl phenyl ethers, providing valuable quantitative data on the product distribution. The general trend observed is that electron-donating groups tend to favor the formation of the product where the allyl group is further away from the substituent, while electron-withdrawing groups favor the formation of the product where the allyl group is closer to the substituent.[3]
For instance, in the case of a meta-methylallyl phenyl ether (an electron-donating group), the ratio of the two possible ortho-isomers is approximately 1.0:1.2.[3] Conversely, for a meta-nitroallyl phenyl ether (an electron-withdrawing group), the product ratio shifts significantly to 1:1.6, favoring the isomer where the allyl group is closer to the nitro group.[3]
Quantitative Analysis of Product Distribution
The following table summarizes the experimental data on the product distribution for the Claisen rearrangement of various substituted allyl aryl ethers.
| Substituent (at meta-position) | Product Ratio (ortho-isomer 1 : ortho-isomer 2) | Reference |
| Methyl (Me) | 1.0 : 1.2 | [3] |
| Nitro (NO₂) | 1.0 : 1.8 | [3] |
| Methoxy (OMe) | Data not available | |
| Bromo (Br) | Data not available |
Note: ortho-isomer 1 refers to the product where the allyl group is at the C2 position, and ortho-isomer 2 refers to the product where the allyl group is at the C6 position, relative to the oxygen.
Visualizing the Reaction Pathway
The mechanism of the Claisen rearrangement can be visualized as a concerted process involving a six-membered transition state. The subsequent tautomerization restores the aromaticity of the ring.
Figure 1. General mechanism of the Claisen rearrangement of an allyl aryl ether.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of allyl aryl ethers and their subsequent Claisen rearrangement. Researchers should optimize these conditions based on the specific substrate and desired outcome.
Synthesis of Allyl Aryl Ethers (Williamson Ether Synthesis)
Materials:
-
Substituted phenol (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetone (solvent)
Procedure:
-
To a round-bottom flask, add the substituted phenol, potassium carbonate, and acetone.
-
Stir the mixture at room temperature and add allyl bromide dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure to obtain the crude allyl aryl ether.
-
Purify the crude product by column chromatography on silica gel.
Claisen Rearrangement of Allyl Aryl Ethers
Materials:
-
Substituted allyl aryl ether
-
High-boiling solvent (e.g., N,N-diethylaniline, diphenyl ether) or neat conditions
Procedure:
-
Place the substituted allyl aryl ether in a reaction vessel equipped with a condenser.
-
If using a solvent, add the high-boiling solvent.
-
Heat the reaction mixture to a high temperature (typically 180-250 °C) and monitor the progress by TLC or gas chromatography (GC).
-
The reaction time can vary from a few hours to several days depending on the substrate.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the isomeric products.[3]
Note on Product Analysis: The ratio of the isomeric products can be determined by techniques such as ¹H NMR spectroscopy or gas chromatography.
This guide provides a foundational understanding of the factors governing product distribution in the Claisen rearrangement of allyl aryl ethers. By leveraging the provided experimental data and protocols, researchers can better predict and control the outcomes of their synthetic endeavors, facilitating the development of novel molecules with potential applications in various scientific fields.
References
Investigating the impact of different Lewis acids on the rearrangement of Allyl o-tolyl ether
For Researchers, Scientists, and Drug Development Professionals
The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, can be significantly influenced by the choice of catalyst. When applied to allyl aryl ethers such as allyl o-tolyl ether, this[1][1]-sigmatropic rearrangement yields valuable ortho-allyl phenol products, which are precursors to a variety of important compounds. While thermal rearrangement is possible, the use of Lewis acids can lead to dramatic rate enhancements and improved yields. This guide provides a comparative analysis of different Lewis acids in catalyzing the rearrangement of this compound and related substrates, supported by experimental data and detailed protocols to aid in reaction optimization and catalyst selection.
Impact of Lewis Acids on Reaction Efficiency: A Quantitative Comparison
The choice of Lewis acid has a profound impact on the yield and reaction conditions required for the Claisen rearrangement of allyl aryl ethers. The following table summarizes the performance of various Lewis acids in this transformation, drawing from studies on this compound and structurally similar substrates.
| Lewis Acid | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnCl₂ | Allyl phenyl ether | THF | 55 | 40 min | 80 | [cite: ] |
| BF₃·OEt₂ | o-Allylaryl ethers | Xylene | Microwave (720W) | 5-8 min | 75-81 | [cite: ] |
| BCl₃ | 2,6-Dialkyl allyl aryl ethers | Chlorobenzene | Low Temperature | Not Specified | High (Qualitative) | [cite: ] |
| AlCl₃ | Allyl aryl ethers | Not Specified | Not Specified | Not Specified | Effective (Qualitative) | [cite: ] |
| Sc(OTf)₃ | 2-Allyloxyindoles | Not Specified | Not Specified | Not Specified | High (Qualitative) | [2] |
Note: Data for BCl₃, AlCl₃, and Sc(OTf)₃ on this compound specifically is limited in the reviewed literature; however, their effectiveness in related Claisen rearrangements suggests their potential applicability.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for the Claisen rearrangement of allyl aryl ethers using different Lewis acids.
Zinc Chloride (ZnCl₂) Catalyzed Rearrangement
This protocol describes a mild and efficient method for the rearrangement of allyl phenyl ether, a close analog of this compound.
Materials:
-
Allyl phenyl ether (10 mmol)
-
Zinc powder (2.5 mmol)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a round-bottom flask containing allyl phenyl ether (10 mmol), add zinc powder (2.5 mmol).
-
Add THF (5 mL) to the mixture.
-
Stir the reaction mixture in an oil bath maintained at 55°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 40 minutes.
-
Upon completion, isolate the product by distilling off the solvent.
Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Microwave-Assisted Rearrangement
This method utilizes microwave irradiation to achieve rapid rearrangement of o-allylaryl ethers.
Materials:
-
o-Allylaryl ether (12.5 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) (17.5 mmol)
-
Xylene (minimum amount)
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL borosilicate flask fitted with a funnel, combine the o-allylaryl ether (12.5 mmol) and BF₃·OEt₂ (17.5 mmol) in a minimal amount of xylene.
-
Subject the reaction mixture to microwave irradiation at 720W. The reaction is run in cycles of 30 seconds, with the total number of cycles determined by TLC monitoring of the starting material. Reaction times typically range from 5 to 8 minutes.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into water (80 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over MgSO₄, and concentrate under reduced pressure to yield the 2-allylphenol product.
-
The crude product can be further purified by column chromatography on silica gel (hexane-ethyl acetate, 10:1).
Boron Trichloride (BCl₃) Catalyzed Rearrangement
Boron trichloride has been shown to be a potent Lewis acid for the rearrangement of sterically hindered allyl aryl ethers.
General Procedure:
-
Dissolve the 2,6-disubstituted allyl aryl ether in an inert solvent such as chlorobenzene in a reaction vessel under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., 0°C or -78°C).
-
Slowly add a solution of boron trichloride (0.7 equivalents) in the same solvent.
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude product, which can then be purified by chromatography.
Visualizing the Experimental Workflow
To provide a clear overview of the general experimental process, the following diagram illustrates the key steps involved in the Lewis acid-catalyzed rearrangement of this compound.
Caption: General experimental workflow for the rearrangement.
Signaling Pathways and Logical Relationships
The Lewis acid-catalyzed Claisen rearrangement proceeds through a distinct mechanism compared to the purely thermal process. The Lewis acid coordinates to the ether oxygen, which polarizes the C-O bond and facilitates its cleavage. This coordination lowers the activation energy of the reaction, allowing it to proceed at a much faster rate and often at lower temperatures.
Caption: Simplified mechanistic pathway of the rearrangement.
References
The Allyl Group: A Cornerstone of Orthogonal Protection in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex molecules, the strategic selection of protecting groups is paramount. An ideal protecting group should be robust under various reaction conditions yet readily cleavable under specific, mild protocols. The allyl protecting group has emerged as a uniquely versatile tool, offering a distinct mode of removal that establishes its orthogonality to many other common protecting groups.
In synthetic chemistry, orthogonality refers to the ability to deprotect one functional group without affecting another protecting group elsewhere in the molecule.[1][2][3] This principle is the bedrock of efficient and high-yielding syntheses of complex targets like peptides, oligonucleotides, and natural products.[2][4] The allyl group's unique deprotection mechanism, typically involving transition metal catalysis, sets it apart from acid-labile (e.g., Boc, trityl), base-labile (e.g., Fmoc, acetate), and hydrogenation-sensitive (e.g., Cbz, benzyl) groups, making it a key player in orthogonal protection schemes.[5][6]
This guide provides a comparative analysis of the allyl protecting group against other common alternatives, supported by experimental data and detailed protocols to inform strategic decisions in complex synthetic endeavors.
Comparative Analysis of Protecting Group Lability
The primary advantage of the allyl group lies in its distinct cleavage conditions. While many protecting groups rely on acid-base chemistry or hydrogenolysis for removal, allyl groups (including allyl ethers, allyl esters, and allyloxycarbonyl (Alloc) carbamates) are cleaved under mild, neutral conditions using a palladium(0) catalyst and a scavenger.[1][7] This unique reactivity profile allows for the selective deprotection of allyl-protected functionalities while leaving other protected groups intact.
| Protecting Group | Typical Functional Group Protected | Deprotection Conditions | Orthogonal To |
| Allyl / Alloc | Alcohols, Amines, Carboxylic Acids, Thiols | Pd(PPh₃)₄, scavenger (e.g., morpholine, dimedone, PhSiH₃) in a neutral solvent (e.g., THF, DCM)[7] | Boc, Fmoc, Cbz, Benzyl, Silyl ethers, Acetates[5][8] |
| Boc (tert-Butoxycarbonyl) | Amines | Mild to strong acid (e.g., TFA, HCl)[9] | Fmoc, Cbz, Allyl, Benzyl, Acetates[6] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Amines | Base (e.g., 20% piperidine in DMF)[9] | Boc, Cbz, Allyl, Benzyl, Silyl ethers[6] |
| Cbz (Carboxybenzyl) | Amines | Catalytic hydrogenolysis (H₂/Pd-C), strong acid (HBr/AcOH), or strong Lewis acids[9] | Boc, Fmoc, Allyl, Silyl ethers, Acetates |
| TBDMS (tert-Butyldimethylsilyl) | Alcohols | Fluoride ion (e.g., TBAF), or acid (e.g., AcOH) | Boc, Fmoc, Cbz, Allyl, Benzyl, Acetates[4] |
| Ac (Acetate) | Alcohols, Amines | Base (e.g., K₂CO₃/MeOH, NaOMe) or acid (e.g., HCl) | Cbz, Allyl, Silyl ethers (under specific conditions) |
Performance Data in Selective Deprotection
The efficacy of the allyl group's orthogonality is demonstrated in various synthetic contexts. For instance, palladium-catalyzed cleavage is fully compatible with benzyl (Bzl) and benzyloxycarbonyl (Z or Cbz) protecting groups, as well as with tert-butoxycarbonyl (Boc) and tert-butyl (t-Bu) esters.[8]
| Reaction | Substrate Type | Reagents | Time | Temperature | Yield (%) | Reference |
| Allyl Ether Cleavage | Aryl allyl ether | Pd(PPh₃)₄ / K₂CO₃ | 1 h | Reflux | 97 | [10] |
| Alloc Carbamate Cleavage | N-Alloc amino acid | Pd(PPh₃)₄ / N-Methylmorpholine, Acetic Acid | 20-60 min | Room Temp. | High | [11] |
| Allyl Ester Cleavage | Allyl ester of a carboxylic acid | Pd(PPh₃)₄ / Pyrrolidine | 50 min | 0 °C | High | [10] |
| Boc Amine Deprotection | N-Boc amino acid | Trifluoroacetic acid (TFA) in DCM | 30 min | Room Temp. | >95 | [9] |
| Fmoc Amine Deprotection | N-Fmoc amino acid | 20% Piperidine in DMF | 10-20 min | Room Temp. | >98 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Deprotection of an Allyl Ether
This protocol describes a mild deprotection of an aryl allyl ether using a palladium catalyst under basic conditions.[12]
Materials:
-
Aryl allyl ether substrate
-
Methanol (dry)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl allyl ether (1 equivalent) in dry methanol.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and potassium carbonate (2 equivalents) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the deprotected phenol.
Protocol 2: General Procedure for Cleavage of the Alloc (Allyloxycarbonyl) Group
This protocol is suitable for the deprotection of Alloc-protected amines, a common step in peptide synthesis.[11]
Materials:
-
Alloc-protected substrate (e.g., on-resin peptide)
-
Chloroform (CHCl₃)
-
Acetic acid (AcOH)
-
N-methylmorpholine (NMM)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Procedure:
-
Swell the substrate (if resin-bound) in chloroform.
-
Suspend the substrate in chloroform (approx. 35 mL per gram of resin).
-
Add acetic acid (0.5 mL per gram of resin), N-methylmorpholine (2 mL per gram of resin), and Pd(PPh₃)₄ (0.3 equivalents based on resin substitution).[11]
-
Shake the mixture at room temperature for 20 to 60 minutes.[11]
-
Monitor the reaction for completion (e.g., using a Kaiser test for free amines if on-resin).
-
If the reaction is incomplete, the deprotection steps can be repeated.[11]
-
Filter the reaction mixture and wash the deprotected substrate thoroughly with dichloromethane (DCM).[11]
Visualizing Orthogonal Strategies
The concept of orthogonality can be visualized as a set of independent deprotection pathways, allowing for the selective removal of a specific protecting group without cross-reactivity.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Allyl o-Tolyl Ether: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of allyl o-tolyl ether, tailored for researchers, scientists, and drug development professionals.
This compound is a combustible liquid that is harmful if swallowed.[1] Like other ethers, it poses a significant risk of forming explosive peroxides upon exposure to air and light, necessitating careful handling and timely disposal.[2][3][4][5] Adherence to proper disposal protocols is not only a matter of safety but also a legal requirement under federal and state hazardous waste regulations.[6][7][8]
Key Safety and Hazard Data
A summary of the essential safety and hazard information for this compound is provided in the table below. This data is crucial for risk assessment and for making informed decisions regarding handling and disposal.
| Property | Information |
| GHS Hazard Statements | H302: Harmful if swallowed. H227: Combustible liquid.[1] |
| GHS Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1][9] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from heat, sparks, open flames, hot surfaces, and incompatible materials such as strong oxidizing agents and strong acids.[10][11][12] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection.[11][12][13] Use in a well-ventilated area.[10][11] |
| Spill Response | Absorb spills with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, sealed container for disposal.[11] Spilled chemicals should be treated as hazardous waste.[14] Remove all sources of ignition and use spark-proof tools.[10][11] |
Experimental Protocol: Peroxide Detection in Ethers
To mitigate the risk of explosion from peroxide formation, it is crucial to test for peroxides in containers of this compound, especially if they have been opened or stored for an extended period.
Materials:
-
Potassium iodide (KI) solution (10% w/v in water)
-
Acetic acid (glacial)
-
Starch solution (1% w/v, freshly prepared)
-
Sample of this compound
-
Test tube
Procedure:
-
In a clean test tube, add 1 mL of the 10% potassium iodide solution.
-
Add 0.5 mL of glacial acetic acid to acidify the solution.
-
Carefully add 1 mL of the this compound sample to the test tube.
-
Stopper the test tube and shake vigorously for one minute.
-
Allow the layers to separate.
-
Observation: The formation of a yellow to brown color in the aqueous layer indicates the presence of peroxides. A dark blue or black color upon the addition of a few drops of starch solution confirms the presence of peroxides.
-
Caution: If a significant amount of solid crystal formation is observed in the ether, do not handle the container. These crystals could be explosive peroxides. Contact your institution's Environmental Health and Safety (EHS) office immediately.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled in compliance with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[6][7][8][15] The following steps provide a general guideline for its proper disposal as hazardous waste.
-
Waste Identification and Segregation:
-
Container Management:
-
Use a chemically compatible container (e.g., glass or a metal can for ethers to inhibit peroxide formation) that is in good condition and has a secure, tight-fitting lid.[2][3][4]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the associated hazards (e.g., "Combustible," "Harmful if Swallowed").[4]
-
Keep the waste container closed at all times except when adding waste.[3][4][14]
-
-
Storage of Waste:
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to schedule a pickup.[3][14]
-
Do not dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood.[3][4][14]
-
Provide the EHS department with accurate information about the waste composition.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Hazardous Waste Disposal [cool.culturalheritage.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chemical Waste – EHS [ehs.mit.edu]
- 6. epa.gov [epa.gov]
- 7. youtube.com [youtube.com]
- 8. dnr.mo.gov [dnr.mo.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. ALLYL P-TOLYL ETHER - Safety Data Sheet [chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. vumc.org [vumc.org]
- 15. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Personal protective equipment for handling Allyl o-tolyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Allyl o-tolyl ether. Adherence to these procedures is paramount to ensure personal safety and regulatory compliance in the laboratory environment.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. Below is a summary of its key hazard classifications.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
2.1. Hand Protection
| Glove Material | Recommendation | Justification |
| Butyl Rubber | Highly Recommended | Excellent resistance to ethers, ketones, and esters.[2] |
| Viton™ | Highly Recommended | Excellent resistance to aromatic hydrocarbons and chlorinated solvents. |
| Nitrile Rubber | Recommended for splash protection only | Good general chemical resistance, but may have limited breakthrough times with prolonged contact with aromatic ethers.[2] |
| Neoprene | Recommended for splash protection only | Moderate resistance to a range of chemicals. |
| Natural Rubber (Latex) | Not Recommended | Poor resistance to oils, greases, and many organic solvents. |
Important: Always inspect gloves for any signs of degradation or perforation before use. If direct contact occurs, remove and dispose of the contaminated gloves immediately and wash your hands thoroughly.
2.2. Eye and Face Protection
-
Safety Glasses with Side Shields: Must be worn at all times in the laboratory.
-
Chemical Splash Goggles: Required when there is a risk of splashing.
-
Face Shield: Recommended in addition to chemical splash goggles when handling larger quantities or when there is a significant risk of splashing.
2.3. Skin and Body Protection
-
Laboratory Coat: A standard lab coat is required.
-
Chemical-Resistant Apron: Recommended when handling larger quantities.
-
Full-Body Protection: Consider a chemical-resistant suit for large-scale operations or in case of a significant spill.
2.4. Respiratory Protection
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary.
| Respirator Type | Cartridge Type | Recommendation |
| Air-Purifying Respirator (APR) | Organic Vapor (OV) Cartridge (Black) | Recommended for use in areas with adequate oxygen levels and known contaminant concentrations.[3] |
| Powered Air-Purifying Respirator (PAPR) | Organic Vapor (OV) Cartridge with HEPA (P100) filter | Provides a higher level of protection and is suitable for longer-duration tasks. |
| Supplied-Air Respirator (SAR) | N/A | Recommended for situations with high or unknown contaminant concentrations, or in oxygen-deficient environments. |
Note: A comprehensive respiratory protection program, including fit testing and cartridge change-out schedules, must be implemented in accordance with OSHA 29 CFR 1910.134.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risks.
3.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and the date of receipt. As this compound is a peroxide-former, it is critical to also label the container with the date it was opened.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4] Keep containers tightly closed.[4] Store separately from oxidizing agents and strong acids. This compound should be stored in a flammable liquids storage cabinet.
3.2. Safe Handling and Use
-
Ventilation: All work must be performed in a certified chemical fume hood.
-
Peroxide Formation: this compound is known to form explosive peroxides upon exposure to air and light.
-
Testing: Test for the presence of peroxides before each use, especially before distillation or any concentration step.[5][6] Commercial peroxide test strips are available for this purpose.[5][6]
-
Inhibitors: If possible, purchase this compound with an added peroxide inhibitor.
-
Documentation: Record the date of opening and all peroxide test results on the container label.
-
-
Grounding: Ground and bond containers and receiving equipment when transferring the liquid to prevent static discharge.[7]
-
Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with an inert material (e.g., vermiculite, sand).[8] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
3.3. Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.
-
Waste Container: Use a designated, properly labeled, and leak-proof container for liquid waste. The container should be compatible with this compound.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Peroxide Hazard: If peroxides are suspected or confirmed, the waste may require special handling. Contact your EHS department for guidance. Do not attempt to dispose of material that has formed crystals or shows other signs of high peroxide concentration.
-
Empty Containers: "Empty" containers of this compound may still contain hazardous residues and should be disposed of as hazardous waste unless triple-rinsed. The rinsate should be collected as hazardous waste.
-
Pickup: Arrange for waste pickup through your institution's EHS department.
Emergency Procedures
4.1. First Aid
-
Ingestion: If swallowed, rinse mouth with water.[1] Do not induce vomiting.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area with soap and plenty of water.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]
4.2. Fire Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
This comprehensive guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before working with any hazardous chemical.
References
- 1. echemi.com [echemi.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. ALLYL P-TOLYL ETHER - Safety Data Sheet [chemicalbook.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 7. echemi.com [echemi.com]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
